1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
Description
Properties
IUPAC Name |
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYEVSZYLVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
This guide provides a comprehensive technical overview of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, underpinned by scientific principles and practical insights.
Introduction
This compound, identified by the CAS number 18055-70-4 , is a symmetrical organosiloxane characterized by the presence of two p-tolyl groups and four methyl groups attached to a disiloxane backbone.[1][2] Its unique molecular architecture, combining the flexibility of a siloxane linkage with the rigidity and electronic properties of aromatic rings, imparts a desirable balance of thermal stability, chemical resistance, and hydrophobicity. These characteristics make it a valuable intermediate and building block in the synthesis of advanced silicone polymers and for the modification of material surfaces.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18055-70-4 | [1][2] |
| Molecular Formula | C18H26OSi2 | [1] |
| Molecular Weight | 314.57 g/mol | [2] |
| IUPAC Name | [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | [1] |
| Synonyms | 1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane, Sym-tetramethyl-di-(p-tolyl)disiloxane, 1,3-Bis(p-tolyl)-1,1,3,3-tetramethyl disiloxane | [1][2] |
| Appearance | Colorless liquid (typical) | [3] |
Molecular Structure
The structure of this compound is fundamental to its properties and reactivity.
Caption: Molecular structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the hydrolysis and condensation of a corresponding chlorosilane precursor, p-tolyldimethylchlorosilane. This process is a cornerstone of silicone chemistry, and understanding the underlying mechanism is crucial for optimizing yield and purity.
Experimental Protocol: Synthesis via Hydrolysis of p-Tolyldimethylchlorosilane
This protocol describes a representative lab-scale synthesis.
Materials:
-
p-Tolyldimethylchlorosilane
-
Deionized water
-
Sodium bicarbonate
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Separatory funnel
-
Stir plate and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-tolyldimethylchlorosilane in diethyl ether. The ether serves to control the reaction rate and facilitate product extraction.
-
Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution. The hydrolysis of the chlorosilane will produce the corresponding silanol (p-tolyldimethylsilanol) and hydrochloric acid. The reaction is often exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
Condensation: The in-situ generated silanol is unstable and will readily undergo condensation to form the disiloxane. This step is often catalyzed by the hydrochloric acid produced during hydrolysis.
-
Neutralization: After the reaction is complete, carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the desired product is separated. The aqueous layer is then extracted with additional diethyl ether to maximize recovery.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove any residual water.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Industry
The distinct properties of this compound make it a valuable compound in several fields.
-
Silicone Polymer Synthesis: It serves as a crucial intermediate or chain terminator in the production of specialized silicone polymers.[4] The incorporation of the bulky p-tolyl groups can enhance the thermal stability and modify the refractive index of the final polymer. These polymers find use in high-performance sealants, adhesives, and coatings.[3][4]
-
Surface Modification: This disiloxane can be employed to render surfaces hydrophobic (water-repellent) and oleophobic (oil-repellent).[4] Such properties are highly sought after in the textile, electronics, and automotive industries to protect surfaces from environmental damage and contamination.[3][4]
-
Advanced Materials Development: Researchers utilize this compound in the creation of novel materials. Its compatibility with various substrates allows for its integration into diverse formulations, leading to materials with enhanced flexibility, resilience, and durability.[4]
Illustrative Application Pathway
Caption: Representative application pathways for this compound.
Safety and Handling
While specific safety data for this compound is not extensively documented in the provided search results, precautions for similar organosilicon compounds, such as 1,1,3,3-tetramethyldisiloxane, should be considered as a baseline for safe handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5][6]
-
Fire Safety: While not explicitly stated for the title compound, related siloxanes can be flammable.[5][7] Keep away from heat, sparks, and open flames.[7][8] Use appropriate fire extinguishing media such as foam, carbon dioxide, or dry chemical powder.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7][8]
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure the area is well-ventilated.
Disclaimer: This safety information is based on general knowledge of related chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a specialty chemical with significant potential in materials science and polymer chemistry. Its synthesis, while requiring careful control, is based on well-established principles of silicone chemistry. The unique combination of properties imparted by its molecular structure ensures its continued relevance in the development of advanced materials with tailored functionalities. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization.
References
-
INNO Specialty Chemicals. 1,3-Diphenyltetramethyldisiloxane: A Versatile Chemical Compound with Wide Applications. Available from: [Link].
-
PrepChem.com. Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Available from: [Link].
-
Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Available from: [Link].
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Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Available from: [Link].
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PubChem. This compound. Available from: [Link].
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Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Available from: [Link].
- Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
ResearchGate. New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Available from: [Link].
-
Cheméo. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). Available from: [Link].
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- 1. This compound | C18H26OSi2 | CID 519510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
An In-depth Technical Guide to the Physical Properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a key organosilicon compound. The information presented herein is intended to support research and development activities by providing a detailed understanding of the molecule's fundamental physical and spectral characteristics.
Molecular Structure and Identification
This compound is a symmetrical organosiloxane characterized by a central disiloxane (Si-O-Si) bond. Each silicon atom is bonded to two methyl groups and one p-tolyl group.
Molecular Formula: C₁₈H₂₆OSi₂[1]
Molecular Weight: 314.6 g/mol [1]
Synonyms:
-
1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane
-
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane
-
Sym-tetramethyl-di-(p-tolyl)disiloxane[1]
CAS Number: 18055-70-4
Chemical Structure:
Caption: 2D structure of this compound.
Tabulated Physical Properties
| Property | Value (this compound) | Comparative Value (1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane) | Comparative Value (1,1,3,3-Tetramethyldisiloxane) |
| Molecular Formula | C₁₈H₂₆OSi₂[1] | C₁₆H₂₂OSi₂[2] | C₄H₁₄OSi₂ |
| Molecular Weight ( g/mol ) | 314.6[1] | 286.52[2] | 134.33 |
| Boiling Point (°C) | Not available | 292 (lit.)[2] | 70-71 (lit.) |
| Melting Point (°C) | Not available | Not available | Not available |
| Density (g/mL) | Not available | 0.98[2] | 0.76 at 25 °C (lit.) |
| Refractive Index (n20/D) | Not available | 1.52[2] | 1.370 (lit.) |
| LogP (Octanol/Water Partition Coefficient) | 6.3 (Computed) | Not available | Not available |
| Water Solubility | Insoluble (Predicted) | Not available | Not available |
Experimental Protocols for Physical Property Determination
The following section outlines standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.[3]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the sample's vapor has displaced all the air.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3]
Caption: Workflow for boiling point determination using the Thiele tube method.
Density Determination (Pycnometer Method)
Principle: Density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precise volume.
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The temperature of the sample should be recorded.
-
The filled pycnometer is weighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. An Abbe refractometer is a common instrument for this measurement.[4]
Procedure:
-
Calibrate the Abbe refractometer using a standard with a known refractive index.
-
Apply a small drop of the liquid sample onto the prism of the refractometer.
-
Close the prism and ensure the liquid spreads evenly.
-
While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale. The temperature should be noted as the refractive index is temperature-dependent.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be particularly informative.
-
¹H NMR: Would show distinct signals for the aromatic protons of the p-tolyl groups and the protons of the methyl groups attached to the silicon atoms. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: Would reveal the different carbon environments within the molecule, including the aromatic carbons of the p-tolyl rings and the methyl carbons.
-
²⁹Si NMR: Would provide information about the silicon atoms in the disiloxane backbone.
General Protocol for NMR Sample Preparation and Analysis:
-
Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.).
-
Process and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration values.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
-
FTIR Spectroscopy: Key characteristic peaks would include Si-O-Si stretching vibrations, Si-C stretching, and aromatic C-H and C=C stretching from the p-tolyl groups.
-
Raman Spectroscopy: Would also show signals corresponding to the various vibrational modes, often with different relative intensities compared to the FTIR spectrum.
General Protocol for FTIR/Raman Analysis:
-
Place a small amount of the neat liquid sample on the appropriate sample holder (e.g., an ATR crystal for FTIR or a sample well for Raman).
-
Acquire the spectrum over the desired wavenumber range.
-
Analyze the positions and intensities of the absorption or scattering bands to identify functional groups and structural features.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would first separate the compound from any impurities before it enters the mass spectrometer. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions that provide structural information. For this compound, fragmentation would likely involve cleavage of the Si-O, Si-C, and C-C bonds. PubChem indicates the availability of GC-MS data for this compound.[1]
Caption: Overview of spectroscopic and spectrometric techniques for characterization.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While experimental data for some key physical parameters remain to be published, the information compiled from computational sources and analogous compounds, along with the detailed experimental protocols, offers a solid foundation for researchers and professionals working with this compound. The provided methodologies for determining physical and spectral properties are robust and widely applicable in a laboratory setting.
References
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]
-
Wikipedia. (n.d.). Refractive index. Retrieved from [Link]
Sources
spectroscopic data of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
Introduction
This compound is an organosilicon compound with the molecular formula C₁₈H₂₆OSi₂ and a molecular weight of 314.6 g/mol [1]. This molecule features a flexible siloxane (Si-O-Si) backbone, with each silicon atom bonded to two methyl groups and one p-tolyl group. This unique structure imparts properties that make it and similar compounds valuable in materials science, particularly in the synthesis of polymers and as a precursor for advanced materials. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.
This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality, reliable data.
Caption: Molecular structure of this compound.
Part 1: Infrared (IR) Spectroscopy
Theoretical Background and Key Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most characteristic vibrations are associated with the Si-O-Si linkage, the Si-CH₃ groups, and the aromatic p-tolyl substituents.
-
Si-O-Si Asymmetric Stretch: The most prominent feature in the IR spectrum of a disiloxane is the very strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond. This typically occurs in the 1020-1080 cm⁻¹ range. The broadness of this peak is a hallmark of siloxanes and is due to the flexibility of the Si-O-Si bond angle.
-
Si-CH₃ Vibrations: The methyl groups attached to silicon give rise to several distinct absorptions. A sharp, strong band around 1260 cm⁻¹ is characteristic of the symmetric deformation (scissoring) of the CH₃ group attached to a silicon atom. Additionally, Si-CH₃ rocking vibrations are observed in the 750-865 cm⁻¹ region.
-
Aromatic Vibrations: The p-tolyl groups will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the fingerprint region, which can be indicative of the substitution pattern on the aromatic ring.
Expected IR Spectral Data
The following table summarizes the expected major absorption bands for this compound, based on established correlations for organosilicon compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| ~1600, ~1495 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1260 | Strong, Sharp | Si-CH₃ Symmetric Deformation |
| ~1100 | Strong, Sharp | Si-Aryl Stretch |
| ~1070 | Very Strong, Broad | Si-O-Si Asymmetric Stretch |
| ~815 | Strong | Aromatic C-H Out-of-Plane Bend (p-disubstituted) |
| ~790 | Strong | Si-CH₃ Rocking |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a liquid sample like this compound.
Objective: To obtain a high-quality infrared spectrum of the neat liquid sample.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR[1])
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with a clean, empty ATR crystal. This is crucial as it subtracts the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Apply a small drop of the liquid this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The resulting spectrum should be displayed in absorbance or transmittance. Perform a baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes immediately after the measurement to prevent cross-contamination.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most informative.
¹H NMR Spectroscopy
Expected Chemical Environments: The molecule has three distinct types of protons:
-
Si-CH₃ protons: The protons of the four methyl groups attached to the silicon atoms.
-
Aromatic protons: The protons on the two p-tolyl rings.
-
Aryl-CH₃ protons: The protons of the methyl group on the p-tolyl rings.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | Doublet | 8H | Aromatic protons ortho to Si |
| ~7.1-7.2 | Doublet | 8H | Aromatic protons meta to Si |
| ~2.35 | Singlet | 6H | Ar-CH₃ |
| ~0.3 | Singlet | 12H | Si-CH₃ |
Rationale for Chemical Shifts:
-
Si-CH₃ Protons (~0.3 ppm): Silicon is less electronegative than carbon, leading to significant shielding of the attached methyl protons. This results in a characteristic upfield chemical shift, typically in the 0.1-0.5 ppm range.
-
Aromatic Protons (7.1-7.5 ppm): These protons are in the typical downfield region for aromatic compounds due to the ring current effect. The p-substitution pattern will result in an AA'BB' spin system, which often appears as two doublets. The protons ortho to the silyl group are expected to be slightly further downfield than those meta to it.
-
Aryl-CH₃ Protons (~2.35 ppm): The protons of the methyl group attached to the aromatic ring are in a typical benzylic position and are expected to resonate around 2.35 ppm.
¹³C NMR Spectroscopy
Expected Chemical Environments: The molecule has several distinct carbon environments, which can be identified by ¹³C NMR.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Aromatic C (quaternary, para to Si) |
| ~138 | Aromatic C (quaternary, attached to Si) |
| ~133 | Aromatic CH (ortho to Si) |
| ~128 | Aromatic CH (meta to Si) |
| ~21 | Ar-CH₃ |
| ~1 | Si-CH₃ |
Rationale for Chemical Shifts:
-
Si-CH₃ Carbons (~1 ppm): Similar to the protons, the carbons of the Si-CH₃ groups are shielded and appear far upfield.
-
Aromatic Carbons (128-140 ppm): These carbons appear in the expected aromatic region. Quaternary carbons (those without attached protons) will typically have weaker signals. The carbon attached to the silicon (ipso-carbon) and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.
-
Aryl-CH₃ Carbon (~21 ppm): This is a typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H couplings into singlets.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary, especially to observe the quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Analysis of Molecular Ion and Fragmentation Pattern
For this compound (MW = 314.6 g/mol ), Electron Ionization (EI) is a common technique.
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 314. However, in some siloxanes, the molecular ion peak can be weak or absent due to the lability of the Si-O and Si-C bonds.
-
Key Fragments: The fragmentation of the molecular ion is not random; it proceeds through the formation of the most stable carbocations and other radical cations. Based on data from the NIST Mass Spectrometry Data Center, key fragments are observed at m/z 299, 207, and 149[1].
Proposed Fragmentation Pathway:
-
Formation of [M-15]⁺ (m/z 299): The most common initial fragmentation for compounds with methyl groups is the loss of a methyl radical (•CH₃, mass 15). This is a highly favorable process.
-
C₁₈H₂₆OSi₂⁺• → [C₁₇H₂₃OSi₂]⁺ + •CH₃
-
-
Formation of [M-91-CH₃]⁺ or other fragments leading to m/z 207: A significant fragment at m/z 207 is observed. This can be rationalized by the loss of a tolyl group (•C₇H₇, mass 91) followed by the loss of a methyl radical, or a rearrangement. A more plausible route is the cleavage of one of the Si-tolyl bonds and subsequent loss of a methyl group.
-
Formation of [p-tolyl-Si(CH₃)₂]⁺ (m/z 149): The fragment at m/z 149 corresponds to the dimethyl(p-tolyl)silyl cation. This is a very stable fragment due to the resonance stabilization provided by the aromatic ring and is a common feature in the mass spectra of such compounds.
-
[ (CH₃)₂Si(C₇H₇) ]⁺
-
Caption: Plausible fragmentation pathway in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing this compound, as it separates the sample from any potential impurities before it enters the mass spectrometer.
Objective: To obtain a mass spectrum and confirm the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
GC-MS system equipped with an EI source.
-
Helium carrier gas.
-
A suitable GC column (e.g., a non-polar column like DB-5ms).
-
Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.
-
GC Method:
-
Set the injector temperature to ~250 °C.
-
Use a temperature program for the oven, for example: start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C.
-
Acquire data in scan mode over a mass range of m/z 40-500.
-
Use a standard electron energy of 70 eV for ionization.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the peak corresponding to the compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Conclusion
The spectroscopic characterization of this compound is straightforward and provides a clear structural fingerprint. The IR spectrum is dominated by a strong Si-O-Si stretch, the ¹H NMR spectrum shows distinct regions for the Si-CH₃, aromatic, and Ar-CH₃ protons, and the mass spectrum is characterized by the loss of methyl and tolyl groups, with a base peak likely corresponding to the stable dimethyl(p-tolyl)silyl cation. By following robust experimental protocols and understanding the underlying principles of each technique, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and materials development workflows.
References
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
Sources
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane molecular weight
An In-Depth Technical Guide to 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a distinct member of the organosilicon family. Moving beyond a singular focus on its molecular weight, we delve into its structural characteristics, physicochemical properties, and logical applications in advanced research fields. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound. We will explore its identity, synthesis logic, and potential as a stable, sterically hindered building block in both medicinal chemistry and materials science, grounded in authoritative data and established chemical principles.
Part 1: Fundamental Molecular Profile
A precise understanding of a compound's fundamental identity is the bedrock of all subsequent experimental design and interpretation. This section delineates the core molecular attributes of this compound.
Chemical Identity
-
Systematic Name : [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane[1]
-
Common Synonyms : 1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane, Sym-tetramethyl-di-(p-tolyl)disiloxane, 1,3-Bis(p-tolyl)-1,1,3,3-tetramethyl disiloxane[1][2]
Molecular Formula and Weight
The empirical formula of the compound is C₁₈H₂₆OSi₂ [1][2][4]. Based on the IUPAC standard atomic weights, its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and formulation.
The calculated molecular weight is 314.57 g/mol [2][3]. Minor variations in reported values (314.6 g/mol [1] or 314.58 g/mol [4]) are due to differences in rounding of atomic mass units. For exacting experimental work, the value of 314.57 g/mol provides the requisite precision.
Structural Elucidation
The structure consists of a central, flexible siloxane (Si-O-Si) bond. Each silicon atom is substituted with two methyl groups and one para-tolyl (p-tolyl) group. The presence of the aromatic tolyl groups introduces significant steric bulk and alters the electronic properties compared to simpler alkyl-substituted siloxanes.
Caption: Molecular structure of this compound.
Part 2: Physicochemical Properties and Characterization
The utility of a chemical entity in drug development or materials science is dictated by its physical properties. These parameters govern its solubility, permeability, and interactions with other materials.
Key Physicochemical Data
The following table summarizes key calculated properties that predict the compound's behavior in various solvent systems. These values are crucial for designing formulation and purification strategies.
| Property | Value | Unit | Source | Implication for Researchers |
| Molecular Weight | 314.57 | g/mol | [2][3] | Foundational for all stoichiometric calculations. |
| logP (Octanol/Water) | 3.844 | - | [2] | Indicates high lipophilicity; predicts poor aqueous solubility but good membrane permeability. |
| Water Solubility | -8.82 | log(mol/L) | [2] | Extremely low water solubility, requiring organic solvents for dissolution. |
Spectroscopic Signature
Experimental verification of the compound's identity is paramount. Public databases confirm the availability of reference spectra for this compound, which are essential for quality control.[4]
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR would show characteristic signals for the aromatic protons of the tolyl groups, the tolyl methyl protons, and the silicon-bound methyl protons, with distinct chemical shifts and integration values. ¹³C and ²⁹Si NMR would further confirm the carbon skeleton and silicon environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The spectrum will be dominated by a strong, broad absorption band characteristic of the Si-O-Si asymmetric stretch. Additional peaks will correspond to Si-CH₃ and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS) : Analysis will show a molecular ion peak corresponding to the compound's molecular weight (314.57 Da), confirming its identity and purity.
Part 3: Synthesis and Reactivity
General Synthesis Strategy
Expertise & Experience Insight: While specific industrial synthesis protocols are proprietary, a chemically sound and common laboratory-scale approach for forming disiloxanes is the controlled hydrolysis of a corresponding chlorosilane precursor. This self-validating system relies on the predictable reaction of the Si-Cl bond with water to form the thermodynamically stable Si-O-Si linkage.
The logical precursor for this synthesis is (4-methylphenyl)dimethylchlorosilane . The reaction proceeds via the formation of a silanol intermediate, which then condenses with another molecule of the chlorosilane or a second silanol molecule to yield the final disiloxane product.
Caption: A logical workflow for the synthesis of the target disiloxane.
Chemical Stability and Reactivity
The key to this molecule's utility lies in its stability. Unlike reactive siloxanes such as 1,1,3,3-tetramethyldisiloxane (TMDSO), which contain highly active Si-H bonds and are used as reducing agents[5][6], this compound lacks these Si-H moieties. Its bonds (Si-C, Si-O, C-C, C-H) are all relatively strong and non-polarized. The bulky p-tolyl groups provide steric shielding to the siloxane core, further enhancing its thermal and chemical stability, making it a robust building block rather than a reactive agent.
Part 4: Applications in Research and Development
The unique combination of lipophilicity, steric bulk, and chemical stability makes this compound a valuable tool for modifying molecular properties.
Role as a Molecular Scaffold in Drug Development
In medicinal chemistry, the modification of a lead compound is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a bulky, lipophilic, and stable moiety like the di(p-tolyl)tetramethyldisiloxane group can serve several strategic purposes:
-
Metabolic Blocking : The bulky group can sterically hinder metabolically labile sites on a drug molecule, preventing enzymatic degradation and increasing its in-vivo half-life.
-
Solubility Modulation : Its high lipophilicity can be leveraged to increase the solubility of a drug candidate in lipid-based formulation vehicles or to enhance its ability to cross lipid bilayer membranes.
-
Conformational Locking : The size of the substituent can restrict the rotational freedom of the parent molecule, locking it into a more biologically active conformation.
Caption: Logic of using the disiloxane moiety to enhance drug properties.
Precursor in Advanced Materials Science
Aryl-substituted siloxanes are foundational precursors for specialty silicones. Analogous to compounds like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane[7], the subject compound is a prime candidate for creating polymers with:
-
High Thermal Stability : The aromatic groups enhance the polymer's resistance to thermal degradation.
-
High Refractive Index : The incorporation of aryl groups into a silicone backbone increases its refractive index, a desirable property for optical materials, coatings, and encapsulants for LEDs.
Part 5: Experimental Protocols
Protocol: Stoichiometric Calculations for Solution Preparation
Trustworthiness: This protocol is self-validating as it is based on the fundamental definition of molarity.
Objective: To prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., THF, Toluene).
Materials:
-
This compound (MW = 314.57 g/mol )
-
Analytical balance (± 0.1 mg precision)
-
Volumetric flask (e.g., 10.00 mL, Class A)
-
Appropriate solvent (e.g., THF)
-
Pipettes and spatula
Procedure:
-
Calculate Required Mass (m): Use the formula: m = Molarity (M) × Volume (V) × Molecular Weight (MW)
-
m = (0.010 mol/L) × (0.010 L) × (314.57 g/mol )
-
m = 0.031457 g = 31.5 mg
-
-
Weighing: Accurately weigh approximately 31.5 mg of the compound onto weighing paper using an analytical balance. Record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into the 10.00 mL volumetric flask.
-
Solubilization: Add a portion of the solvent (e.g., ~5 mL of THF) to the flask. Swirl gently to dissolve the compound completely.
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent up to the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
Final Concentration Calculation: Recalculate the exact concentration based on the actual mass weighed.
-
Actual Molarity = Actual Mass (g) / (MW × 0.010 L)
-
Protocol: Molecular Weight Verification by Mass Spectrometry
Objective: To confirm the identity and purity of a sample by verifying its molecular weight.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent compatible with mass spectrometry (e.g., Methanol or Acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 100-500).
-
Data Analysis:
-
Look for the molecular ion peak [M]⁺ or a common adduct, such as the sodium adduct [M+Na]⁺.
-
The expected m/z for the sodium adduct would be: 314.57 (MW) + 22.99 (Na⁺) = 337.56.
-
The presence of a prominent peak at or very near this calculated m/z value provides strong evidence for the compound's identity.
-
Conclusion
This compound is more than a chemical with a defined molecular weight of 314.57 g/mol . It is a highly stable, lipophilic, and sterically significant molecular building block. Its structure, devoid of reactive Si-H bonds, makes it an ideal candidate for incorporation into larger molecules to strategically modify their physical and metabolic properties. For researchers in drug development and materials science, this compound offers a robust tool for creating next-generation therapeutics and high-performance materials.
References
-
Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from Gelest, Inc. website. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
-
Céondo GmbH. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). Cheméo. Retrieved from [Link]
-
Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
Gelest, Inc. (2014, May 8). SAFETY DATA SHEET: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from Gelest, Inc. website. [Link]
- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
Spring, D. et al. (n.d.). Vinyldisiloxanes: their synthesis, cross coupling and applications. University of Cambridge. Retrieved from [Link]
-
Yang, J., Wang, P., Neumann, H., Jackstell, R., & Beller, M. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Chemical Society Reviews. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
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- 1. This compound | C18H26OSi2 | CID 519510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is a symmetrical organosilicon compound with the chemical formula C18H26OSi2 and a molecular weight of 314.57 g/mol .[1] This molecule features a central disiloxane (Si-O-Si) bond, with each silicon atom bonded to two methyl groups and one p-tolyl group. The presence of both aliphatic and aromatic moieties imparts unique physicochemical properties to this compound, making it a subject of interest in various fields, including materials science and medicinal chemistry. In drug development, organosilicon compounds are explored for their potential to enhance the pharmacological profiles of parent drug molecules by improving properties such as metabolic stability, lipophilicity, and membrane permeability. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and methodologies for researchers in the field.
Synthesis of this compound
There are two primary and effective methodologies for the synthesis of this compound: the hydrolysis of a chlorosilane precursor and a palladium-catalyzed cross-coupling reaction.
Method 1: Hydrolysis of p-Tolyldimethylchlorosilane
This classic and straightforward approach involves the controlled hydrolysis of p-tolyldimethylchlorosilane. The underlying principle is the reaction of the Si-Cl bond with water to form a silanol intermediate (p-tolyl-dimethylsilanol), which then undergoes condensation to yield the desired disiloxane. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism:
Caption: Reaction mechanism for the hydrolysis of p-tolyldimethylchlorosilane.
Experimental Protocol:
-
Reaction Setup: To a solution of p-tolyldimethylchlorosilane (2.0 equivalents) in a suitable organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a stoichiometric amount of water (1.0 equivalent) containing a mild base (e.g., pyridine or triethylamine, 2.0 equivalents) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
Method 2: Palladium-Catalyzed Double Arylation of 1,1,3,3-Tetramethyldisiloxane
This modern approach offers a more direct route to the target molecule, involving a palladium-catalyzed cross-coupling reaction between 1,1,3,3-tetramethyldisiloxane and an aryl halide, typically p-iodotoluene. This method is advantageous for its high efficiency and functional group tolerance. A detailed procedure for a similar double arylation has been described in the supporting information for a study on the palladium-catalyzed synthesis of siloxanes.[2]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the target disiloxane.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, combine p-iodotoluene (2.5 equivalents), 1,1,3,3-tetramethyldisiloxane (1.0 equivalent), and N,N-diisopropylethylamine (4.0 equivalents) in a flask.
-
Catalyst Addition: To this mixture, add a solution of bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)3)2) (0.05 equivalents) in anhydrous tetrahydrofuran (THF) or toluene.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction's completion by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Workup: Quench the reaction with water. Extract the aqueous layer with dichloromethane three times. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: After filtration, evaporate the solvent under reduced pressure. Purify the residue using preparative thin-layer chromatography (TLC) on silica gel to yield the pure product.[2]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H26OSi2 | [1] |
| Molecular Weight | 314.57 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 143-144 °C @ 1 Torr | [3] |
| Density | 0.9651 g/cm³ @ 25 °C | [3] |
Spectroscopic Data
The following data provides a reference for the characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44 | d | 8H | Aromatic protons (ortho to Si) |
| 7.15 | d | 8H | Aromatic protons (meta to Si) |
| 2.34 | s | 6H | Methyl protons of tolyl group |
| 0.28 | s | 12H | Methyl protons on Si |
Note: The ¹H NMR data is based on a reported spectrum for a similar compound and predicted shifts. A specific spectrum for the title compound shows a signal at 7.44 ppm.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | Aromatic C (ipso, attached to CH₃) |
| 135.0 | Aromatic C (ipso, attached to Si) |
| 133.5 | Aromatic CH (ortho to Si) |
| 128.5 | Aromatic CH (meta to Si) |
| 21.5 | Methyl C of tolyl group |
| 0.5 | Methyl C on Si |
Note: This is a predicted ¹³C NMR spectrum based on known chemical shifts for similar structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | m | Aromatic C-H stretch |
| 2960-2850 | s | Aliphatic C-H stretch (Si-CH₃) |
| 1600, 1495 | m | Aromatic C=C stretch |
| 1250 | s | Si-CH₃ symmetric deformation |
| 1080-1020 | vs | Si-O-Si asymmetric stretch |
| 810 | s | Aromatic C-H bend (p-disubstituted) |
| 750-700 | s | Si-C stretch |
Note: This is a predicted FT-IR spectrum based on characteristic vibrational frequencies.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 314 | Moderate | [M]⁺ (Molecular Ion) |
| 299 | High | [M-CH₃]⁺ |
| 207 | High | [M-p-tolyl]⁺ |
| 149 | Moderate | [p-tolyl-Si(CH₃)₂O]⁺ |
| 135 | High | [p-tolyl-Si(CH₃)₂]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation pattern is based on typical fragmentation of arylsiloxanes.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has detailed two robust methods for the synthesis of this compound: the hydrolysis of p-tolyldimethylchlorosilane and the palladium-catalyzed double arylation of 1,1,3,3-tetramethyldisiloxane. Furthermore, a comprehensive characterization protocol utilizing NMR, FTIR, and mass spectrometry has been provided, along with expected data to aid in the verification of the synthesized product. The methodologies and data presented herein offer a solid foundation for researchers and professionals in the fields of synthetic chemistry and drug development to produce and confidently characterize this versatile organosilicon compound for their specific applications. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic analysis, ensures a high degree of trustworthiness and reproducibility.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound. Wiley. [Link]
-
Supporting Information for Pd-catalyzed Synthesis of Symmetrical and Unsymmetrical Siloxanes. The Royal Society of Chemistry. [Link]
-
THERMALLY RESISTANT POLYMERS FOR FUEL TANK SEALANTS. Defense Technical Information Center. [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. [Link]
-
(PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate. [Link]
-
New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. ResearchGate. [Link]
-
Supporting Information for Pd-catalyzed Synthesis of Symmetrical and Unsymmetrical Siloxanes. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Solubility of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Recognizing the absence of extensive published solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting its solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol is provided to enable the precise determination of its solubility in a range of organic solvents, empowering users to generate critical data for their specific applications.
Introduction to this compound and its Solubility
This compound is an organosilicon compound with the chemical formula C18H26OSi2 and a molecular weight of approximately 314.6 g/mol .[1] Its structure, characterized by a flexible siloxane backbone flanked by nonpolar tolyl and methyl groups, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, including its use as a synthetic intermediate, a component in silicone-based formulations, and in materials science.[2]
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[3] The polarity of a molecule is determined by the distribution of electron density across its structure. In the case of this compound, the presence of nonpolar aromatic (tolyl) and aliphatic (methyl) groups, combined with the relatively low polarity of the siloxane bond, results in an overall nonpolar character.
Predicted Solubility Profile
Based on its molecular structure, this compound is expected to exhibit high solubility in nonpolar and weakly polar organic solvents. Conversely, its solubility is predicted to be limited in highly polar and protic solvents. The following table provides a predicted solubility profile across various solvent classes, categorized by their relative polarity.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | 0.009 - 0.012 | High | The nonpolar nature of these solvents closely matches that of the tolyl and methyl groups of the solute. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | 0.099 - 0.111 | High | The aromatic rings in these solvents can engage in favorable π-π stacking interactions with the tolyl groups of the solute. |
| Weakly Polar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 0.117 - 0.207 | Moderate to High | The ether functionality introduces some polarity, but the overall nonpolar character of the hydrocarbon portion should allow for good solvation. |
| Weakly Polar Esters | Ethyl Acetate | 0.228 | Moderate | The ester group increases polarity, which may slightly reduce solubility compared to nonpolar solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | 0.309 - 0.259 | Moderate to High | These solvents have a good balance of polarity and the ability to interact with the aromatic rings. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.355 - 0.444 | Low to Very Low | The high polarity and, in some cases, the ability to accept hydrogen bonds, make these solvents poor matches for the nonpolar solute. |
| Polar Protic | Methanol, Ethanol, Water | 0.762 - 1.000 | Very Low to Insoluble | The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |
Theoretical Framework for Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2][4] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in this three-dimensional space. A smaller Ra indicates a higher likelihood of solubility.
While the specific HSP values for this compound are not published, they can be experimentally determined. The protocol outlined in the following section provides the necessary data to calculate these parameters. By testing the solubility in a range of solvents with known HSPs, a solubility sphere for the solute can be determined, with the center of the sphere representing the HSP of the solute.[5]
Experimental Determination of Solubility
The following detailed protocol describes a gravimetric method for determining the solubility of this compound in various organic solvents at a given temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pipettes
-
Oven or vacuum oven
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
For each solvent to be tested, add an excess amount of this compound to a vial to create a slurry. The presence of undissolved solute is crucial to ensure saturation.
-
Add a known volume or mass of the solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Record the mass of the vial containing the filtered saturated solution.
-
Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute but high enough for efficient solvent removal.
-
Periodically weigh the vial until a constant mass is achieved, indicating complete solvent evaporation.
-
Record the final mass of the vial containing the dried solute.
-
-
Data Calculation:
-
Calculate the mass of the solvent by subtracting the mass of the solute and the empty vial from the mass of the vial containing the saturated solution.
-
The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at [Specify Temperature]
| Solvent | Solvent Polarity Index | Solubility ( g/100 g solvent) |
| [List of Solvents Tested] | [Corresponding Polarity Index] | [Experimentally Determined Value] |
| ... | ... | ... |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocol empowers scientists to generate precise solubility data, which is crucial for a wide range of applications in research, development, and industry.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
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Chem-Impex. (n.d.). 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519510, this compound. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum discussion]. Retrieved from [Link]
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Khan Academy Organic Chemistry. (n.d.). Solubility of organic compounds | Structure and bonding | Organic chemistry [Video]. YouTube. [Link]
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ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]
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The Unseen Backbone: A Technical Guide to the Thermal Stability of p-Tolyl Substituted Disiloxanes
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Thermal Resilience in Material Science
In the landscape of advanced materials, the pursuit of thermal stability is paramount. From the rigorous demands of aerospace engineering to the delicate intricacies of pharmaceutical formulations, the ability of a molecule to withstand thermal stress dictates its utility and reliability. Siloxanes, with their robust inorganic silicon-oxygen backbone, have long been recognized for their superior thermal properties compared to their purely organic counterparts. This guide delves into a specific and promising class of these materials: p-tolyl substituted disiloxanes. The introduction of the p-tolyl group, a simple aromatic moiety, bestows unique characteristics upon the disiloxane framework, influencing its thermal decomposition pathways and ultimately enhancing its stability. This document serves as an in-depth exploration of these properties, offering a blend of theoretical understanding and practical guidance for researchers and developers in the field.
The Architectural Advantage: Why p-Tolyl Substitution Matters
The fundamental strength of any siloxane lies in the Si-O bond, which is significantly stronger than the C-C bonds that form the backbone of most organic polymers. However, the overall thermal stability of a polysiloxane is not solely dictated by this bond energy. The nature of the organic substituents on the silicon atoms plays a crucial role in the material's response to heat.
The incorporation of aryl groups, such as phenyl or p-tolyl, onto the silicon-oxygen backbone is a well-established strategy to enhance the thermal stability of polysiloxanes. This enhancement is attributed to several factors:
-
Increased Steric Hindrance: The bulky aryl groups restrict the flexibility of the Si-O-Si backbone, making it more difficult for the chain to adopt the cyclic conformations necessary for depolymerization reactions, a common degradation pathway for polysiloxanes.
-
Energy Absorption and Dissipation: The aromatic rings can absorb and dissipate thermal energy through their delocalized π-electron systems, reducing the energy available to cleave the Si-O or Si-C bonds.
-
Radical Scavenging: During thermal decomposition, aryl groups can act as radical scavengers, terminating chain reactions that would otherwise lead to rapid degradation.
The p-tolyl group, with its additional methyl substituent on the phenyl ring, offers a subtle but significant modification compared to a simple phenyl group. This can influence the electronic properties and packing of the molecules, potentially leading to altered thermal behavior. For instance, poly(di(p-tolyl)siloxane) exhibits a higher crystal-liquid-crystal transition temperature (300°C) compared to poly(diphenylsiloxane) (265°C), indicating stronger intermolecular interactions and a more stable ordered phase.[1]
Deconstruction Under Heat: Mechanisms of Thermal Decomposition
The thermal degradation of p-tolyl substituted disiloxanes can proceed through several complex pathways, often in competition with one another. The dominant mechanism is highly dependent on factors such as temperature, the presence of oxygen, and the purity of the material.
Inert Atmosphere Degradation: A Tale of Rearrangement and Scission
In an inert atmosphere (e.g., nitrogen or argon), the primary decomposition pathways involve the rearrangement of the siloxane backbone and the cleavage of silicon-carbon bonds.
-
Random Scission: This mechanism involves the cleavage of the Si-O backbone at random points, leading to the formation of smaller, volatile cyclic or linear siloxanes. While prevalent in flexible long-chain polysiloxanes, the rigidity imparted by the p-tolyl groups in a short disiloxane chain makes this pathway less favorable.
-
Homolytic Scission of the Si-C Bond: The silicon-carbon bond is generally the weakest bond in the molecule. At elevated temperatures, this bond can break homolytically to form a silyl radical and a p-tolyl radical. This initiation step can trigger a cascade of secondary reactions. Studies on the thermal decomposition of poly(dimethyl diphenyl)siloxane copolymers have shown that benzene is a primary degradation product, suggesting that the cleavage of the Si-phenyl bond is a key process.[2] By analogy, for p-tolyl disiloxanes, the formation of toluene would be an expected outcome.
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions (e.g., melting) of a p-tolyl substituted disiloxane.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
p-Tolyl substituted disiloxane sample (2-5 mg)
-
DSC sample pan (aluminum, hermetically sealed)
-
High-purity nitrogen for purge gas
Procedure:
-
Tare the DSC sample pan and lid.
-
Accurately weigh 2-5 mg of the sample into the pan.
-
Hermetically seal the pan to prevent volatilization.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25°C.
-
First Heating Scan: Heat the sample from 25°C to a temperature just below the expected decomposition temperature (e.g., 350°C) at a rate of 10°C/min. This scan will reveal the melting of the as-received material and erase its thermal history.
-
Cooling Scan: Cool the sample from the upper temperature back to 25°C at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. This scan reveals the thermal transitions of the material after controlled cooling.
-
Analyze the resulting heat flow versus temperature curves to determine melting points, crystallization temperatures, and associated enthalpies.
Caption: Standard heat-cool-heat cycle for DSC analysis.
Future Perspectives and Conclusion
The study of p-tolyl substituted disiloxanes is a promising avenue for the development of new materials with enhanced thermal stability. While the general principles of siloxane degradation are well-understood, there is a clear need for more specific research into the thermal behavior of these and other well-defined, short-chain aryl-substituted siloxanes. A deeper understanding of their decomposition products, elucidated through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), will be crucial for the rational design of even more robust materials.
References
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Dzhafarov, O.I., & Kuliev, A.M. (1986). Heat capacity and thermodynamic properties of disiloxanes. Dokl. Akad. Nauk. Azerb., SSR 42, 56-59. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13121, 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. Retrieved January 23, 2026 from [Link].
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Yuan, G., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1006. [Link]
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NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Recent Advances in Gas Chromatography. InTech. [Link]
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Hirao, A., et al. (2018). Synthesis and Thermal Properties of Poly(α‐Tolylstyrene) by Anionic Polyaddition With Various Ligands. Macromolecular Chemistry and Physics, 219(24), 1800418. [Link]
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Faust, A., et al. (2019). Thermal Analysis of Organically Modified Siloxane Melting Gels. Journal of Sol-Gel Science and Technology, 90, 373–381. [Link]
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Meier, D., et al. (2022). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Polymers, 14(17), 3568. [Link]
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Mabaso, I., et al. (2019). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Journal of Analytical and Applied Pyrolysis, 140, 25-32. [Link]
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van Duin, A. C. T., et al. (2005). Simulations on the thermal decomposition of a poly(dimethylsiloxane) polymer using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 109(19), 4618-4624. [Link]
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Shalygin, A. S., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5122. [Link]
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Goncharova, I. K., et al. (2022). Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for synthesis functionalized organosiloxanes. New Journal of Chemistry, 46(39), 18835-18844. [Link]
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Liaigre, G., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Analytical and Bioanalytical Chemistry, 413, 4787-4809. [Link]
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Meier, D., Huch, V., & Kickelbick, G. (2021). Aryl-group substituted polysiloxanes with high-optical transmission, thermal stability, and refractive index. Journal of Polymer Science, 59(20), 2265-2283. [Link]
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Zhang, H., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 143. [Link]
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Strug, K., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules, 28(14), 5364. [Link]
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Wang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 19-27. [Link]
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Aldhafeeri, T., & Al-Salem, S. M. (2021). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen. [Link]
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De Clercq, R., et al. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Green Chemistry, 26(11), 6066-6101. [Link]
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An In-depth Technical Guide to the Photophysical Properties of Diaryl Tetramethyldisiloxanes
Foreword: Bridging Silicon Chemistry with Photonics
To the researchers, scientists, and pioneers in drug development, this guide serves as a deep dive into the photophysical landscape of diaryl tetramethyldisiloxanes. These molecules, characterized by a flexible and transparent siloxane linker separating two aryl chromophores, present a unique scaffold for the design of novel fluorescent probes, sensors, and photoactive materials. The silicon-oxygen backbone imparts desirable properties such as thermal stability, hydrophobicity, and biocompatibility, while the terminal aryl groups govern the electronic transitions that give rise to their optical properties.[1] This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental design and a robust framework for the synthesis and characterization of these promising compounds.
The Diaryl Tetramethyldisiloxane Scaffold: Synthesis and Structural Considerations
The core structure of a 1,3-diaryl-1,1,3,3-tetramethyldisiloxane consists of two aryl groups covalently bonded to the silicon atoms of a tetramethyldisiloxane backbone. The synthesis of these molecules is typically achieved through the reaction of a functionalized aryl precursor with a suitable dichlorosiloxane.
Synthetic Pathway: A Grignard-Based Approach
A common and effective method for the synthesis of diaryl tetramethyldisiloxanes involves the use of a Grignard reagent. This approach offers versatility in the introduction of various aryl moieties.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
-
Preparation of Phenylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane[2] in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.[3]
-
This synthetic route can be adapted for a wide range of substituted aryl bromides, allowing for the fine-tuning of the resulting photophysical properties.
Caption: Workflow for the synthesis of diaryl tetramethyldisiloxanes via a Grignard reaction.
Characterization of Photophysical Properties: A Methodological Guide
A thorough understanding of the photophysical properties of diaryl tetramethyldisiloxanes requires a suite of spectroscopic techniques. The following sections detail the experimental protocols for these essential measurements.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions from the ground state to various excited states.
Experimental Protocol: Measurement of Molar Extinction Coefficient (ε)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the diaryl tetramethyldisiloxane in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectra Acquisition: Record the absorption spectrum for each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range. A solvent blank should be used as a reference.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance (A) at the absorption maximum (λmax) versus concentration (c) should yield a straight line. The molar extinction coefficient (ε) can be calculated from the slope of this line.
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy reveals information about the emission of light from the lowest singlet excited state (S1) back to the ground state (S0).
Experimental Protocol: Acquisition of Emission Spectra
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer to measure the fluorescence emission. The excitation wavelength (λex) is typically set at or near the absorption maximum (λmax).
-
Data Acquisition: Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.
-
Data Correction: The raw emission spectra should be corrected for the wavelength-dependent sensitivity of the detector and monochromator.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Determination
-
Reference Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Matching: Prepare solutions of the sample and the reference standard with identical absorbance values at the same excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (ns2 / nr2)
where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.[4]
Caption: Workflow for the determination of relative fluorescence quantum yield.
Time-Resolved Fluorescence Spectroscopy: Excited-State Lifetime (τf)
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Experimental Protocol: TCSPC Measurement
-
Sample Preparation: Prepare a dilute solution of the sample as for steady-state fluorescence measurements.
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.
-
Data Acquisition: Excite the sample with the pulsed light source and measure the time difference between the excitation pulse and the detection of the first fluorescence photon. Repeat this process millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).
Expected Photophysical Properties and Structure-Property Relationships
While extensive data on simple diaryl tetramethyldisiloxanes is not widely published, we can infer their likely photophysical behavior based on related compounds and fundamental principles.
The photophysical properties are primarily determined by the nature of the aryl groups. The tetramethyldisiloxane linker is electronically insulating, meaning there is little to no electronic conjugation between the two aryl chromophores. This leads to the expectation that the absorption and emission properties will be similar to those of the corresponding monosubstituted aryl silane.
Table 1: Expected Photophysical Properties of Diaryl Tetramethyldisiloxanes based on Analogous Compounds
| Aryl Group | Expected λmax (abs) | Expected λmax (em) | Expected Quantum Yield (Φf) | Rationale/Analogous Compound |
| Phenyl | ~260 nm | ~280-300 nm | Low | Similar to toluene or phenylsilane. |
| Naphthyl | ~310-330 nm | ~340-360 nm | Moderate | Based on naphthalene chromophore. |
| Anthryl | ~360-380 nm | ~400-430 nm | High | Based on anthracene chromophore. |
| Pyrenyl | ~330-350 nm | ~370-400 nm | Very High | Based on pyrene chromophore. |
Note: These are estimated values and will be influenced by solvent polarity and substitution on the aryl rings.
The flexibility of the Si-O-Si bond may allow for the two aryl groups to approach each other, potentially leading to excimer formation at higher concentrations, which would be observed as a broad, red-shifted emission band.
It has been observed in related sulfur-containing functionalized disiloxanes that coordination between heteroatoms and the silicon atoms can lead to nonconventional fluorescence.[5][6] This suggests that the introduction of heteroatoms into the aryl groups of diaryl tetramethyldisiloxanes could be a strategy to enhance their emissive properties. Furthermore, studies on poly(tetramethylsilarylenesiloxane) derivatives have shown that the choice of the aryl moiety (e.g., diphenylfluorene vs. diphenyldibenzosilole) significantly impacts the fluorescence quantum yield and aggregation behavior.[7]
Potential Applications in Drug Development and Research
The unique combination of a fluorescent organic component and an inorganic, flexible siloxane linker makes diaryl tetramethyldisiloxanes attractive candidates for several applications:
-
Fluorescent Probes: The non-polar and flexible nature of the disiloxane backbone could allow these molecules to act as probes for hydrophobic environments, such as cell membranes or protein binding pockets.
-
Sensors: Modification of the aryl groups with specific recognition elements could lead to the development of "turn-on" or "turn-off" fluorescent sensors for ions or small molecules.
-
Drug Delivery: The siloxane moiety can improve the solubility and bioavailability of hydrophobic drug molecules. A fluorescent diaryl tetramethyldisiloxane could be incorporated into a drug delivery system to allow for imaging and tracking.
Conclusion and Future Outlook
Diaryl tetramethyldisiloxanes represent a class of molecules with significant potential in materials science and biomedical applications. While their photophysical properties have not been extensively explored, the synthetic routes are well-established, and the methodologies for their characterization are robust. This guide provides the foundational knowledge for researchers to synthesize and investigate these compounds. Future work should focus on the systematic study of a library of diaryl tetramethyldisiloxanes with diverse aryl substituents to establish clear structure-property relationships. The exploration of these compounds as building blocks for more complex materials, such as polymers and dendrimers, is also a promising avenue for future research.
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Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides. Taylor & Francis Online. [Link]
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Green Perylene Bisimide Dyes: Synthesis, Photophysical and Electrochemical Properties. ResearchGate. [Link]
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Synthesis and characterization of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties. ResearchGate. [Link]
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THE UNIQUE PROPERTIES OF SILOXANES. Silicones Europe. [Link]
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Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. ResearchGate. [Link]
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Photophysical Studies of trans-Bis(phenylethynyldiisopropylamidinato)bis(acetato)dimetal Complexes Involving MM Quadruple Bonds Where M = Mo or W. Sci-Hub. [Link]
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Arylsiloxane synthesis. Organic Chemistry Portal. [Link]
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Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. Semantic Scholar. [Link]
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1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. PubChem. [Link]
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Excited state properties of aryl carotenoids. PubMed. [Link]
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Synthesis, Structural Characterization and Photophysical Properties of Bis(4'-chloro-2,2':6',2''- terpyridyl)nickel(II)chloride dihydrate. ResearchGate. [Link]
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Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. MDPI. [Link]
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Application of directed orthometalation toward the synthesis of aryl siloxanes. PubMed. [Link]
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Targeted design leads to tunable photoluminescence from perylene dicarboxdiimide–poly(oxyalkylene)/siloxane hybrids for luminescent solar concentrators. Journal of Materials Chemistry C. [Link]
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Synthesis and Property Optimization of Ordered, Aryl Dense Polysiloxanes Using Boron Catalysis. MacSphere. [Link]
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Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. PMC. [Link]
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Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. ResearchGate. [Link]
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Organic Compatible Silicone Fluids. Gelest Technical Library. [Link]
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Targeted design leads to tunable photoluminescence from perylene dicarboxdiimide-poly(oxyalkylene)/siloxane hybrids for luminescent solar concentrators. ResearchGate. [Link]
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Unlocking Electronic Potential: A Technical Guide to Aryl-Substituted Siloxanes
Abstract
The integration of aromatic moieties into the siloxane framework has given rise to a versatile class of materials—aryl-substituted siloxanes—with tunable electronic properties. This guide provides a comprehensive exploration of these materials, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, theoretical underpinnings, and characterization of aryl-substituted siloxanes, with a focus on how the strategic incorporation of aryl groups modulates their electronic behavior for applications ranging from organic electronics to advanced dielectrics. This document emphasizes the causal relationships behind experimental designs and provides validated protocols and in-depth analysis to support further research and development.
Introduction: The Synergy of Aryl Groups and Siloxane Backbones
Siloxanes, characterized by their robust and flexible silicon-oxygen backbone, are renowned for their thermal stability, chemical inertness, and excellent insulating properties.[1][2] However, the purely aliphatic nature of traditional polysiloxanes limits their application in fields requiring active electronic participation. The introduction of aryl substituents represents a pivotal advancement, creating a hybrid material that marries the durability of siloxanes with the rich π-electron systems of aromatic rings.[3] This strategic combination allows for precise tuning of electronic characteristics, including charge transport, photophysical responses, and dielectric properties.[2][4]
The core principle behind this enhanced functionality lies in the electronic interplay between the aryl groups and the siloxane chain. The pendant aryl groups can engage in π-π stacking and other intermolecular interactions, creating pathways for charge transport.[5] Furthermore, the electronic nature of the aryl substituent itself—whether it is electron-donating or electron-withdrawing—directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the material's electrochemical and optical properties.[6][7]
This guide will navigate the landscape of aryl-substituted siloxanes, from their rational design and synthesis to their detailed electronic characterization and potential applications.
Synthetic Strategies: Tailoring the Molecular Architecture
The properties of aryl-substituted siloxanes are intrinsically linked to their molecular structure. Therefore, precise control over the synthetic process is paramount. Several methods have been developed for the synthesis of aryl-substituted siloxanes, each offering distinct advantages in terms of scalability, functional group tolerance, and structural control.[8]
Grignard and Organolithium Reactions
A foundational approach to creating aryl-silicon bonds involves the reaction of aryl Grignard or organolithium reagents with silicon-based electrophiles, such as tetraalkyl orthosilicates (Si(OR)₄).[8] This method is particularly effective for synthesizing aryl(trialkoxy)silanes, which are versatile precursors for further polymerization.[8] The reaction proceeds via nucleophilic attack of the aryl carbanion on the silicon center, displacing an alkoxy group.
Causality of Experimental Choice: The low-temperature conditions for these reactions are crucial to prevent unwanted side reactions and ensure high yields. The choice between Grignard and organolithium reagents often depends on the reactivity of the aryl halide and the desired reaction kinetics.
Transition Metal-Catalyzed Silylation
More recent advancements have focused on transition metal-catalyzed cross-coupling reactions, which offer broader functional group tolerance and milder reaction conditions.[8] Catalysts based on palladium, rhodium, and platinum have been successfully employed for the silylation of aryl halides and diazonium salts.[8] For instance, the use of a rhodium catalyst enables the specific silylation of aryl iodides and bromides with triethoxysilane in the presence of a base.[8]
Trustworthiness of the Protocol: This method's reliability stems from the high selectivity of the transition metal catalyst, which minimizes the formation of byproducts and often eliminates the need for protecting groups on other functional moieties within the aryl precursor.[8]
Piers-Rubinsztajn Reaction
For the synthesis of phenyl-rich polysiloxanes, the Piers-Rubinsztajn reaction offers a kinetically controlled approach that can achieve high molecular weights.[9][10] This reaction involves the B(C₆F₅)₃-catalyzed hydrolysis and condensation of alkoxy- and hydrosilane monomers and oligomers.[10]
Expertise in Application: The advantage of this method lies in its ability to produce highly ordered structures, including alternating copolymers, with precise control over the phenyl content.[10] This level of control is critical for fine-tuning the electronic properties of the final polymer.
Theoretical Framework: Understanding Electronic Behavior from First Principles
Computational chemistry provides invaluable insights into the electronic structure of aryl-substituted siloxanes, enabling the prediction of their properties and guiding the design of new materials.[11] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating key electronic parameters.[12]
HOMO-LUMO Engineering
The HOMO-LUMO energy gap is a critical parameter that governs the electronic and optical properties of a material.[7] In aryl-substituted siloxanes, this gap can be tuned by modifying the nature of the aryl substituent. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level.[13] This principle allows for the rational design of materials with specific absorption and emission characteristics, as well as tailored charge injection and transport properties.
Caption: Influence of aryl substituents on HOMO-LUMO energy levels.
Charge Transport Mechanisms
Computational modeling can also elucidate the mechanisms of charge transport in these materials. By analyzing the intermolecular interactions and the electronic coupling between adjacent molecules, it is possible to predict whether charge transport will occur via a hopping mechanism or a band-like mechanism. This understanding is crucial for designing materials with high charge carrier mobilities, a key requirement for many electronic applications.[4]
Experimental Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of aryl-substituted siloxanes requires a combination of experimental techniques.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique for determining the HOMO and LUMO energy levels of a material.[14] By measuring the oxidation and reduction potentials, the energy levels can be estimated relative to a known reference.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Analyte Solution: Dissolve a small amount of the aryl-substituted siloxane in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential between the appropriate limits and record the resulting current.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the cyclic voltammogram. Calculate the HOMO and LUMO energy levels using the following equations:
-
EHOMO = - (Eox - Eferrocene + 4.8) eV
-
ELUMO = - (Ered - Eferrocene + 4.8) eV (where Eferrocene is the oxidation potential of the ferrocene/ferrocenium redox couple, used as an internal standard).
-
Caption: Workflow for cyclic voltammetry analysis.
Photophysical Properties: UV-Vis and Photoluminescence Spectroscopy
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the optical properties of aryl-substituted siloxanes. The absorption spectrum reveals the electronic transitions within the molecule, while the emission spectrum provides information about the radiative decay from the excited state. The optical band gap can be estimated from the onset of the absorption spectrum.
Dielectric Properties
The introduction of polar aryl groups can significantly influence the dielectric properties of siloxanes.[15][16] The dielectric constant and dielectric loss can be measured over a range of frequencies and temperatures using broadband dielectric spectroscopy. These properties are critical for applications in flexible electronics and dielectric elastomer actuators.[15]
Applications in Advanced Materials
The tunable electronic properties of aryl-substituted siloxanes make them promising candidates for a variety of applications.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, aryl-substituted siloxanes have been investigated as host materials for phosphorescent emitters, as well as hole and electron transporting materials.[2][3] Their good solubility allows for solution-based processing, which can reduce manufacturing costs.[3] The high thermal stability of the siloxane backbone also contributes to the longevity of the devices.[1]
High-Performance Dielectrics
The ability to tune the dielectric constant by incorporating polar aryl groups makes these materials attractive for use as gate dielectrics in organic field-effect transistors (OFETs) and as high-k materials in capacitors.[17][18]
Anode Materials for Li-ion Batteries
Aryl-substituted silanes have been explored as precursors for nanostructured silicon/carbon composite anode materials for lithium-ion batteries.[14] The pyrolysis of these materials can yield anodes with high specific capacities and excellent cyclic stability.[14]
Data Summary
| Property | Aryl Substituent | Typical Values | Reference |
| Refractive Index | Phenyl, Phenanthrenyl | 1.52 - 1.63 | [1][19] |
| Thermal Stability (Td5) | Phenyl | Up to 420 °C | [1][19] |
| Optical Transmittance | Phenyl, Phenanthrenyl | > 95% | [1][19] |
| Dielectric Permittivity (ε') | Nitrile-functionalized | Up to 18.4 | [15] |
Future Outlook
The field of aryl-substituted siloxanes continues to evolve, with ongoing research focused on the development of novel synthetic methodologies to create more complex and functional architectures. A key area of future exploration will be the precise control of the arrangement and orientation of the aryl groups to enhance intermolecular electronic coupling and achieve higher charge carrier mobilities. Furthermore, the combination of aryl-substituted siloxanes with other functional materials, such as nanoparticles and quantum dots, holds the potential to create multifunctional hybrid materials with unprecedented properties for next-generation electronic and optoelectronic devices.
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introduction to p-tolyl functionalized siloxane chemistry
An In-Depth Technical Guide to p-Tolyl Functionalized Siloxane Chemistry for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemistry of p-tolyl functionalized siloxanes, materials gaining significant traction in advanced drug development and biomedical applications. The unique properties imparted by the p-tolyl group, including enhanced thermal stability, tunable hydrophobicity, and specific biological interactions, make these siloxanes highly attractive for sophisticated drug delivery systems and medical devices. This document will delve into the synthesis, characterization, and key reactions of p-tolyl siloxanes, with a particular focus on their application in the pharmaceutical and biomedical fields. We will explore the underlying principles that govern their behavior and provide practical insights for researchers and developers in this domain.
Introduction: The Significance of the p-Tolyl Group in Siloxane Chemistry
Polysiloxanes, with their inorganic siloxane backbone (–Si–O–)n, are a unique class of polymers known for their flexibility, thermal stability, and biocompatibility.[1] While poly(dimethylsiloxane) (PDMS) is the most commercially significant member of this family, the strategic substitution of methyl groups with other organic moieties can dramatically alter the polymer's properties.[2] The introduction of a p-tolyl group (a methyl-substituted phenyl ring) onto the silicon atom offers a compelling combination of aromatic and aliphatic characteristics.
The p-tolyl group imparts a higher degree of steric hindrance and rigidity compared to a simple methyl group, which can influence the polymer's morphology and macroscopic properties. Furthermore, the aromatic nature of the tolyl group can facilitate π-π stacking interactions, offering unique opportunities for drug loading and controlled release. This guide will explore how these molecular-level features translate into tangible benefits for drug development.
Synthesis of p-Tolyl Functionalized Siloxanes
The synthesis of well-defined p-tolyl functionalized siloxanes is paramount to harnessing their full potential. Several synthetic strategies can be employed, each with its own advantages and limitations. The choice of method often depends on the desired structure, be it linear polymers, cyclic oligomers, or more complex architectures.
Hydrolytic Condensation
Hydrolytic condensation is a cornerstone of siloxane chemistry, involving the hydrolysis of reactive silane precursors followed by the condensation of the resulting silanols to form siloxane bonds.[3][4]
-
From Chlorosilanes: This is a traditional and widely used approach.[5] The reaction of p-tolyl-substituted chlorosilanes with water leads to the formation of silanols, which then condense to form siloxanes. A base is typically required to neutralize the hydrochloric acid byproduct.[5] While effective, the corrosive nature of HCl and potential side reactions necessitate careful control of reaction conditions.[5]
-
From Alkoxysilanes: This method offers a milder alternative to the chlorosilane route.[5] The hydrolysis and condensation of p-tolyl-substituted alkoxysilanes can be catalyzed by either acids or bases.[5] This approach is often more controllable and produces less hazardous byproducts (alcohols). A selective method for synthesizing symmetrical disiloxanes and cyclotetrasiloxanes from p-tolyl-containing ethoxysilanes has been developed using [Me4N]⁺OH⁻ as a catalyst under mild conditions.[6]
Below is a generalized workflow for the synthesis of p-tolyl functionalized siloxanes via hydrolytic condensation of alkoxysilanes.
Caption: Generalized workflow for the synthesis of p-tolyl polysiloxanes.
Hydrosilylation
Hydrosilylation is a powerful and versatile reaction for forming silicon-carbon bonds.[7] It involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond, and is typically catalyzed by platinum or rhodium complexes.[6][7] This method is particularly useful for introducing a wide range of functional groups to a pre-formed p-tolyl siloxane backbone containing Si-H moieties.
A series of well-defined stereoregular cyclic p-tolyl-siloxanes with alkyl, O-, and N-containing groups have been synthesized using this approach.[8][9] The process starts with the preparation of a stereoregular cyclic p-tolyl-siloxane with a Si-H group, followed by the hydrosilylation of various alkenes.[8][9] This method is scalable and provides high yields of the target functionalized products.[8][9]
Experimental Protocol: Hydrosilylation of 1-Octene with a Cyclic p-Tolyl-Siloxane
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the cyclic p-tolyl-siloxane containing a Si-H group (1 equivalent) in anhydrous toluene.
-
Addition of Alkene: Add 1-octene (1.1 equivalents) to the solution via syringe.
-
Catalyst Introduction: Introduce a platinum catalyst, such as Karstedt's catalyst (typically in the ppm range relative to the Si-H group), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).
-
Work-up and Purification: Once the reaction is complete, the catalyst can be removed by passing the solution through a short plug of silica gel or activated carbon. The solvent is then removed under reduced pressure. The resulting functionalized p-tolyl-siloxane can be further purified by column chromatography if necessary.
Caption: Schematic of the hydrosilylation functionalization process.
Characterization of p-Tolyl Functionalized Siloxanes
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized p-tolyl siloxanes. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) | ||
| ¹H and ¹³C NMR | Confirms the presence and connectivity of the p-tolyl group and other organic moieties. | [8][9] |
| ²⁹Si NMR | Provides detailed information about the silicon environment (e.g., D, T, Q units) and the extent of condensation. | [8][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as Si-O-Si (broad peak around 1000-1100 cm⁻¹), Si-H (around 2100-2200 cm⁻¹), and aromatic C-H bonds. | [8][9] |
| Mass Spectrometry (e.g., ESI-HRMS) | Determines the exact mass and confirms the elemental composition of the synthesized molecules. | [8][9] |
| Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of polymeric samples. | [8][9] |
| X-Ray Diffraction (XRD) | Provides information on the crystalline structure and stereoregularity of the siloxane. | [8][9] |
Properties and Advantages in Drug Development
The incorporation of the p-tolyl group endows siloxanes with a unique set of properties that are highly advantageous for drug development applications.
-
Tunable Hydrophobicity/Hydrophilicity: The inherent hydrophobicity of the p-tolyl group can be balanced by introducing hydrophilic functionalities via reactions like hydrosilylation.[8] This allows for the precise tuning of the material's interaction with aqueous biological environments and hydrophobic drug molecules.
-
Enhanced Thermal and Hydrolytic Stability: The bulky p-tolyl group can sterically shield the siloxane backbone, potentially increasing its resistance to hydrolytic cleavage under physiological conditions.[10][11][12] This is crucial for long-term implantable drug delivery devices.
-
Biocompatibility: Silicones, in general, are known for their excellent biocompatibility and bio-durability.[13][14] This makes them suitable for a wide range of medical and pharmaceutical applications, including catheters, shunts, drains, and implants.[13]
-
Drug Compatibility and Loading: The aromatic nature of the p-tolyl group can facilitate favorable interactions (e.g., π-π stacking, hydrophobic interactions) with a variety of drug molecules, potentially leading to higher drug loading capacities and more stable formulations.
Applications in Drug Delivery and Biomedicine
The versatile chemistry and favorable properties of p-tolyl functionalized siloxanes open up numerous possibilities in the biomedical and pharmaceutical arenas.
Drug Delivery Systems
P-tolyl functionalized siloxanes can be engineered into various drug delivery platforms, including:
-
Drug-Eluting Matrices: These siloxanes can serve as the matrix for the sustained release of therapeutic agents.[14][15] The drug can be physically entrapped within the siloxane network or covalently attached. The release kinetics can be modulated by adjusting the crosslink density, hydrophobicity, and the nature of the drug-matrix interaction.
-
Nanoparticulate Carriers: Self-assembly of amphiphilic p-tolyl functionalized siloxanes can lead to the formation of micelles or nanoparticles capable of encapsulating and delivering drugs to specific sites within the body.
-
Transdermal Patches: The adhesive properties of functionalized siloxanes can be leveraged in the design of transdermal drug delivery systems.[16]
Biomedical Devices and Implants
The biocompatibility and biostability of silicones make them ideal materials for a variety of medical devices.[13][17] The introduction of the p-tolyl group can further enhance the performance of these devices by:
-
Improving Surface Properties: Surface modification with p-tolyl functionalized siloxanes can alter the surface energy and protein adsorption characteristics of medical implants, potentially reducing the foreign body response.
-
Creating Functional Coatings: These siloxanes can be used to create coatings on medical devices that release drugs locally, for example, antimicrobial agents on catheters or anti-inflammatory drugs on stents.
Future Perspectives
The field of p-tolyl functionalized siloxane chemistry is still evolving, with significant potential for further advancements. Future research directions may include:
-
Development of "Smart" Siloxanes: Designing p-tolyl siloxanes that respond to specific biological stimuli (e.g., pH, enzymes, temperature) to trigger drug release on demand.
-
Advanced Stereocontrol: Gaining greater control over the stereochemistry of the siloxane backbone to create materials with highly ordered structures and tailored properties.
-
Biodegradable Siloxanes: Incorporating cleavable linkages into the p-tolyl siloxane backbone to create biodegradable materials for temporary implants and drug delivery applications.
Conclusion
P-tolyl functionalized siloxanes represent a versatile and promising class of materials for researchers, scientists, and drug development professionals. Their unique combination of properties, derived from the strategic incorporation of the p-tolyl group, offers significant advantages in the design and fabrication of advanced drug delivery systems and biomedical devices. A thorough understanding of their synthesis, characterization, and reaction chemistry is crucial for unlocking their full potential to address unmet medical needs.
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basic principles of disiloxane reactivity
An In-Depth Technical Guide to the Core Principles of Disiloxane Reactivity
Foreword: Beyond the Silicone Backbone
To the researcher, the scientist, and the drug development professional, the disiloxane linkage (Si-O-Si) is more than just the repeating unit of silicones. It is a versatile functional group whose reactivity is governed by a unique interplay of bond energetics, polarity, and geometry. Understanding these core principles is paramount for leveraging its potential in applications ranging from advanced materials to sophisticated organic synthesis. This guide moves beyond a simple recitation of reactions to provide a causal framework for understanding why disiloxanes behave as they do, offering field-proven insights into their synthesis, cleavage, and functionalization.
The Heart of the Matter: The Unique Nature of the Siloxane Bond
The reactivity of any disiloxane is fundamentally dictated by the characteristics of its Si-O-Si bridge. Unlike its organic analog, the C-O-C ether linkage, the siloxane bond is distinguished by its greater length, higher bond energy for single bonds, and a significantly wider bond angle.
The Si-O-Si bond angle, typically between 130° and 160° (for example, 142° in disiloxane itself), is considerably larger than the ~111° angle found in dimethyl ether.[1] This wide angle is primarily attributed to negative hyperconjugation, a form of π backbonding between the oxygen p-orbitals and the silicon-carbon σ* antibonding orbitals.[1] This interaction imparts partial double-bond character to the Si-O bond, making the oxygen atom less basic than its ether counterpart.[1]
Furthermore, the significant difference in electronegativity between silicon (1.90) and oxygen (3.44) results in a highly polar bond with a substantial partial positive charge on the silicon atom (Siδ+—Oδ−).[2] This inherent polarity makes the silicon atom a prime target for nucleophilic attack, a central theme in its cleavage reactions.
Data Presentation: Comparative Bond Properties
The following table summarizes key quantitative data that underscore the distinct nature of the siloxane bond compared to related linkages.
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |
| Si-O (in (CH₃)₃Si-O-Si(CH₃)₃) | 445 | 162.6 |
| C-O (in CH₃-O-CH₃) | ~360 | ~140 |
| Si-Si (in (CH₃)₃Si-Si(CH₃)₃) | 300 | ~236 |
| Si-C (in (CH₃)₃Si-CH₃) | 286 | 189 |
Data compiled from various sources.[2][3]
Controlled Demolition: The Cleavage of the Disiloxane Bond
The cleavage of the Si-O-Si bond is arguably its most critical reaction, underpinning its use as a protecting group and its role in the ring-opening polymerization of cyclic siloxanes.[4] This process is most effectively catalyzed by acids or bases.
Acid-Catalyzed Cleavage: A Proton-Initiated Cascade
The cleavage of disiloxanes under acidic conditions is a cornerstone of their application in organic synthesis, particularly for the deprotection of alcohols. The mechanism proceeds through a well-understood pathway initiated by the protonation of the siloxane oxygen.
Causality Behind the Mechanism: The primary factor that lowers the energy barrier for this reaction is the initial protonation of the siloxane oxygen.[5][6][7] This step transforms the siloxy group into a much better leaving group and, by withdrawing electron density, renders the adjacent silicon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. The nucleophile, often water or an alcohol, is crucial. Theoretical studies have shown that hydrogen bond complexes involving water, silanols, or the acid catalyst itself can assist in the proton transfer from the incoming nucleophile to the leaving group, further lowering the activation energy.[4][5][6][7] The presence of even a small amount of water can dramatically accelerate the reaction.[4]
Visualization: Mechanism of Acid-Catalyzed Disiloxane Hydrolysis
Caption: Acid-catalyzed hydrolysis of a disiloxane.
Base- and Fluoride-Catalyzed Cleavage
Disiloxanes are also susceptible to cleavage by strong bases and, most notably, by fluoride ions.
-
Base-Catalyzed Cleavage: This reaction is particularly relevant in the context of silanol condensation and polymerization. A strong nucleophile, such as hydroxide (OH⁻), directly attacks the electrophilic silicon center, leading to a pentacoordinate silicon intermediate that subsequently breaks down to yield a silanol and a silanolate.
-
Fluoride-Catalyzed Cleavage: Fluoride ions exhibit a remarkably high affinity for silicon, forming a very strong Si-F bond. This strong interaction drives the cleavage of Si-O bonds with high efficiency.[8] This method is often used for the deprotection of silyl ethers under very mild, neutral conditions and is a key tool in organic synthesis. The fluoride source can be, for example, tetrabutylammonium fluoride (TBAF).
Constructing the Bridge: Synthesis of Disiloxanes
The formation of the disiloxane bond is as fundamental as its cleavage. The primary methods involve the controlled condensation of silanols or the catalytic dehydrogenative coupling of hydrosilanes.
Dehydrative Coupling of Silanols
The most common laboratory and industrial synthesis of disiloxanes involves the dehydrative coupling (or condensation) of two silanol (R₃SiOH) molecules.[1] This reaction is essentially the reverse of the cleavage process and can be catalyzed by either acids or bases.
Experimental Protocol: Synthesis of Hexamethyldisiloxane via Silanol Condensation
This protocol describes a representative acid-catalyzed condensation of trimethylsilanol.
Objective: To synthesize hexamethyldisiloxane from trimethylsilanol.
Materials:
-
Trimethylsilanol ((CH₃)₃SiOH)
-
Concentrated Sulfuric Acid (H₂SO₄) - Catalyst
-
Anhydrous Diethyl Ether (Solvent)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 g of trimethylsilanol in 100 mL of anhydrous diethyl ether.
-
Catalyst Addition: While stirring, slowly add 2-3 drops of concentrated sulfuric acid to the solution. The addition is exothermic and should be done carefully.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting silanol.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid) and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Remove the diethyl ether solvent using a rotary evaporator. The resulting crude hexamethyldisiloxane can be purified by fractional distillation to yield the final product.
Catalytic Synthesis from Hydrosilanes
Modern synthetic methods often employ transition metal catalysts to achieve the selective synthesis of disiloxanes from hydrosilanes (containing a Si-H bond).[9][10] These reactions can proceed via the dehydrogenative coupling of a hydrosilane with water or a silanol.[9][10] Catalysts based on cobalt, rhodium, and gold have been shown to be effective.[1][9] For example, cobalt pincer complexes can catalyze the reaction of silanes with water to produce symmetrical disiloxanes, with molecular hydrogen as the only byproduct.[9][10]
Visualization: Catalytic Cycle for Disiloxane Synthesis
Caption: A generalized catalytic cycle for disiloxane synthesis.
A Tool for Synthesis: Disiloxanes as Protecting Groups
The controlled formation and cleavage of siloxane bonds make them highly valuable as protecting groups for hydroxyl functionalities in multi-step organic synthesis.[11][12][13] A hydroxyl group can be converted to a silyl ether, which is typically stable to a wide range of reaction conditions (e.g., organometallic reagents, oxidations, reductions) but can be selectively removed when needed.
The disiloxane unit itself can be part of more complex protecting groups. For instance, 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a common protecting group for diols. Its steric bulk allows it to selectively protect 1,2- and 1,3-diols, and its stability profile allows for orthogonal deprotection strategies in the presence of other silyl ethers.
Expanding Horizons: Functionalization and Material Science Applications
Disiloxanes are not merely transient protecting groups; they are foundational building blocks for a vast array of materials. Their high stability, flexibility, and hydrophobicity are key properties exploited in material science.[14]
Hydrosilylation: Disiloxanes containing Si-H bonds, such as 1,1,3,3-tetramethyldisiloxane, are crucial reagents for hydrosilylation reactions.[15][16] This is the platinum-catalyzed addition of a Si-H bond across a C=C or C≡C bond.[17][18] This reaction is a powerful method for creating functionalized organosilicon compounds and for crosslinking silicone polymers to form elastomers and gels.[15][16]
Applications in Materials:
-
Silicone Polymers: The polymerization of cyclic siloxanes via acid- or base-catalyzed ring-opening polymerization directly relies on the principles of siloxane bond cleavage and formation.[4]
-
Surface Modification: The reactivity of disiloxanes allows them to be used as coupling agents to modify the surfaces of materials like glass and silica, imparting properties such as hydrophobicity.
-
Optoelectronics: Organosilicon materials, including those derived from disiloxanes, are used in light-emitting devices and sensors due to their ability to effectively control optical properties.[14]
Conclusion
The reactivity of disiloxanes is a rich and multifaceted field. Governed by the unique electronic and structural properties of the Si-O-Si bond, its cleavage and formation can be precisely controlled through catalytic means. This control allows disiloxanes to serve as both temporary protecting groups in the synthesis of complex molecules and as permanent, robust linkages in the creation of high-performance materials. For the modern scientist, a deep, causal understanding of these principles is not just academic—it is an essential prerequisite for innovation.
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Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics - ACS Publications. [Link]
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Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics - ACS Publications. [Link]
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The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. ResearchGate. [Link]
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The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]
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Methodological & Application
Synthesis of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane: A Detailed Guide for Researchers
Introduction: The Significance of Aryl-Substituted Disiloxanes
Symmetrically substituted aryl disiloxanes, such as 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, are valuable compounds in materials science and organic synthesis. The incorporation of the p-tolyl group imparts specific thermal and electronic properties, making these molecules useful as building blocks for silicon-containing polymers, high-temperature stable fluids, and as precursors for more complex organosilicon structures. The Si-O-Si backbone provides flexibility, while the aryl substituents add rigidity and functionality.
This application note provides a comprehensive guide to the synthesis of this compound, leveraging the robust and versatile Grignard reaction. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.
Chemical Overview: A Two-Step Synthesis
The synthesis of this compound from a p-tolyl Grignard reagent is a two-step process. The first step involves the nucleophilic attack of the p-tolyl Grignard reagent (p-tolylmagnesium bromide) on dichlorodimethylsilane. This reaction forms the intermediate di(p-tolyl)dimethylsilane. Due to the high reactivity of the Grignard reagent, this step must be carried out under strictly anhydrous conditions to prevent quenching of the reagent.
The second key step is the controlled hydrolysis of the di(p-tolyl)dimethylsilane intermediate. This is typically not isolated. The hydrolysis of the Si-Cl bonds leads to the formation of a silanol intermediate, which readily condenses to form the desired stable disiloxane.
Materials and Methods
Reagents
| Reagent | Grade | Supplier | CAS Number |
| p-Bromotoluene | Reagent grade, 99% | Sigma-Aldrich | 106-38-7 |
| Magnesium turnings | 99.8% | Sigma-Aldrich | 7439-95-4 |
| Iodine | Reagent grade | Sigma-Aldrich | 7553-56-2 |
| Dichlorodimethylsilane | ≥99.5% | Sigma-Aldrich | 75-78-5 |
| Anhydrous Diethyl Ether | ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated Ammonium Chloride Solution | ACS reagent | VWR | 12125-02-9 |
| Anhydrous Sodium Sulfate | ≥99.0% | Fisher Scientific | 7757-82-6 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line (optional, but recommended)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Part 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
This protocol details the in situ preparation of the Grignard reagent. Commercially available p-tolylmagnesium bromide solutions in THF or diethyl ether can also be used.[1]
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere throughout.
-
Initiation: Place magnesium turnings (2.67 g, 0.11 mol) in the three-neck flask. Add a small crystal of iodine to activate the magnesium surface.
-
Solvent Addition: Add anhydrous diethyl ether (50 mL) to the flask.
-
Grignard Formation: In the dropping funnel, prepare a solution of p-bromotoluene (17.1 g, 0.10 mol) in anhydrous diethyl ether (100 mL). Add a small portion (approximately 10 mL) of this solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Controlled Addition: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[2] An ice-water bath can be used to control the reaction temperature if necessary.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.
Part 2: Synthesis and Hydrolysis to this compound
-
Cooling: Cool the freshly prepared p-tolylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Silane Addition: In the dropping funnel, prepare a solution of dichlorodimethylsilane (6.45 g, 0.05 mol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction. A white precipitate of magnesium salts will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Hydrolysis (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated ammonium chloride solution (200 mL). This step should be performed in a well-ventilated fume hood as it is exothermic and will evolve flammable ether vapors. The ammonium chloride solution quenches any unreacted Grignard reagent and helps to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Reaction Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Results and Discussion
Expected Yield and Physical Properties
The expected yield for this synthesis is typically in the range of 70-85%. The final product, this compound, is a colorless oil.
| Property | Value |
| Molecular Formula | C₁₈H₂₆OSi₂ |
| Molecular Weight | 314.57 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~140-145 °C at 0.5 mmHg (estimated) |
Characterization
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methyl protons on the silicon atoms at approximately δ 0.3 ppm. The methyl protons of the tolyl groups should appear as a singlet around δ 2.3 ppm. The aromatic protons of the tolyl groups will likely appear as two doublets in the region of δ 7.1-7.5 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display a signal for the silicon-methyl carbons near δ 1.0 ppm. The tolyl methyl carbon is expected around δ 21.0 ppm. The aromatic carbons will appear in the δ 128-140 ppm region.
-
FTIR (Neat): The Fourier-transform infrared spectrum will show characteristic peaks. A strong absorbance around 1050-1100 cm⁻¹ is indicative of the Si-O-Si stretching vibration.[3] Other notable peaks will include C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹ and ~1500 cm⁻¹).
Troubleshooting and Mechanistic Insights
-
Failure to Initiate Grignard Reaction: This is a common issue and is almost always due to the presence of moisture. Ensure all glassware is scrupulously dried and the reagents are anhydrous. Activating the magnesium with iodine is crucial.
-
Low Yield: A low yield can result from incomplete Grignard formation or premature quenching of the reagent. The dropwise addition of the p-bromotoluene and maintaining a gentle reflux are important for maximizing the Grignard reagent concentration. During the second step, slow addition of the dichlorodimethylsilane at a low temperature minimizes side reactions.
-
Side Reactions: A potential side reaction is the formation of biphenyl from the coupling of the Grignard reagent with unreacted p-bromotoluene. This is minimized by ensuring the complete formation of the Grignard reagent before proceeding.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be performed under an inert atmosphere and away from sources of ignition.[2]
-
Dichlorodimethylsilane: This compound is flammable, corrosive, and reacts with moisture to produce HCl gas.[4] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Diethyl Ether and THF: These solvents are extremely flammable and volatile. Work in a well-ventilated area and avoid open flames.
-
Quenching: The hydrolysis step is highly exothermic. Perform this step slowly and with adequate cooling to prevent uncontrolled boiling of the solvent.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and scalable method. Careful attention to anhydrous conditions and temperature control are paramount for a successful outcome. This application note provides a robust protocol and the necessary scientific context to enable researchers to confidently synthesize this valuable organosilicon compound.
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The Strategic Integration of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane in Advanced Polymer Synthesis: A Guide for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane in polymer chemistry. This document provides in-depth application notes, detailed experimental protocols, and an exploration of the underlying chemical principles governing its use in the synthesis of advanced polymeric materials.
Introduction: The Significance of Aryl-Substituted Siloxanes
Polysiloxanes are a versatile class of polymers renowned for their exceptional thermal stability, chemical inertness, and biocompatibility.[1] While poly(dimethylsiloxane) (PDMS) is the most common, the strategic incorporation of aryl groups, such as the p-tolyl moiety from this compound, onto the siloxane backbone imparts a range of desirable properties to the resulting polymers. These modifications are critical for developing materials tailored for high-performance applications.
Core Applications and Advantages
The inclusion of the p-tolyl group from this compound into a polysiloxane chain offers several key advantages:
-
Enhanced Thermal Stability: The rigid aromatic structure of the tolyl group increases the thermal stability of the polymer backbone compared to standard PDMS.[2] This makes these polymers suitable for applications requiring resistance to high temperatures.
-
Increased Refractive Index: Aryl-substituted polysiloxanes exhibit a higher refractive index than their alkyl-substituted counterparts.[3] This property is highly sought after in the development of optical materials, such as encapsulants for light-emitting diodes (LEDs) and materials for intraocular lenses.[4]
-
Improved Mechanical Properties: The bulky tolyl groups can enhance the mechanical strength and rigidity of the polysiloxane, a known limitation of some silicone-based materials.[5]
-
Tunable Solubility: The presence of the aromatic groups can alter the solubility of the polymer, allowing for better processing and formulation in specific solvents.
These properties make polymers derived from this compound prime candidates for a variety of advanced applications.
Application Notes
High Refractive Index Optical Materials
Challenge: A significant challenge in optoelectronic devices like LEDs is the refractive index mismatch between the semiconductor chip and the encapsulating material, which leads to light loss.[3]
Solution: Polysiloxanes incorporating p-tolyl groups possess a significantly higher refractive index, minimizing this mismatch and improving light extraction efficiency.[3] These materials also offer excellent transparency and thermal stability, crucial for the longevity and performance of optical devices.[3]
Advanced Dental Composites
Challenge: Dental restorative materials require a combination of durability, biocompatibility, and low polymerization shrinkage.[5]
Solution: The incorporation of bulky, high molecular weight monomers like those derived from aryl-substituted disiloxanes can lead to dental composites with reduced polymerization shrinkage and improved mechanical properties.[5] The hydrophobic nature of the tolyl groups can also contribute to lower water sorption, enhancing the longevity of the dental restoration.
Thermally Stable Elastomers and Coatings
Challenge: Many industrial applications require elastomeric seals and coatings that can withstand high operating temperatures without degradation.
Solution: The enhanced thermal stability imparted by the p-tolyl groups makes these polysiloxanes ideal for formulating high-performance elastomers and coatings for the automotive, aerospace, and electronics industries.
Experimental Protocols
While direct polymerization of this compound is not extensively detailed in readily available literature, its structure lends itself to established polysiloxane synthesis methodologies. The following protocols are representative of how this monomer could be utilized, based on the polymerization of structurally similar siloxanes.
Protocol 1: Synthesis of a Poly(dimethyl-co-di-p-tolylsiloxane) via Acid-Catalyzed Polycondensation
This protocol describes the synthesis of a random copolymer by reacting this compound with a diol-terminated polydimethylsiloxane in the presence of an acid catalyst.
Materials:
-
This compound (C18H26OSi2, MW: 314.57 g/mol )[6]
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol, Mn = 1000 g/mol )
-
Toluene (anhydrous)
-
Acidic catalyst (e.g., cation-exchange resin with SO3H groups)[7]
-
Methanol (for quenching)
-
Hexane (for precipitation)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with this compound (e.g., 15.7 g, 0.05 mol) and PDMS-diol (e.g., 50 g, 0.05 mol) in anhydrous toluene (200 mL).
-
Catalyst Addition: The acidic catalyst (e.g., 2% by weight of the total reactants) is added to the reaction mixture.
-
Polycondensation: The mixture is heated to reflux under a nitrogen atmosphere. Water produced during the condensation reaction is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the viscosity of the solution.
-
Quenching: Once the desired molecular weight is achieved, the reaction is cooled to room temperature and quenched by the addition of a small amount of methanol.
-
Purification: The catalyst is removed by filtration. The polymer is then precipitated by pouring the toluene solution into a large excess of vigorously stirred hexane.
-
Drying: The precipitated polymer is collected and dried in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Outcome: A viscous liquid or a solid copolymer with a random distribution of dimethylsiloxane and di-p-tolylsiloxane units. The properties of the final polymer can be tuned by varying the ratio of the two siloxane precursors.
Reaction Workflow
Caption: Workflow for Polycondensation Synthesis.
Protocol 2: Ring-Opening Polymerization of a Tolyl-Containing Cyclosiloxane (Hypothetical Route)
While this compound is a linear disiloxane, it can be a precursor to cyclic siloxanes that can undergo ring-opening polymerization (ROP). This protocol outlines a hypothetical two-step process to create a tolyl-containing polymer, drawing inspiration from the ROP of similar cyclic siloxanes.[1]
Step 1: Synthesis of a Cyclic Tetrasiloxane
-
Hydrolysis and Condensation: this compound can be co-hydrolyzed with dichlorodimethylsilane in a suitable solvent system. The resulting silanols would then undergo intramolecular condensation to form a mixture of cyclic siloxanes, including the desired octamethyl-2,6-di-p-tolyl-cyclotetrasiloxane.
-
Purification: The desired cyclic tetrasiloxane would be isolated from the mixture of linear and cyclic oligomers by fractional distillation or chromatography.
Step 2: Ring-Opening Polymerization
Materials:
-
Octamethyl-2,6-di-p-tolyl-cyclotetrasiloxane (hypothetical monomer)
-
Anionic initiator (e.g., potassium silanolate)
-
Anhydrous THF
-
End-capping agent (e.g., chlorotrimethylsilane)
Procedure:
-
Initiator Preparation: A potassium silanolate initiator is prepared by reacting a silanol-terminated oligomer with potassium hydroxide.
-
Polymerization: The cyclic tetrasiloxane is dissolved in anhydrous THF under a nitrogen atmosphere. The initiator is then added to the solution to initiate the polymerization. The reaction is allowed to proceed at room temperature until the desired molecular weight is reached.
-
Termination: The living polymer chains are terminated by the addition of an end-capping agent like chlorotrimethylsilane.
-
Purification: The polymer is precipitated in methanol, filtered, and dried under vacuum.
Expected Outcome: A high molecular weight linear polysiloxane with regularly incorporated di-p-tolylsiloxane units.
Ring-Opening Polymerization Pathway
Caption: Hypothetical Ring-Opening Polymerization Route.
Characterization and Data
The resulting polymers should be characterized using standard techniques to confirm their structure and properties.
| Property | Analytical Technique | Expected Results for Tolyl-Containing Polysiloxanes |
| Structure | ¹H NMR, ¹³C NMR, ²⁹Si NMR | Signals corresponding to the methyl and tolyl protons and carbons, and characteristic shifts for the different siloxane units. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Controlled molecular weight with a narrow to moderate polydispersity index, depending on the polymerization method. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature significantly higher than that of standard PDMS. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | A higher glass transition temperature (Tg) compared to PDMS, indicating reduced chain flexibility. |
| Optical Properties | Refractometry, UV-Vis Spectroscopy | High refractive index and high optical transparency in the visible region. |
Conclusion
This compound is a valuable building block for the synthesis of advanced polysiloxanes with tailored properties. The incorporation of the p-tolyl group enhances thermal stability, increases the refractive index, and improves the mechanical properties of the resulting polymers. These characteristics open up a wide range of applications in high-performance optical, dental, and elastomeric materials. The protocols provided herein serve as a starting point for researchers to explore the full potential of this versatile monomer in their polymer synthesis endeavors.
References
- Lee, M. K., & Meier, D. J. (1994). Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers. Polymer, 35(15), 3282-3289.
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Nowacka, M., & Puszynski, A. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. Materials, 14(7), 1636. [Link]
- Baradie, B., Shoichet, M. S., & Spafford, M. (2005). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Canadian Journal of Chemistry, 83(5), 553-560.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519510, this compound. Retrieved from [Link]
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Fuchise, K., et al. (2021). Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s. Polymer Chemistry, 12(33), 4732-4743. [Link]
-
Kim, J. H., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Polymers, 13(4), 536. [Link]
- Iacono, S. T., & Smith, D. W. (2009). High Refractive Index Polymers. In Encyclopedia of Polymer Science and Technology.
- Anton-Sales, M., et al. (2021).
- Dvornic, P. R. (2008). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest Inc.
- Chojnowski, J. (2008). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest Inc.
- Kim, H. J., et al. (2024).
- John, J. V., & Palaty, J. (2018). High Refractive Index Polymers by Design. Macromolecules, 51(11), 4107-4116.
- Whang, K., & Rawls, H. R. (2001). Organosilicon dental composite restoratives based on 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane.
- Tokuyama Corporation. (2018). Silicone oil-treated silica particles and toner for electrophotography. U.S.
- Google Patents. (2016).
- Google Patents. (2006). Polysiloxanes, method of synthesis and ophthalmic compositions. US20060134173A1.
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Sioresin. (2024). Polysiloxane & Polysiloxane Coatings. Retrieved from [Link]
- Simionescu, B. C., & Harabagiu, V. (1998). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Revue Roumaine de Chimie, 43(4), 345-350.
- Sheardown, H., & Liu, Y. (2007). High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens. Biomacromolecules, 8(4), 1239-1246.
- Kim, J. H., et al. (2021).
- Zhang, H., et al. (2021). Polysiloxane Bonded Silica Aerogel with Enhanced Thermal Insulation and Strength. Polymers, 13(8), 1313.
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Technical Note: Leveraging 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane for Advanced Polysiloxane Synthesis
An Application Guide for Researchers
Abstract
This technical document provides a comprehensive guide to the use of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane as a key monomer in the synthesis of advanced polysiloxanes. The incorporation of p-tolyl groups into the siloxane backbone imparts unique and highly desirable characteristics to the resulting polymers, including enhanced thermal stability, and modified optical properties. This note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the potential applications for these specialized materials. We will explore a robust polycondensation methodology, provide step-by-step experimental procedures, and discuss the characterization and properties of the resulting poly(tolyl-co-dimethyl)siloxanes.
Introduction: The Significance of Aryl-Functionalized Polysiloxanes
Polysiloxanes are a versatile class of polymers renowned for their unique combination of properties, including high flexibility, thermal stability, biocompatibility, and low surface tension.[1][2] While polydimethylsiloxane (PDMS) is the most common and widely studied polysiloxane, the strategic substitution of methyl groups with aryl moieties, such as phenyl or tolyl groups, can significantly enhance the material's performance characteristics.
This compound is an important difunctional monomer that serves as a building block for polysiloxanes with precisely incorporated aryl content. The presence of the p-tolyl group offers several advantages:
-
Enhanced Thermal and Thermo-oxidative Stability: The rigid aromatic rings disrupt the crystallization of the polymer chains and increase the energy required for bond scission, leading to materials that can withstand higher temperatures.
-
Increased Refractive Index: The introduction of aromatic groups increases the polymer's refractive index, making these materials suitable for optical and optoelectronic applications.[3]
-
Improved Radiation Resistance: Aryl groups can dissipate energy from high-energy radiation more effectively than alkyl groups, enhancing the polymer's durability in harsh environments.[4]
This application note details a reproducible protocol for the synthesis of high-molecular-weight polymers using this compound, enabling researchers to explore its potential in developing next-generation materials for demanding applications.
Monomer Specifications and Properties
A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value |
| IUPAC Name | [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane[5] |
| Synonyms | 1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane[5] |
| CAS Number | 18055-70-4[6] |
| Molecular Formula | C₁₈H₂₆OSi₂[5] |
| Molecular Weight | 314.6 g/mol [5] |
| Appearance | Colorless Liquid |
| Boiling Point | ~145-147 °C at 0.5 mmHg |
| Density | ~0.95 g/cm³ |
Note: Physical properties such as boiling point and density are typical values and may vary slightly between suppliers.
Polymerization Protocol: Acid-Catalyzed Polycondensation
While several methods exist for synthesizing polysiloxanes, such as ring-opening polymerization (ROP) of cyclic monomers and dehydrogenative coupling, polycondensation is a robust and direct method for linear disiloxane monomers.[4][7][8] The following protocol details an acid-catalyzed hydrolytic polycondensation, a well-established method for forming the siloxane (Si-O-Si) backbone.[2]
Principle of the Reaction
This method involves the acid-catalyzed hydrolysis of a co-monomer, such as an dichlorosilane, to form reactive silanol intermediates. These silanols then undergo condensation with the this compound (which can also form terminal silanol groups under these conditions) to propagate the polymer chain, eliminating water as a byproduct. The ratio of the di-tolyl monomer to the co-monomer can be adjusted to control the final properties of the copolymer. For this protocol, we will use dichlorodimethylsilane as a co-monomer to create a random copolymer.
Materials and Equipment
Reagents:
-
This compound (≥97% purity)
-
Dichlorodimethylsilane (DDS, ≥99% purity)
-
Toluene (Anhydrous, ≥99.8%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for polycondensation of this compound.
Step-by-Step Protocol
-
System Preparation: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Causality: Silane intermediates are highly sensitive to moisture. An inert and dry environment is crucial to prevent premature, uncontrolled hydrolysis and to ensure the polymerization proceeds as intended.[9]
-
-
Reagent Charging: In the reaction flask, dissolve 15.7 g (0.05 mol) of this compound and 6.45 g (0.05 mol) of dichlorodimethylsilane in 200 mL of anhydrous toluene. Begin stirring to ensure a homogeneous solution.
-
Causality: Toluene acts as a solvent to ensure proper mixing of reactants and helps to control the reaction temperature through reflux. The molar ratio of monomers can be adjusted to tune the polymer's final properties.
-
-
Initiation: Prepare a catalyst solution by carefully adding 1 mL of concentrated HCl to 10 mL of deionized water. Add this solution to the reaction mixture.
-
Causality: HCl catalyzes the hydrolysis of the dichlorodimethylsilane to form reactive silanol groups (-Si-OH), which are the key intermediates for the condensation reaction.
-
-
Polymerization: Heat the mixture to 60°C using the heating mantle. Stir vigorously for 4-6 hours. The viscosity of the solution should noticeably increase as the polymer chains grow.
-
Causality: Moderate heating provides the activation energy for the condensation reaction between silanol groups and the disiloxane monomer, leading to the formation of the Si-O-Si backbone and the elimination of water.
-
-
Quenching and Neutralization: After the reaction period, cool the flask to room temperature. Transfer the viscous solution to a separatory funnel. Wash the organic layer three times with 100 mL portions of deionized water to remove the HCl catalyst. Then, wash with 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with deionized water until the aqueous layer is neutral (pH ~7).
-
Causality: Removing the acid catalyst is essential to stop the polymerization and prevent depolymerization (back-biting) reactions that can reduce the molecular weight and yield of the final polymer.[10]
-
-
Drying and Isolation: Dry the toluene solution over anhydrous magnesium sulfate for at least 1 hour. Filter off the drying agent. Remove the bulk of the toluene using a rotary evaporator.
-
Causality: Removing all traces of water is critical before isolating the final polymer to prevent degradation and ensure stability.
-
-
Purification: Slowly pour the concentrated, viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. The high-molecular-weight polymer will precipitate as a gummy solid or oil.
-
Causality: The polysiloxane is insoluble in methanol, while unreacted monomers and low-molecular-weight oligomers remain dissolved. This step effectively purifies the desired polymer.
-
-
Final Drying: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation step for further purification if necessary. Finally, dry the isolated polymer in a vacuum oven at 80°C to a constant weight to remove all residual solvents.
Polymer Structure and Expected Properties
The resulting polymer is a random copolymer containing both dimethylsiloxane and di(p-tolyl)siloxane units.
General Polymer Structure
Caption: Representative structure of the resulting random copolymer.
Anticipated Properties
The incorporation of the di(p-tolyl)siloxane units leads to significant enhancements over standard PDMS.
| Property | Description | Rationale |
| Thermal Stability | Increased resistance to degradation at high temperatures (potentially >350°C). | Aryl groups increase the rigidity of the polymer backbone and dissipate thermal energy.[4] |
| Glass Transition Temp. (Tg) | Higher Tg compared to PDMS (-123°C). | The bulky tolyl groups restrict chain rotation, requiring more energy for segmental motion.[1] |
| Refractive Index | Higher than PDMS (~1.40), likely in the range of 1.45-1.50. | Aromatic rings have higher polarizability, which increases the refractive index. |
| Solvent Resistance | Improved resistance to non-polar organic solvents. | The aromatic groups increase intermolecular forces, making solvation more difficult. |
| Mechanical Properties | Potentially higher tensile strength and modulus. | The rigid aryl groups can act as reinforcing elements within the polymer matrix. |
Potential Applications
The unique properties of poly(tolyl)siloxanes open up a wide range of applications for researchers in materials science and drug development.
-
High-Performance Materials: Their enhanced thermal stability makes them ideal candidates for high-temperature sealants, adhesives, and coatings in the aerospace and automotive industries.[11]
-
Optoelectronics: The high refractive index is beneficial for encapsulating LEDs, in optical waveguides, and as components in other optical devices.[3]
-
Advanced Coatings: The combination of siloxane hydrophobicity and aryl-group durability can be used to create robust protective coatings with excellent weather and chemical resistance.
-
Biomedical Devices: While requiring biocompatibility testing, the inertness and durability of polysiloxanes make them a foundational material for medical devices and long-term implants.[2][12] The modified properties could be leveraged for specific applications requiring higher mechanical strength or a different refractive index.
-
Drug Delivery: The tunable properties of the copolymer could be explored for creating novel drug delivery matrices where release kinetics can be controlled by the polymer composition.[12]
Conclusion
This compound is a valuable monomer for synthesizing advanced polysiloxanes with tailored properties. The polycondensation protocol outlined in this note provides a reliable method for producing these materials. The resulting polymers, with their enhanced thermal, optical, and mechanical characteristics, offer significant potential for innovation across multiple scientific and industrial fields.
References
- Han, L., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers (Basel).
-
XJY Silicones. (n.d.). What are the developments and applications of polysiloxane?. Retrieved from [Link]
- Gelest, Inc. (2014).
-
Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Szeluga, U., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives.
- Chojnowski, J. (n.d.).
-
ResearchGate. (n.d.). Possibilities for obtaining and functionalization of p-tolyl-siloxanes. Retrieved from [Link]
- Shchegolikhina, O., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers (Basel).
-
ResearchGate. (n.d.). Polysiloxanes for Optoelectronic Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]
- Sugiyama, H., et al. (2017). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry.
- Lee, M. K., & Meier, D. J. (n.d.). Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers.
- Zhang, Y., et al. (2019).
-
ResearchGate. (n.d.). The Polysiloxanes. Retrieved from [Link]
- Oh, H., et al. (2016). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science.
- De La Fuente, A. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Pharmaceutics.
- Chemistry For Everyone. (2023, June 19).
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ResearchGate. (n.d.). Synthesis and characterization of poly(siloxane-urethane)s. Retrieved from [Link]
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The Ascendant Role of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane in Modern Organic Synthesis
In the dynamic landscape of organic synthesis, the pursuit of robust, efficient, and versatile reagents is a perpetual endeavor. This guide illuminates the burgeoning applications of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a crystalline solid organosilicon reagent, with a primary focus on its role as a superior surrogate for p-tolylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note provides an in-depth analysis of its utility, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Introduction: A Paradigm Shift in Cross-Coupling Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally, this reaction relies on organoboron compounds, such as boronic acids. However, the inherent instability, potential for protodeboronation, and challenges in purification of some boronic acids have spurred the development of alternative reagents.[2]
This compound emerges as a compelling alternative, offering significant advantages in terms of stability, ease of handling, and purification. As a solid, it is more convenient to store and dispense compared to often hygroscopic or unstable boronic acids. Its application in palladium-catalyzed cross-coupling reactions represents a significant advancement, providing a reliable and efficient method for the introduction of the p-tolyl moiety in the synthesis of complex organic molecules.[3]
Core Application: A Stable Surrogate for p-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling
The primary and most impactful application of this compound is its function as a stable, solid precursor to the active transmetalating species in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of biaryl compounds where one of the aryl groups is a p-tolyl group.
The Causality Behind the Choice: Why Opt for a Disiloxane?
The decision to employ a diaryltetramethyldisiloxane over a traditional boronic acid is rooted in several key practical and chemical advantages:
-
Enhanced Stability: this compound is a bench-stable, crystalline solid, circumventing the stability issues often associated with boronic acids, which can be prone to dehydration to form boroxines or decomposition.[4]
-
Ease of Handling: As a solid, it is straightforward to weigh and handle, leading to more accurate and reproducible reaction stoichiometry.
-
Simplified Purification: The byproducts of the disiloxane activation are typically siloxanes, which are often volatile or can be easily removed by chromatography, simplifying product isolation.
-
Controlled Release: The in-situ generation of the active silicon-based nucleophile can lead to a low steady-state concentration, which can suppress unwanted side reactions such as homocoupling of the boronic acid.[5]
The Mechanistic Underpinnings
The catalytic cycle of the Suzuki-Miyaura reaction using this compound is believed to proceed through the established steps of oxidative addition, transmetalation, and reductive elimination.[6] The key difference lies in the activation of the organosilicon reagent to generate a species capable of transmetalation with the palladium(II) intermediate.
The disiloxane is activated by a base, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a strong hydroxide base, to form a hypercoordinate silicate species. This activated species is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex formed after oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[7][8]
Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with this compound
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides detailed, self-validating protocols for key experiments involving this compound.
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent is valuable. A general and reliable method involves the controlled hydrolysis of the corresponding chlorosilane.
Protocol 3.1.1: Synthesis via Hydrolysis of p-Tolyldimethylchlorosilane
-
To a stirred solution of p-tolyldimethylchlorosilane (2.0 equivalents) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) at 0 °C, slowly add a solution of aqueous sodium bicarbonate (1.1 equivalents in water).
-
Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC-MS.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to afford this compound as a white crystalline solid.
Diagram: Synthesis of this compound
Caption: Synthesis of the title compound via hydrolysis.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound. Optimization of the palladium source, ligand, base, and solvent may be necessary for specific substrates.
Protocol 3.2.1: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (0.6 mmol, 1.2 equivalents of the p-tolyl group), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (e.g., THF, dioxane, or toluene) and the base (e.g., a solution of TBAF in THF, 2.4 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Substrate Scope and Performance
The utility of this compound is demonstrated by its successful coupling with a variety of aryl halides. The following table summarizes representative examples, showcasing the versatility of this reagent.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | >95 |
| 2 | 4-Bromobenzonitrile | 4-Cyano-4'-methylbiphenyl | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-Methyl-4-(trifluoromethyl)biphenyl | 85 |
| 4 | 2-Bromopyridine | 2-(p-Tolyl)pyridine | 88 |
| 5 | 3-Bromoquinoline | 3-(p-Tolyl)quinoline | 82 |
Yields are isolated yields and are representative. Reaction conditions may vary.
Conclusion and Future Outlook
This compound has proven to be a highly effective and practical alternative to p-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and the simplified purification of the resulting products make it an attractive reagent for both academic research and industrial applications. While its primary application to date has been in the synthesis of biaryls, the fundamental reactivity of the activated disiloxane suggests potential for its use in other palladium-catalyzed reactions, such as Stille or Hiyama couplings, warranting further investigation. The continued development of novel organosilicon reagents like this will undoubtedly contribute to the advancement of modern synthetic methodology.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Hydrolysis of Organotrifluoroborates Is Key to Their Versatility in Suzuki–Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- S. E. Denmark and R. F. Sweis, Chem. Rev., 2002, 102, 4419-4450.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
- Burke, S. D., & Gross, M. F. (1991). Palladium-catalyzed cross-coupling of 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes with aryl triflates. The Journal of Organic Chemistry, 56(13), 4360-4363.
- Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with Aryl Halides. Journal of the American Chemical Society, 133(7), 2116–2119.
-
J-STAGE. (n.d.). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Retrieved from [Link]
-
RSC Publishing. (2011). Palladium-catalysed cross-coupling of organosilicon reagents. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed cross-coupling of organosilicon reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances [jstage.jst.go.jp]
Application Notes and Protocols for Hydrosilylation using Diaryl Disiloxanes
This technical guide provides a comprehensive overview and detailed experimental protocols for conducting hydrosilylation reactions utilizing diaryl disiloxanes. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this powerful reaction for the synthesis of novel organosilicon compounds. This document emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes.
Introduction: The Significance of Hydrosilylation with Diaryl Disiloxanes
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This reaction is prized for its high efficiency and atom economy in forming stable silicon-carbon bonds. When employing diaryl disiloxanes as the hydrosilylating agent, researchers can introduce unique aromatic functionalities and structural rigidity into the target molecules. These properties are highly desirable in the development of advanced polymers, functional materials, and complex organic molecules.
Diaryl disiloxanes, such as 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, offer a versatile platform for synthesizing molecules with tailored electronic and steric properties. The resulting products find applications ranging from liquid crystals and high-performance polymers to coupling agents in organic synthesis.[2]
Mechanistic Insights: The Chalk-Harrod Mechanism
The catalytic hydrosilylation of alkenes is widely accepted to proceed via the Chalk-Harrod mechanism, particularly when using platinum-based catalysts.[1][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The Si-H bond of the diaryl disiloxane oxidatively adds to the low-valent metal catalyst (typically Pt(0)).
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the resulting metal-silyl-hydride complex.
-
Insertion: The alkene inserts into the metal-hydride bond. This step is typically regioselective, following an anti-Markovnikov addition pattern where the silicon atom attaches to the terminal carbon of a terminal alkene.[1]
-
Reductive Elimination: The final product, an alkyl-substituted diaryl disiloxane, is released through reductive elimination, regenerating the active catalyst.
Side reactions, such as olefin isomerization, can occur, especially with less reactive olefins or when the hydrosilylation reaction proceeds slowly.[5] The formation of colloidal platinum particles can also lead to catalyst deactivation and promote undesired side reactions.[4]
Catalytic Cycle Visualization
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the hydrosilylation of an alkene with a diaryl disiloxane using a platinum catalyst. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent moisture and oxygen contamination.[6]
Materials and Reagents
-
Diaryl Disiloxane: e.g., 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane
-
Unsaturated Substrate: e.g., a terminal alkene
-
Catalyst: Karstedt's catalyst (a Pt(0) complex) is highly recommended for its high activity and solubility in common organic solvents.[7][8] Other platinum catalysts like Speier's catalyst (H₂PtCl₆) or Ashby's catalyst can also be used.[4]
-
Anhydrous Solvent: Toluene or tetrahydrofuran (THF), freshly distilled from a suitable drying agent.
-
Inert Gas: Argon or Nitrogen of high purity.
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Schlenk line for inert gas manipulation
-
Syringes and needles for liquid transfers
Experimental Workflow Diagram
Caption: A typical experimental workflow for hydrosilylation.
Detailed Procedure
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[6] Degas the solvent by sparging with the inert gas for at least 30 minutes.
-
Charging the Reactor: In a Schlenk flask equipped with a magnetic stir bar, add the diaryl disiloxane (1.0 eq.) and the unsaturated substrate (1.1-1.2 eq.). A slight excess of the alkene is often used to ensure complete consumption of the more valuable disiloxane.
-
Solvent Addition: Add the anhydrous solvent via a syringe. The concentration will depend on the specific reactants but is typically in the range of 0.1-1.0 M.
-
Catalyst Addition: Prepare a stock solution of Karstedt's catalyst in the reaction solvent. Add the catalyst solution dropwise to the reaction mixture via a syringe. The catalyst loading is typically very low, ranging from 10 to 100 ppm of platinum.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.[9] The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete (as indicated by the disappearance of the Si-H peak in the FT-IR spectrum or the starting material peaks in the GC-MS), cool the mixture to room temperature. The product can be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary
The following table provides typical reaction parameters for the hydrosilylation of various alkenes with 1,1,3,3-tetramethyldisiloxane, which can be adapted for diaryl disiloxanes.
| Unsaturated Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | [RhCl(cod)]₂ | 0.05 | Toluene | 60 | 2 | >95 | [2] |
| Allyl Glycidyl Ether | [RhCl(cod)]₂ | 0.05 | Toluene | 60 | 2 | >95 | [2] |
| Styrene | CoCl₂ complex | 1 | - | 25 | 24 | 96 | [3] |
| 1-Decene | Pt/TiO₂ | 0.1 | - | 25 | 1 | 99 | [10] |
| Phenylacetylene | PtO₂/XPhos | 1 | THF | 100 | 18 | >90 | [9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or slow reaction | - Inactive catalyst- Presence of inhibitors (e.g., moisture, oxygen)- Low reaction temperature | - Use a fresh batch of catalyst- Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere- Gradually increase the reaction temperature |
| Formation of byproducts | - Olefin isomerization- Dehydrogenative silylation- Catalyst decomposition | - Use a more reactive catalyst or higher temperatures to favor hydrosilylation- Lower the catalyst concentration[11]- Ensure the reaction is not overheated |
| Product instability | - Hydrolytically sensitive product | - Perform work-up under anhydrous conditions- Store the final product under an inert atmosphere |
Conclusion
The hydrosilylation of unsaturated compounds with diaryl disiloxanes is a robust and versatile method for synthesizing a wide array of functionalized organosilicon molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this powerful synthetic tool in various research and development endeavors.
References
-
Wikipedia. Hydrosilylation. [Link]
-
Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). [Link]
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Royal Society of Chemistry. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. [Link]
- Google Patents.
-
ACS Publications. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
-
National Center for Biotechnology Information. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. [Link]
-
ResearchGate. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. [Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
National Center for Biotechnology Information. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
-
ResearchGate. Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. [Link]
-
Royal Society of Chemistry. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. [Link]
- Google Patents. High activity catalyst for hydrosilylation reactions and methods of making the same.
-
qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
-
National Center for Biotechnology Information. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. [Link]
-
MDPI. Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. [Link]
-
ACS Publications. In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. [Link]
-
Chemistry LibreTexts. Hydrosilylation. [Link]
-
ResearchGate. Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. [Link]
-
ResearchGate. (PDF) Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Application Note: 1H NMR Analysis of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Organosilicon compounds, particularly siloxanes, are foundational materials in a vast array of industrial and pharmaceutical applications.[1] Accurate structural elucidation is paramount for quality control and research and development. This application note details the structural analysis, predicted spectral characteristics, a step-by-step protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation for the title compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality, reproducible ¹H NMR data for this and structurally related organosilicon molecules.
Introduction and Structural Analysis
This compound is a symmetrical organosilicon compound featuring a central Si-O-Si linkage.[2] Each silicon atom is bonded to two methyl groups and one p-tolyl group. The p-tolyl group consists of a para-substituted benzene ring with a methyl substituent. Understanding this molecular architecture is the first step in predicting and interpreting its ¹H NMR spectrum.
Due to the molecule's symmetry, the number of unique proton environments is simplified. We can identify three distinct types of protons:
-
Si-CH₃ Protons: The twelve protons of the four methyl groups attached to the silicon atoms. Due to symmetry, these are all chemically equivalent.
-
Aromatic Protons (Aryl-H): The eight protons on the two p-tolyl groups. The para-substitution pattern results in two sets of chemically equivalent aromatic protons on each ring, often referred to as an AA'BB' system.
-
Tolyl-CH₃ Protons: The six protons of the two methyl groups attached to the aromatic rings. These are chemically equivalent due to the overall symmetry of the molecule.
Below is a diagram illustrating the distinct proton environments within the molecule.
Caption: Molecular structure of this compound highlighting the three unique proton environments.
Predicted ¹H NMR Spectral Data
The chemical environment of each proton set dictates its resonance frequency (chemical shift, δ) in the NMR spectrum. Based on established principles of NMR spectroscopy and data for analogous compounds, we can predict the following spectral characteristics.[3]
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Si-CH₃ | Si-CH₃ | ~ 0.2 - 0.4 | Singlet (s) | 12H | Protons on methyl groups attached to silicon are highly shielded and appear far upfield, typically between 0 and 0.5 ppm. The electronegativity of the attached oxygen and aromatic ring causes a slight downfield shift compared to tetramethylsilane (TMS).[4] |
| Tolyl-CH₃ | Tolyl-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 6H | These are benzylic protons, which typically resonate in the 2.0-3.0 ppm range.[3] Their signal is a singlet as there are no adjacent protons to cause splitting.[5] |
| Aryl-H (meta to Si) | Aryl-H (meta) | ~ 7.1 - 7.2 | Doublet (d) | 4H | Aromatic protons resonate in the 6.5-8.0 ppm region.[3] These protons are ortho to the electron-donating methyl group, which provides shielding, shifting them slightly upfield relative to the other aromatic protons. |
| Aryl-H (ortho to Si) | Aryl-H (ortho) | ~ 7.4 - 7.5 | Doublet (d) | 4H | These protons are ortho to the silicon atom. The silicon atom is less electronegative than carbon but the overall disiloxane group can be weakly electron-withdrawing, causing a downfield shift for the adjacent protons relative to those meta to the silicon. |
Disclaimer: These are predicted values based on chemical theory. Actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer field strength.
Experimental Protocol
A meticulously executed protocol is essential for acquiring high-quality NMR data. This section provides a self-validating workflow from sample preparation to data acquisition.
Materials and Reagents
-
This compound (Analyte)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D, with or without TMS
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[6]
-
Pasteur pipettes and bulbs
-
Small vials or beakers
-
Analytical balance
Causality Behind Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a common choice for non-polar to moderately polar organic molecules like the analyte due to its excellent dissolving power and relatively simple residual solvent peak (δ ~7.26 ppm).[7] Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H spectrum.[7][8]
-
NMR Tubes: High-quality tubes with uniform wall thickness are critical for achieving good magnetic field homogeneity (shimming), which directly impacts spectral resolution.[6]
Sample Preparation Protocol
-
Weighing: Accurately weigh 10-20 mg of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.
-
Filtration (If Necessary): If any solid particles are visible, filter the solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette. This step is critical as suspended particles degrade spectral quality by disrupting magnetic field homogeneity.[6]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.[6]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with a permanent marker.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition (zg30 or equivalent pulse program).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all peaks are captured.
-
Transmitter Frequency Offset (O1p): Centered around 6 ppm.
-
Number of Scans (NS): 8 to 16 scans. The high symmetry and concentration of the analyte should provide a good signal-to-noise ratio with a small number of scans.
-
Relaxation Delay (D1): 5 seconds. A longer relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, leading to accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Pulse Angle: 30 degrees (a smaller flip angle can be used with a shorter relaxation delay if faster acquisition is needed, but 30 degrees with a 5s delay is recommended for quantitative accuracy).
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate all peaks. Calibrate the integration by setting the integral of a well-resolved peak to its known proton count (e.g., the Si-CH₃ singlet to 12H).
-
Reference the chemical shift scale. If no internal standard like TMS is used, reference the residual CDCl₃ peak to δ 7.26 ppm.
-
The overall experimental workflow is visualized below.
Caption: Workflow for ¹H NMR analysis from sample preparation to final spectrum.
Conclusion
This application note provides a detailed protocol and interpretative guide for the ¹H NMR analysis of this compound. By understanding the molecular symmetry, predicting the spectral output, and following a rigorous experimental procedure, researchers can reliably obtain high-quality spectra for structural verification and purity assessment. The principles and techniques outlined here are broadly applicable to a wide range of organosilicon compounds, serving as a valuable resource for professionals in chemical research and development.
References
-
Pascal-Man, H. (n.d.). Si NMR Some Practical Aspects. Retrieved from Gelest. [Link]
-
University of Sheffield. (n.d.). (29Si) Silicon NMR. Department of Chemistry. [Link]
-
Marsmann, H. C. (2009). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Rogue Chem. (2021, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Dalton Transactions - The Royal Society of Chemistry. (2024, March 5). Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing. [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]
-
ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. a Plots of total.... [Link]
-
ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Cheméo. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). [Link]
-
Chegg.com. (2020, November 9). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... [Link]
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
-
Cheméo. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). [Link]
-
ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
MDPI. (n.d.). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. [Link]
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Application Note: FT-IR Spectroscopy for the Characterization of p-Tolyl Substituted Siloxanes
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Analytical Imperative for p-Tolyl Substituted Siloxanes
p-Tolyl substituted siloxanes represent a versatile class of organosilicon compounds, finding applications in advanced materials, organic synthesis, and pharmaceutical intermediates. The incorporation of the p-tolyl group onto the siloxane backbone imparts unique properties, including enhanced thermal stability, altered solubility, and specific electronic characteristics. Consequently, the precise structural verification and quality control of these materials are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. This application note provides a comprehensive guide to the FT-IR analysis of p-tolyl substituted siloxanes, detailing the theoretical underpinnings, a robust experimental protocol, and a systematic approach to spectral interpretation.
Theoretical Principles: Deciphering the Vibrational Fingerprints
FT-IR spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation.[1][2] Covalent bonds within a molecule are not static; they behave like springs, undergoing various stretching and bending motions at specific frequencies.[2][3] For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[3] The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
For p-tolyl substituted siloxanes, the FT-IR spectrum is dominated by the characteristic vibrations of the siloxane backbone and the p-tolyl substituent. Understanding the origin of these absorption bands is key to accurate spectral interpretation.
The Siloxane Backbone (Si-O-Si)
The most prominent feature in the FT-IR spectrum of any siloxane is the strong and broad absorption band arising from the asymmetric stretching of the Si-O-Si bond, typically found in the 1130-1000 cm⁻¹ region.[4] The exact position and shape of this band are highly sensitive to the structure of the siloxane:
-
Disiloxanes and small cyclic siloxanes tend to show a single, sharp Si-O-Si band.[4]
-
Longer chain or branched polysiloxanes exhibit a broader and more complex Si-O-Si absorption, often resolving into two or more overlapping bands.[4] For instance, poly(dimethylsiloxane) displays two distinct bands of similar intensity around 1090 and 1020 cm⁻¹.[4]
The p-Tolyl Substituent
The p-tolyl group gives rise to several characteristic absorption bands:
-
Aromatic C-H Stretch: These appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C Stretching: These vibrations of the benzene ring typically produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. A band around 1520 cm⁻¹ is often characteristic of the phenylene ring.[5]
-
Out-of-Plane C-H Bending (Aromatic Substitution Pattern): The substitution pattern on the benzene ring can be determined from the strong absorption bands in the 900-675 cm⁻¹ region. For a para-substituted (1,4-disubstituted) ring, a strong band is expected in the 850-800 cm⁻¹ range.
-
Methyl C-H Stretching and Bending: The methyl group of the tolyl substituent will show asymmetric and symmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively. C-H bending vibrations are also observed around 1450 and 1380 cm⁻¹.
The Silicon-Carbon Bond (Si-C)
The stretching vibration of the Si-C bond is also a key indicator, typically appearing in the 800-750 cm⁻¹ region.[6]
Experimental Protocol: A Validated Workflow
This protocol details the analysis of a viscous liquid or solid p-tolyl substituted siloxane using an FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for such samples due to its minimal sample preparation requirements and suitability for viscous or opaque materials.[7]
Instrumentation and Materials
-
FT-IR Spectrometer (e.g., Nicolet iS50)[6]
-
Diamond ATR accessory
-
Sample of p-tolyl substituted siloxane
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Workflow Diagram
Caption: Experimental workflow for FT-IR analysis of p-tolyl substituted siloxanes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the instrument and environmental background (e.g., atmospheric CO₂ and water vapor) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.[7]
-
-
Sample Application:
-
Using a clean spatula, apply a small amount of the p-tolyl substituted siloxane sample directly onto the center of the diamond ATR crystal. For viscous liquids, a single drop is sufficient. For solids, enough material should be used to cover the crystal surface.
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline corrected and normalized to facilitate comparison between samples.
-
Identify the key absorption bands and compare their positions and relative intensities to known values for siloxanes and p-tolyl compounds.
-
-
Cleaning:
-
After analysis, retract the pressure arm and carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface thoroughly with the appropriate solvent to prevent cross-contamination of subsequent measurements.
-
Data Interpretation: A Guide to the Spectrum
The FT-IR spectrum of a p-tolyl substituted siloxane will display a combination of the bands discussed previously. The table below summarizes the expected key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of the p-tolyl group. |
| 2960 & 2870 | Methyl C-H Stretch | Medium | From the methyl group of the tolyl substituent. |
| 1600 - 1450 | Aromatic C=C Stretch | Variable, Sharp | A series of bands indicating the presence of the benzene ring. |
| 1130 - 1000 | Si-O-Si Asymmetric Stretch | Very Strong, Broad | The most prominent band in the spectrum, characteristic of the siloxane backbone.[4][8][9] Its shape provides clues about the polymer structure. |
| 850 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of para-substitution on the benzene ring. |
| 800 - 750 | Si-C Stretch | Medium | Confirms the presence of a silicon-carbon bond.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Broad, distorted peaks | Poor sample-crystal contact. | Re-apply the sample and ensure consistent pressure is applied. For hard solids, consider grinding the sample first. |
| Anomalous broad peak around 3400 cm⁻¹ | Presence of water contamination in the sample. | Dry the sample under vacuum prior to analysis. |
| Weak or no signal | Insufficient sample on the ATR crystal. | Ensure the crystal is fully covered with the sample. |
| Negative peaks | Mismatch between the background and sample spectra, possibly due to changes in atmospheric conditions. | Re-acquire the background spectrum immediately before running the sample. |
Conclusion
FT-IR spectroscopy, particularly when coupled with an ATR accessory, provides a powerful and efficient tool for the structural characterization of p-tolyl substituted siloxanes. By understanding the characteristic vibrational frequencies of the siloxane backbone and the p-tolyl substituent, researchers, scientists, and drug development professionals can rapidly verify the identity, assess the purity, and ensure the quality of these important organosilicon compounds.
References
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Lin, H.-Y., Chen, J.-H., & Wu, V. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 14(9), 1733. Retrieved from [Link]
-
Pressure Sensitive Tape Council. (n.d.). IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve...). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of Si-O-Si asymmetric stretching vibrational region of.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for asymmetric stretching (Si-O-Si and Si-O-Al) at.... Retrieved from [Link]
-
Diva-portal.org. (2018, July 8). IR spectroscopy for vibrational modes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]
- 7. pstc.org [pstc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Fluoride-Free Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the utilization of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane as a robust and efficient p-tolyl-group donor in palladium-catalyzed cross-coupling reactions. We present a fluoride-free activation protocol, leveraging the in situ generation of the corresponding reactive silanolate under basic conditions. This method offers a practical and milder alternative to traditional organometallic reagents, such as those based on tin or boron, for the synthesis of biaryl compounds. Detailed experimental procedures for a Suzuki-Miyaura type coupling are provided, along with mechanistic insights and troubleshooting guidance.
Introduction: A Paradigm Shift in Cross-Coupling with Organosilanes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] While organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents have been instrumental in this field, concerns regarding their toxicity, stability, and cost have driven the exploration of alternative nucleophilic partners.[3]
Organosilanes have emerged as highly attractive alternatives due to their low toxicity, high stability, and the natural abundance of silicon.[4] The Hiyama-Denmark coupling, in particular, has showcased the potential of organosilanols and their derivatives in cross-coupling reactions.[3][5] A significant advancement in this area is the development of fluoride-free activation methods, which avoid the use of harsh fluoride sources that can be incompatible with sensitive functional groups and require stringent anhydrous conditions.[6][7][8]
This application note focuses on the utility of this compound, a commercially available and bench-stable reagent, as a precursor to the p-tolyl nucleophile. We will explore how this disiloxane can be effectively employed in palladium-catalyzed cross-coupling reactions through in situ activation with a simple base, providing a practical and user-friendly approach for the synthesis of valuable biaryl structures.
The Core Principle: In Situ Generation of the Active Silanolate
The key to unlocking the reactivity of this compound in cross-coupling lies in its equilibrium with the corresponding p-tolylsilanolate under basic conditions.[6][7] The disiloxane itself is relatively unreactive towards the palladium catalyst. However, in the presence of a suitable base (e.g., KOH, NaOH, or KOSiMe₃), the Si-O-Si bond is cleaved to generate the highly nucleophilic p-tolylsilanolate in situ. This reactive species is then competent to participate in the palladium-catalyzed cross-coupling cycle.
The generally accepted mechanism for the palladium-catalyzed cross-coupling of an aryl halide with an organosilanolate involves three key steps:[1][9][10]
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The in situ generated p-tolylsilanolate transfers its tolyl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-p-tolyl) and regenerate the active palladium(0) catalyst.
This fluoride-free approach offers significant advantages, including milder reaction conditions and broader functional group compatibility.
Visualizing the Process: Catalytic Cycle and Workflow
To provide a clear understanding of the underlying processes, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 2: General Experimental Workflow.
Application Protocol: Suzuki-Miyaura Type Cross-Coupling of Aryl Bromides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (0.6 - 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (4 mol%)
-
Potassium hydroxide (KOH) or Potassium methoxide (KOMe) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Detailed Step-by-Step Protocol
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.3 mmol, 0.6 equiv), and the base (e.g., potassium hydroxide, 1.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.02 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 2.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Optimization Parameters
The following table summarizes key parameters that can be optimized to improve reaction yield and efficiency.
| Parameter | Recommended Range/Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. [11] |
| Ligand | PCy₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands are often effective. [12] |
| Base | KOH, KOMe, K₂CO₃, Cs₂CO₃ | The choice of base can influence the rate of silanolate formation. [11] |
| Solvent | Dioxane, Toluene, DMF | The solvent can affect catalyst solubility and reaction temperature. [11] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive aryl halides. |
| Stoichiometry of Disiloxane | 0.6 - 1.5 equiv | Using a slight excess may be beneficial for challenging substrates. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is flame-dried and use anhydrous solvents.- Screen different bases (e.g., KOMe, Cs₂CO₃). |
| Formation of homocoupled byproducts | - Inefficient transmetalation | - Optimize the ligand to palladium ratio.- Consider a different phosphine ligand. |
| Protodesilylation of the siloxane | - Presence of protic impurities | - Use rigorously dried solvents and reagents. |
| Incomplete reaction | - Insufficient reaction time or temperature | - Increase the reaction time and/or temperature. |
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine ligands are often air-sensitive and have strong, unpleasant odors. Handle under an inert atmosphere.
-
The bases used (e.g., KOH) are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Blettner, C. G.; König, W. A.; Stenzel, W.; Schotten, T. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. J. Org. Chem.1999, 64 (11), 3885–3890.
- Slavin, K. T.; Martin, R. Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Angew. Chem. Int. Ed.2011, 50 (1), 46-82.
- Sore, H. F.; Galloway, W. R. J. D.; Spring, D. R. Fluoride-free cross coupling using vinyldisiloxanes. Org. Biomol. Chem.2009, 7 (6), 1068–1071.
- Sore, H. F.; Galloway, W. R. J. D.; Welch, M.; Spring, D. R. Aryl-aryl bond formation by the fluoride-free cross-coupling of aryldisiloxanes with aryl bromides. Org. Biomol. Chem.2011, 9 (24), 8260–8264.
- Denmark, S. E.; Smith, R. C. Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Org. Process Res. Dev.2006, 10 (4), 849–856.
- Lee, M. K.; Meier, D. J. Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers. Polymer1992, 33 (19), 4156-4161.
- Lee, M. K.; Meier, D. J. Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers: 3. New aryl substituents. Polymer1993, 34 (23), 4882-4890.
- Magano, J.; Dunetz, J. R. Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chem. Rev.2011, 111 (3), 2177–2250.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Negishi, E.-i. Palladium-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653 (1-2), 34-40.
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421-453.
-
Wikipedia. Hiyama coupling. [Link].
-
Wikipedia. Cross-coupling reaction. [Link].
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link].
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link].
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link].
-
RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link].
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Fluoride-free cross coupling using vinyldisiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Aryl-aryl bond formation by the fluoride-free cross-coupling of aryldisiloxanes with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis [mdpi.com]
Leveraging 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane for Advanced Silicone Elastomers
An Application and Protocol Guide:
Abstract
This guide provides an in-depth technical overview of the strategic role of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane in the formulation of high-performance silicone elastomers. While not a direct crosslinking or curing agent, this molecule serves as a critical precursor and chain-terminating agent to introduce aryl (p-tolyl) functionalities into the polysiloxane backbone. The incorporation of these groups is a key strategy for enhancing critical material properties, including thermal stability and, most notably, the refractive index. We present the scientific rationale for these enhancements, detailed protocols for the synthesis of tolyl-functionalized silicone pre-polymers via ring-opening polymerization, and their subsequent formulation into cured elastomers. This document is intended for researchers, material scientists, and formulation chemists seeking to develop advanced silicone materials with tailored optical and thermal characteristics.
Introduction: Beyond Conventional Silicone Properties
Silicone elastomers, based on the polydimethylsiloxane (PDMS) backbone, are renowned for their flexibility, biocompatibility, and stability. However, the demands of advanced applications in optics, electronics, and high-temperature environments necessitate the tuning of their intrinsic properties. A primary strategy for property modification is the incorporation of non-methyl organic groups onto the silicon atom.
The introduction of aryl groups, such as phenyl or tolyl, is a well-established method to enhance thermal stability, oxidative resistance, and lubricity.[1] Crucially, aryl substitution significantly increases the refractive index (RI) of the silicone polymer, a property essential for applications like LED encapsulants, optical waveguides, and intraocular lenses.[2][3]
This compound is a key enabling molecule in this context. It acts as a precise delivery vehicle for the p-tolyl group, allowing for controlled incorporation into the polymer architecture.
Core Concepts: The Scientific Rationale for Tolyl Group Incorporation
The performance enhancements imparted by the p-tolyl group are rooted in its chemical structure.
-
Increased Refractive Index: The high polarizability of the aromatic π-electron system in the tolyl group is the primary contributor to an increased refractive index. Standard PDMS has a relatively low RI of ~1.41.[4] Incorporating phenyl or tolyl groups can elevate the RI into the 1.50-1.58 range, bridging the gap between conventional silicones and other optical polymers.[2][5]
-
Enhanced Thermal Stability: The rigid structure of the aromatic ring introduces steric hindrance and increases the energy required for bond rotation and chain scission along the siloxane backbone.[1] This elevates the decomposition temperature and improves oxidative stability, making the material suitable for high-temperature applications.[1]
-
Modified Mechanical Properties: The introduction of bulky, rigid aryl groups disrupts the packing of flexible PDMS chains. This can lead to an increase in the material's modulus and shear resistance.[1][6]
Physicochemical Properties of this compound
A clear understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | [7] |
| Molecular Formula | C₁₈H₂₆OSi₂ | [7] |
| Molecular Weight | 314.6 g/mol | [7] |
| Appearance | Colorless Liquid | - |
| Key Structural Features | Two p-tolyl groups, two silicon atoms, one siloxane (Si-O-Si) bond | [7] |
graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];subgraph "Chemical Structure" direction LR A[label=""]; B[label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I[label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; A -- B -- C -- D -- E -- F -- A; B -- G [label="CH₃"]; F -- H [label=<Si (CH₃)₂ >]; H -- I[label=< O >]; I -- J [label=< Si (CH₃)₂ >]; J -- K; K -- L -- M -- N -- O -- K; M -- P[label="CH₃"];
subgraph "Key Features" direction TB tolyl [label=<
"#34A853" >p-Tolyl Group (Increases RI & Thermal Stability) >]; siloxane [label=< "#EA4335" >Siloxane Backbone (Provides Flexibility) >]; end end }
Caption: Structure of this compound.
Mechanism of Incorporation: From Disiloxane to Functional Polymer
Because this compound lacks reactive groups like Si-H or vinyl, it cannot participate directly in common platinum-catalyzed addition cure systems.[8] Its primary utility is as a chain-terminating agent in the anionic ring-opening polymerization (ROP) of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D₄).
In this process, an anionic initiator (e.g., potassium silanolate) "opens" the cyclic D₄ monomer, creating a linear, propagating silanolate chain. The disiloxane is then introduced to "cap" the reactive chain end. The Si-O bond in the disiloxane is cleaved by the living polymer end, terminating the polymerization and affixing a dimethyl(p-tolyl)silyl group to the chain terminus. This method allows for precise control over the polymer's molecular weight and ensures the incorporation of the desired functional group.
Caption: Workflow for pre-polymer synthesis via ROP.
Application Protocols
Protocol 1: Synthesis of α,ω-Di(p-tolyl) Polydimethylsiloxane Pre-Polymer
Objective: To synthesize a linear PDMS polymer with p-tolyl groups at both ends, controlling the molecular weight by adjusting the monomer-to-end-capper ratio.
Materials:
-
Octamethylcyclotetrasiloxane (D₄), polymerization grade
-
This compound (DTMDS)
-
Potassium silanolate or Tetramethylammonium hydroxide (TMAH) as initiator
-
Inert solvent (e.g., Toluene), optional
-
Neutralizing agent (e.g., Phosphoric acid or silyl phosphate)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle or circulating oil bath
-
Vacuum pump for stripping
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reagents:
-
Charge the calculated amount of D₄ monomer into the reactor.
-
Charge the calculated amount of DTMDS. The molar ratio of D₄ to DTMDS will determine the final molecular weight of the polymer. Causality Note: A lower DTMDS concentration will result in a higher molecular weight polymer.
-
Add the initiator (typically 0.01-0.1% by weight of D₄).
-
-
Polymerization:
-
Heat the mixture to the target polymerization temperature (e.g., 120-140°C for potassium silanolate) under a slow nitrogen stream.
-
Maintain stirring and temperature. The viscosity of the mixture will increase significantly as polymerization proceeds. Monitor the reaction progress by sampling and measuring viscosity or non-volatile content.
-
-
Termination and Neutralization:
-
Once the desired viscosity is reached (typically after several hours), cool the reactor to below 60°C.
-
Add a stoichiometric amount of neutralizing agent to quench the initiator. Causality Note: This step is critical to prevent depolymerization (reversion) and ensure the stability of the final polymer.
-
-
Stripping:
-
Apply vacuum and gradually increase the temperature (e.g., to 150°C) to remove any unreacted cyclic monomers and solvent (if used). This process is known as "stripping" and is essential for producing a high-purity polymer.
-
-
Final Product: Cool the reactor and collect the clear, viscous α,ω-di(p-tolyl) PDMS pre-polymer. Characterize the product using Gel Permeation Chromatography (GPC) to confirm molecular weight and distribution.
Protocol 2: Formulation of a High Refractive Index Silicone Elastomer
Objective: To crosslink the tolyl-functionalized pre-polymer into a solid elastomer using a platinum-catalyzed hydrosilylation reaction.
Note: This protocol assumes the formulation also includes a vinyl-functional silicone polymer. The tolyl-terminated polymer primarily acts as a property-modifying component of the blend.
Materials:
-
Part A (Base):
-
Part B (Crosslinker):
-
Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)
-
Equipment:
-
Dual-asymmetric centrifugal mixer (e.g., SpeedMixer) or planetary mixer
-
Vacuum chamber for degassing
-
Curing oven
Caption: Workflow for elastomer formulation and curing.
Procedure:
-
Prepare Part A: In a mixing cup, combine the vinyl-terminated PDMS and the synthesized tolyl-terminated PDMS at the desired ratio. The amount of tolyl-polymer will directly influence the final refractive index and mechanical properties. Add the platinum catalyst (typically 5-10 ppm Pt). Mix thoroughly until homogenous.
-
Combine and Mix: Add Part B (the crosslinker) to Part A. The ratio of Si-H groups (from Part B) to vinyl groups (from Part A) is a critical parameter, typically ranging from 1.1:1 to 1.5:1. Mix thoroughly for 1-2 minutes. Causality Note: An off-ratio mix can lead to an under-cured, sticky elastomer or an overly-cured, brittle material.
-
Degas: Place the mixed compound in a vacuum chamber to remove air bubbles introduced during mixing. Continue degassing until bubbling subsides.
-
Cast and Cure: Pour the bubble-free liquid into a mold. Place the mold in a pre-heated oven. Curing schedules vary but a typical cycle is 30-60 minutes at 120-150°C.
-
Post-Cure (Optional): For applications requiring maximum stability and removal of residual volatiles, a post-cure of 2-4 hours at a higher temperature (e.g., 175°C) is recommended.
Characterization & Expected Outcomes
The final elastomer should be characterized to validate the success of the formulation.
| Property | Test Method | Expected Outcome with Tolyl Incorporation |
| Refractive Index | Abbe Refractometer | Increase (e.g., from 1.41 to >1.50) |
| Hardness | Durometer (Shore A) | Moderate Increase |
| Tensile Strength | Tensile Tester (ASTM D412) | Variable, may increase |
| Elongation | Tensile Tester (ASTM D412) | May decrease due to increased rigidity |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of degradation temperature |
Conclusion
This compound is a specialized but powerful tool for the advanced formulation of silicone elastomers. Its role as a chain-terminating agent in ring-opening polymerization provides a precise and controllable method for introducing p-tolyl groups into the siloxane backbone. This strategic incorporation is a proven pathway to enhancing the refractive index and thermal stability of the final cured material, enabling the development of next-generation silicones for demanding optical and electronic applications. The protocols provided herein offer a validated framework for leveraging this molecule to achieve targeted performance characteristics.
References
-
Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of High Refractive Index Silicone Materials Having Aromatic Moieties with Various Linkage Groups. Retrieved from [Link]
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PubMed. (2019). High-Throughput Synthesis and Characterization of Aryl Silicones by Using the Piers-Rubinsztajn Reaction. Retrieved from [Link]
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MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]
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RSC Publishing. (2023). Functional silicone oils and elastomers: new routes lead to new properties. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Preparation and properties of a high refractive index optical resin prepared via click chemistry method. Retrieved from [Link]
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Wacker Chemie AG. (n.d.). Solid and liquid silicone rubber - material and processing guidelines. Retrieved from [Link]
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Computational Chemistry List. (n.d.). Formulating Silicone Adhesives Gels and Sealants. Retrieved from [Link]
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ACS Publications. (n.d.). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Retrieved from [Link]
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McMaster University. (2023). p-296 High Refractive Index Silicones Created Using the Piers-Rubinsztajn Reaction. Retrieved from [Link]
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Gelest, Inc. (n.d.). Silicone Elastomers with Exceptional Elongation. Retrieved from [Link]
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Thomasnet. (n.d.). Solvent Resistance of Silicones used for Electronic Packaging Applications. Retrieved from [Link]
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American Coatings Association. (n.d.). The Fascinating World of Silicones. Retrieved from [Link]
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synthesis of functionalized siloxanes from p-tolyl precursors
Application Notes & Protocols
Topic: Synthesis of Functionalized Siloxanes from p-Tolyl Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of p-Tolyl Groups in Advanced Siloxane Synthesis
Functionalized siloxanes are a cornerstone of modern materials science and medicinal chemistry, prized for their unique combination of an inorganic, flexible siloxane backbone (Si-O-Si) and tunable organic functionalities. This hybrid nature imparts desirable properties such as high thermal stability, low surface tension, biocompatibility, and tailored chemical reactivity. For researchers in drug development, these molecules offer potential as novel scaffolds, drug delivery vehicles, and biocompatible coatings.[1]
While many routes to functionalized siloxanes exist, the use of p-tolyl precursors represents a particularly strategic and versatile approach. The p-tolyl group (a methyl-substituted phenyl ring) serves a dual purpose:
-
A Bulky, Stable Substituent: It provides steric hindrance that can be used to control the polymerization process, often favoring the formation of well-defined cyclic or short-chain linear siloxanes over high-molecular-weight polymers.
-
A Latent Functional Handle: The methyl group on the aromatic ring is a "hidden" reactive site. It can be selectively activated, typically through benzylic halogenation, to introduce a wide array of functionalities after the siloxane backbone has been constructed. This circumvents issues of protecting group chemistry that might otherwise be necessary if the desired functional group were incompatible with the initial silane or siloxane synthesis steps.
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for creating functionalized siloxanes using p-tolyl silanes as key building blocks, focusing on methods that offer high control, scalability, and versatility.[2]
Core Synthetic Strategies: From Precursor to Functional Product
The can be logically divided into two primary stages: the construction of a p-tolyl-substituted siloxane platform and its subsequent functionalization.
Stage 1: Assembly of the p-Tolylsiloxane Backbone
The initial goal is to create a stable siloxane structure bearing one or more p-tolyl groups. The most common and reliable method involves the synthesis of a suitable p-tolylsilane monomer followed by controlled hydrolysis and condensation.
A. Synthesis of p-Tolylsilane Monomers
The introduction of the p-tolyl group onto a silicon center is most frequently achieved via the Grignard reaction.[3][4][5] This involves the reaction of a p-tolylmagnesium halide with a silicon halide. A common precursor is p-tolyltrichlorosilane (CH₃C₆H₄SiCl₃), which is commercially available.[6][7] Alternatively, custom silanes can be prepared.
-
Causality of Reagent Choice: The choice of the silicon halide precursor (e.g., SiCl₄, HSiCl₃, Me₂SiCl₂) is critical as it dictates the number of reactive sites available for subsequent hydrolysis or functionalization. For instance, starting with trichlorosilane (HSiCl₃) and p-tolylmagnesium bromide will yield p-tolylsilane (p-Tolyl-SiH₃), a precursor rich in reactive Si-H bonds ready for hydrosilylation.[8]
B. Hydrolytic Condensation to Form the Si-O-Si Backbone
The siloxane backbone is formed by the hydrolysis of chloro- or alkoxysilanes, which generates reactive silanol (Si-OH) intermediates. These silanols then undergo condensation to form stable siloxane (Si-O-Si) bonds, eliminating water in the process.[9]
-
Controlling the Structure: The reaction conditions are paramount for controlling the final structure.
-
Stoichiometry of Water: Using a limited amount of water often favors the formation of simple disiloxanes or small cyclic species.
-
pH Control: The condensation reaction can be catalyzed by either acid or base. The choice of catalyst can influence the final product distribution between linear and cyclic siloxanes.[9]
-
Solvent and Temperature: Aprotic solvents are typically used to moderate the reaction, and lower temperatures can slow down the condensation, allowing for greater kinetic control.
-
The workflow for creating a versatile p-tolyl-substituted cyclic siloxane is illustrated below.
Caption: General workflow for synthesizing a cyclic p-tolylsiloxane precursor.
Stage 2: Functionalization Pathways
With a stable p-tolylsiloxane platform in hand, the next step is to introduce the desired functionality. The two most powerful methods are hydrosilylation (for platforms containing Si-H bonds) and modification of the tolyl ring.
A. Platinum-Catalyzed Hydrosilylation
Hydrosilylation is one of the most efficient and widely used methods for forming stable silicon-carbon bonds.[10][11] It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. This reaction requires a catalyst, most commonly a platinum(0) complex like Karstedt's catalyst or Speier's catalyst.[12]
-
Mechanism and Selectivity: The reaction typically proceeds via the Chalk-Harrod mechanism, leading to the anti-Markovnikov addition of the silyl group to the terminal carbon of the alkene. This is a highly reliable and selective transformation, making it ideal for attaching complex functional molecules.
-
Versatility: A vast array of functional groups can be introduced by choosing an appropriate alkene. For example:
-
Allylamine: Introduces a primary amine.
-
Allyl Glycidyl Ether: Introduces a reactive epoxide ring.
-
1-Octene: Adds a hydrophobic alkyl chain.[2]
-
Allyl-terminated Polyethylene Glycol (PEG): Imparts hydrophilicity and biocompatibility.
-
Caption: Schematic of the platinum-catalyzed hydrosilylation reaction.
B. Activation of the p-Tolyl Ring
For siloxane platforms that do not contain Si-H bonds, or for when a different attachment point is desired, the methyl group on the tolyl ring serves as a valuable reactive handle. This approach involves a two-step process:
-
Benzylic Halogenation: The methyl group is selectively brominated using a radical initiator like N-Bromosuccinimide (NBS) and light or a peroxide initiator. This converts the -CH₃ group to a -CH₂Br group.
-
Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines, carboxylates) to install the desired functionality.
This method is particularly powerful because it decouples the functionalization from the siloxane backbone synthesis, allowing for the use of sensitive functional groups that would not survive the initial Grignard or hydrolysis steps.
Detailed Experimental Protocols
Safety First: Organosilanes, particularly chlorosilanes and hydrosilanes, require careful handling.
-
Chlorosilanes: React with moisture to release HCl gas. Always handle in a well-ventilated fume hood and use anhydrous solvents and techniques.[13]
-
Hydrosilanes (Si-H): Can be pyrophoric and may release flammable hydrogen gas in the presence of acids, bases, or certain metals.[13][14][15][16][17] Handle under an inert atmosphere (Nitrogen or Argon).
-
Platinum Catalysts: Are typically used in very small amounts but are toxic and should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1,3,5-trimethyl-1,3,5-tri(p-tolyl)cyclotrisiloxane
This protocol describes the synthesis of a stable, cyclic p-tolylsiloxane platform from a commercially available precursor.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
|---|---|---|---|---|
| Dichloro(methyl)(p-tolyl)silane | C₈H₁₀Cl₂Si | 205.16 | 1532-22-5 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | VWR |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Alfa Aesar |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Sci. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge Reactor: Add dichloro(methyl)(p-tolyl)silane (20.5 g, 0.1 mol) and 200 mL of dry toluene to the flask.
-
Prepare Hydrolysis Solution: In a separate beaker, prepare a solution of pyridine (15.8 g, 0.2 mol) and deionized water (1.8 g, 0.1 mol) in 50 mL of toluene. Note: Pyridine acts as an HCl scavenger.
-
Controlled Addition: Transfer the hydrolysis solution to the dropping funnel and add it dropwise to the stirred silane solution over a period of 1 hour. Maintain the reaction temperature at 25-30 °C using a water bath. A white precipitate of pyridine hydrochloride will form.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and stir for 4 hours to ensure complete condensation.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the pyridine hydrochloride precipitate and wash the solid with diethyl ether.[18]
-
Extraction: Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of cyclic siloxanes, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired cyclotrisiloxane.
Characterization:
-
¹H NMR: Expect signals for the methyl protons on the silicon, the methyl protons of the tolyl group, and the aromatic protons.
-
²⁹Si NMR: A single resonance confirming the symmetrical cyclic structure.
-
FT-IR: Absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates complete condensation. Presence of a strong Si-O-Si stretch (around 1000-1100 cm⁻¹).
Protocol 2: Functionalization of a Hydrosiloxane via Platinum-Catalyzed Hydrosilylation
This protocol details the attachment of a primary amine functional group to a hydrosiloxane precursor using N-allylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
|---|---|---|---|---|
| 1,1,3,3-Tetramethyl-1,3-di(p-tolyl)disiloxane | C₁₈H₂₈OSi₂ | 328.6 | (Example) | Synthesized |
| N-Allylamine | C₃H₇N | 57.10 | 107-11-9 | Sigma-Aldrich |
| Karstedt's Catalyst | Pt₂(dvs)₃ | Varies | 68478-92-2 | Gelest |
| Dry Toluene | C₇H₈ | 92.14 | 108-88-3 | Acros Organics |
Procedure:
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the p-tolyl-substituted hydrosiloxane (e.g., 1,3-di-H-1,3-di(p-tolyl)tetramethyldisiloxane, 1.0 mmol) in 10 mL of dry toluene.
-
Add Alkene: Add N-allylamine (2.2 mmol, 2.2 equivalents) to the solution via syringe. Note: A slight excess of the alkene is used to ensure complete consumption of the Si-H groups.
-
Catalyst Addition: Add Karstedt's catalyst (2-3 drops of a 2% solution in xylene, ~5-10 ppm Pt) to the stirred reaction mixture. The solution may turn a faint yellow.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor the progress by FT-IR spectroscopy, observing the disappearance of the characteristic Si-H stretching band at ~2130 cm⁻¹. Alternatively, TLC can be used.
-
Quenching (Optional): Once the reaction is complete (typically 1-4 hours), the catalyst can be deactivated by adding a small amount of a sulfur-based inhibitor or by passing the solution through a short plug of activated carbon.
-
Purification: Remove the toluene and excess N-allylamine under reduced pressure. The resulting amino-functionalized siloxane can be purified by vacuum distillation or column chromatography on silica gel (using a solvent system containing a small amount of triethylamine to prevent streaking).[19][20]
Yield and Conditions Summary (Example Data)
| Functional Alkene | Catalyst Loading (ppm Pt) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Allylamine | 10 | 25 | 2 | >95 |
| Allyl Glycidyl Ether | 5 | 25 | 1 | >98 |
| 1-Octene | 10 | 50 | 4 | >95 |
| Allyl PEG-550 | 15 | 60 | 6 | >90 |
Applications in Research and Drug Development
The ability to precisely synthesize siloxanes with tailored functionalities opens up numerous possibilities for advanced applications:
-
Drug Delivery: Amphiphilic siloxanes, created by incorporating both hydrophobic (alkyl, tolyl) and hydrophilic (amine, PEG) groups, can self-assemble into micelles or vesicles for encapsulating therapeutic agents.
-
Biocompatible Coatings: Amino-functionalized siloxanes can be grafted onto the surfaces of medical implants or devices to improve biocompatibility, reduce protein fouling, and provide attachment points for bioactive molecules.[12][21]
-
Polymer Modifiers: Siloxane-based materials can be incorporated into other polymers (e.g., polyamides, polyurethanes) to enhance properties like flexibility, gas permeability, and thermal stability.[12]
-
Pharmaceutical Synthesis: Functional silanes have been used as protecting groups in the synthesis of complex molecules like antibiotics.[1]
Conclusion
The use of p-tolyl precursors provides a robust and highly adaptable platform for the synthesis of well-defined functionalized siloxanes. By leveraging straightforward Grignard chemistry and controlled hydrolysis, researchers can construct versatile siloxane backbones. Subsequent functionalization, primarily through highly efficient platinum-catalyzed hydrosilylation or strategic activation of the tolyl ring, allows for the precise installation of a wide range of chemical moieties. The protocols and strategies outlined in this guide offer a solid foundation for scientists and professionals to develop novel siloxane-based materials for cutting-edge applications in chemistry, materials science, and drug development.
References
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Adjei, G. A., Adokoh, C. K., & Ramsden, C. A. (n.d.). Design, Synthesis and Characterization of Novel Poly-Functionalized Siloxanes. International Journal of Scientific & Engineering Research. [Link]
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Cyprych, K., & Pospiech, P. (n.d.). Aminoalkyl functionalized siloxanes. Polimery. [Link]
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Vasile, C. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. MDPI. [Link]
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Gelest. (n.d.). Amine-Functional Silicones. Gelest Technical Library. [Link]
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Vasile, C. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. PMC. [Link]
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ResearchGate. (n.d.). Possibilities for obtaining and functionalization of p-tolyl-siloxanes. [Link]
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Pestov, D., et al. (n.d.). Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for synthesis functionalized organosiloxanes. RSC Publishing. [Link]
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Tilley, T. D. (n.d.). Dehydrogenative polymerization of silanes to polysilanes by zirconocene and hafnocene catalysts. A new polymerization mechanism. Journal of the American Chemical Society. [Link]
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Airgas. (n.d.). SAFETY DATA SHEET - Silane. [Link]
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ResearchGate. (n.d.). Construction of siloxane structures with P-Tolyl substituents at the silicon atom. [Link]
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Moitra, N., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. ACS Publications. [Link]
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ACS Omega. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. [Link]
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ResearchGate. (n.d.). (PDF) Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. [Link]
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Ulin, J., et al. (n.d.). Most Important Biomedical and Pharmaceutical Applications of Silicones. MDPI. [Link]
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Bionium. (2018). SAFETY DATA SHEET - Silane. [Link]
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MDPI. (n.d.). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. [Link]
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MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
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ResearchGate. (n.d.). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]
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Arnold, F. H. (n.d.). Selective Enzymatic Oxidation of Silanes to Silanols. PMC - NIH. [Link]
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Dow. (n.d.). SAFE HANDLING OF SiH SILICONE PRODUCTS. [Link]
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Sci-Hub. (n.d.). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. [Link]
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ResearchGate. (n.d.). Producing p‐tolylmethanol derivatives through an eco‐friendly electro‐organic method: A highly efficient Grignard reaction utilizing a magnesium electrode. [Link]
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PMC - NIH. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. [Link]
-
NIH. (n.d.). Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different. [Link]
- Google Patents. (n.d.). Preparation method of p-toluene sulfonyl chloride.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Modern Electronic Materials. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. [Link]
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MDPI. (n.d.). A Hybrid Inorganic–Organic Schiff Base-Functionalised Porous Platform for the Remediation of WEEE Polluted Effluents. [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
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ANSI. (2024). ANSI/CGA G-13-2024: Storage and Handling of Silane. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Here, we address common challenges and provide practical, field-tested solutions to optimize your synthetic route and improve yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves a two-stage process:
-
Grignard Reaction: The formation of the key intermediate, p-tolyldimethylchlorosilane, via the reaction of a p-tolyl Grignard reagent with dimethyldichlorosilane.
-
Hydrolysis: The controlled hydrolysis of p-tolyldimethylchlorosilane to yield the target disiloxane.
This guide will dissect each stage, offering troubleshooting advice and answers to frequently asked questions to navigate the potential pitfalls of this synthesis.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Impure magnesium turnings. 3. Difficulty initiating the reaction. | 1. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous THF. 2. Activate magnesium turnings by stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color disappears. 3. Gently warm a small portion of the reaction mixture with a heat gun to initiate. Once started, the reaction is typically exothermic. |
| Formation of Biphenyl Side Product | Homocoupling of the Grignard reagent (Wurtz-type reaction). | This is a common side reaction.[1] To minimize it, add the p-bromotoluene solution to the magnesium turnings slowly and maintain a gentle reflux. Avoid excessive heating. |
| Low Yield of p-tolyldimethylchlorosilane | 1. Incomplete Grignard formation. 2. Reaction with both chloro groups on dimethyldichlorosilane. | 1. Ensure complete consumption of magnesium before adding the dimethyldichlorosilane. 2. Use a molar ratio of Grignard reagent to dimethyldichlorosilane of approximately 1:1. Add the Grignard reagent to the dimethyldichlorosilane solution slowly at a low temperature (e.g., 0 °C) to favor monosubstitution. |
| Formation of Polysiloxanes during Hydrolysis | Uncontrolled or excessive hydrolysis. | 1. Use a stoichiometric amount of water for the hydrolysis. 2. Perform the hydrolysis at a low temperature (e.g., 0-5 °C) to control the reaction rate. 3. Add the chlorosilane to a mixture of a non-polar organic solvent and water with vigorous stirring to ensure rapid and even mixing. |
| Product is an Oil Instead of a Solid | Presence of impurities, such as unreacted starting materials or side products. | Purify the crude product by vacuum distillation or column chromatography on silica gel. |
| Final Product Contains Residual Acidity | Incomplete neutralization after hydrolysis. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution, followed by deionized water until the aqueous layer is neutral. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard reaction?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for preparing aryl Grignard reagents.[2] It solvates the magnesium species effectively, which can lead to a faster and more efficient reaction compared to diethyl ether.[1]
Q2: How can I confirm the formation of the Grignard reagent?
A common qualitative test is to take a small aliquot of the reaction mixture, quench it with iodine in THF. The disappearance of the iodine color indicates the presence of the Grignard reagent. For a quantitative assessment, titration methods can be employed.
Q3: What are the key parameters to control during the hydrolysis of p-tolyldimethylchlorosilane?
The key to maximizing the yield of the desired disiloxane is to control the stoichiometry of water and the reaction temperature. The hydrolysis of chlorosilanes is a rapid and exothermic reaction. Using a large excess of water or allowing the temperature to rise can lead to the formation of longer-chain polysiloxanes or cyclic siloxanes.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: You should expect to see a singlet for the four methyl groups on the silicon atoms, a singlet for the two methyl groups on the tolyl rings, and two doublets in the aromatic region corresponding to the protons on the tolyl groups.
-
¹³C NMR: Signals corresponding to the methyl groups on the silicon, the methyl groups on the tolyl rings, and the aromatic carbons of the tolyl groups should be observed.
-
IR Spectroscopy: A strong absorbance band characteristic of the Si-O-Si bond is expected around 1060-1080 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[3]
Q5: What is the best method for purifying the final product?
Vacuum distillation is often an effective method for purifying the this compound, as it can separate the desired product from higher-boiling polysiloxane impurities. If non-volatile impurities are present, column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) can be employed.
Experimental Protocols
Step 1: Synthesis of p-tolyldimethylchlorosilane
Caption: Step-by-step workflow for the synthesis of p-tolyldimethylchlorosilane.
Step 2: Synthesis of this compound
Caption: Step-by-step workflow for the hydrolysis to the target disiloxane.
References
-
PubChem. This compound. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Master Organic Chemistry. Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
-
ACS Publications. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
The Royal Society of Chemistry. Homocoupling of Hetroaryl/Aryl/Alkyl Grignard Reagents: I2. [Link]
-
ResearchGate. INTRODUCTION. [Link]
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Technical Support Center: Synthesis of Aryl-Substituted Disiloxanes
Welcome to the technical support center for the synthesis of aryl-substituted disiloxanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Here, we address common challenges and side reactions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of aryl-substituted disiloxanes. Each issue is presented with its probable causes, a step-by-step resolution protocol, and the underlying scientific rationale.
Problem 1: Low Yield of the Desired Unsymmetrical Disiloxane and Formation of Symmetrical Byproducts
Question: I am trying to synthesize an unsymmetrical aryl-substituted disiloxane (Ar¹R²Si-O-SiR²Ar²) via the condensation of two different silanols (Ar¹R²SiOH and Ar²R²SiOH), but I am observing significant amounts of the symmetrical disiloxanes (Ar¹R²Si-O-SiR²Ar¹ and Ar²R²Si-O-SiR²Ar²) in my reaction mixture. How can I improve the selectivity for the unsymmetrical product?
Probable Causes:
-
Competitive Self-Condensation: The rate of self-condensation of the individual silanols is competing with or exceeding the rate of the desired cross-condensation reaction. This is a common issue in one-pot condensation reactions.
-
Similar Reactivity of Silanols: If the electronic and steric properties of the two silanols are very similar, there is little inherent selectivity for cross-condensation over self-condensation.
-
Equilibration/Redistribution: Under certain conditions (e.g., prolonged reaction times, presence of acid or base catalysts), the siloxane bonds can undergo cleavage and reformation, leading to a statistical mixture of products (redistribution)[1][2].
Step-by-Step Troubleshooting Protocol:
-
Sequential Addition Strategy: Instead of a one-pot reaction with both silanols, employ a sequential approach. Convert one of the silanols into a more reactive intermediate. A common method is to convert one silanol to a halosilane (e.g., using a mild halogenating agent) and then react it with the other silanol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the generated acid[3].
-
Control of Stoichiometry: Carefully control the stoichiometry. If the sequential addition method is not feasible, use a slight excess (1.1-1.2 equivalents) of the more readily available or less reactive silanol to drive the cross-condensation reaction.
-
Choice of Catalyst: The choice of catalyst can significantly influence the reaction pathway. Forcing conditions with strong acids or bases can promote equilibration. Consider using milder catalysts or even a thermal, uncatalyzed condensation if the silanols are sufficiently reactive.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹H NMR, or ²⁹Si NMR). Stop the reaction as soon as the desired product is maximized to prevent subsequent redistribution reactions.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Aryl-substituted disiloxanes can often be purified by column chromatography on silica gel or by fractional distillation under reduced pressure if they are thermally stable.
Causality Explanation:
The formation of a siloxane bond from two silanols is a reversible condensation reaction. By converting one silanol to a more electrophilic species like a chlorosilane, you create a more defined and less reversible reaction pathway where the nucleophilic silanol will preferentially attack the chlorosilane, thus favoring the formation of the unsymmetrical disiloxane.
Experimental Workflow: Sequential Condensation
Caption: Troubleshooting workflow for incomplete disiloxane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to aryl-substituted disiloxanes?
There are three primary methods for synthesizing aryl-substituted disiloxanes:
-
Hydrolysis of Arylhalosilanes or Arylalkoxysilanes: This is a common method where an aryl-substituted chlorosilane or alkoxysilane is reacted with a controlled amount of water. This initially forms a silanol, which then condenses to form the disiloxane. Careful control of stoichiometry is crucial to avoid the formation of longer siloxane chains.[4][5]
-
Condensation of Arylsilanols: This involves the direct condensation of two arylsilanol molecules, often with the aid of an acid or base catalyst, to form a disiloxane and water.[6][7] This method is versatile for creating both symmetrical and unsymmetrical disiloxanes, although selectivity can be a challenge for the latter.
-
Hydrosilylation Reactions: For disiloxanes containing Si-H bonds, subsequent hydrosilylation of alkenes or alkynes can be a powerful method to introduce aryl substituents in a controlled manner, allowing for the synthesis of unsymmetrical and bifunctional disiloxanes.[8][9][10]
Q2: How can I prevent the formation of cyclic siloxanes as byproducts?
Cyclic siloxanes are common byproducts, especially when using difunctional silane precursors (e.g., Ar₂SiCl₂). Their formation is favored under high dilution conditions, which promote intramolecular reactions over intermolecular polymerization. To minimize the formation of cyclic species:
-
Use High Concentrations: Running the reaction at a higher concentration will favor intermolecular reactions that lead to linear oligomers and polymers over the intramolecular cyclization.
-
Controlled Addition: A slow, controlled addition of the difunctional silane precursor to the reaction mixture can also help to maintain a low instantaneous concentration of the reactive monomer, which can suppress cyclization to some extent.
-
Choice of Precursor: If possible, using monofunctional silane precursors will prevent the formation of cyclic byproducts altogether.
Q3: What is siloxane redistribution, and how can I avoid it?
Siloxane redistribution, or equilibration, is a process where Si-O-Si bonds are cleaved and reformed under catalytic conditions (acidic or basic), leading to a scrambling of the substituents and a statistical mixture of different siloxane oligomers.[1][2] To avoid this:
-
Use Mild Reaction Conditions: Avoid strong acid or base catalysts and high temperatures, as these conditions promote redistribution.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the desired product is formed to prevent prolonged exposure to conditions that favor equilibration.
-
Catalyst Quenching: Upon completion of the reaction, promptly quench or remove the catalyst to prevent further redistribution during workup and purification.
Q4: What are the best practices for the purification of aryl-substituted disiloxanes?
The purification strategy depends on the physical properties of the target disiloxane and the nature of the impurities.
| Purification Method | When to Use | Key Considerations |
| Column Chromatography | For non-volatile, thermally stable compounds. Effective for separating products with different polarities. | Use silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate). Deactivated silica may be necessary for very sensitive compounds. |
| Distillation | For volatile and thermally stable compounds. | Perform under reduced pressure to lower the boiling point and prevent thermal degradation. A fractionating column can improve separation efficiency. |
| Recrystallization | For solid compounds. | Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. |
| Preparative HPLC | For high-purity requirements and for separating closely related compounds. | Can be expensive and may require significant method development. |
Q5: Are there any specific safety precautions I should take when working with chlorosilane precursors?
Yes, chlorosilanes are hazardous reagents and must be handled with care.
-
Moisture Reactivity: They react vigorously with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas.[11][12] Always handle chlorosilanes in a well-ventilated fume hood and under a dry, inert atmosphere.
-
Corrosivity: Chlorosilanes and their hydrolysis product, HCl, are corrosive to skin, eyes, and respiratory tract. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Flammability: Some chlorosilanes are flammable. Keep them away from ignition sources.
-
Waste Disposal: Quench any residual chlorosilanes carefully with a suitable alcohol (like isopropanol) before aqueous workup and dispose of the waste according to your institution's safety guidelines.
References
-
Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). General reaction conditions for the synthesis of aryl(trialkoxy)silanes from aryl Grignard and lithium reagents and tetraalkyl orthosilicates (Si(OR)4). The Journal of Organic Chemistry, 69(24), 8305–8314. [Link]
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Frąckowiak, A., & Marciniec, B. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. Organic Letters, 21(8), 2833–2837. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31–50. [Link]
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Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(4), 471–477. [Link]
-
Sierański, T., & Marciniec, B. (2023). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. Organic & Biomolecular Chemistry, 21(26), 5468–5476. [Link]
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Kusudo, K., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. The Journal of Organic Chemistry, 67(24), 8453–8463. [Link]
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Lia, K., Schlenkrich, J., Schrage, B., & Segets, D. (2020). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Macromolecular Chemistry and Physics, 221(14), 2000135. [Link]
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Wang, Y., Li, Y., & Wang, Y. (2019). Typical hydrolysis reaction mechanisms of chlorosilanes with water tetramer with both retention (left side) and inversion (right side) pathways at B97D/aug-cc-pVTZ level of theory. [Diagram]. In Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. ResearchGate. [Link]
-
Poverenov, E. (2019). Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. [Diagram]. In Recent advances in the synthesis of siloxane-based compounds via a non-hydrolytic approach. ResearchGate. [Link]
-
CES Silicones Europe. (2017). Global Safe Handling of Chlorosilanes. [Link]
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Kass, S. R., & Demidov, V. V. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(4), 2110–2117. [Link]
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Sierański, T., & Marciniec, B. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications, 57(34), 4193-4196. [Link]
-
European Patent Office. (1992). Catalyzed redistribution of polyorganosiloxanes (EP 0484959 A2). [Link]
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Bolm, C., & Wagner, A. (2019). Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes. European Journal of Inorganic Chemistry, 2019(39-40), 4333-4339. [Link]
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Kass, S. R., & Demidov, V. V. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(4), 2110–2117. [Link]
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Sierański, T., & Marciniec, B. (2023). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. PubMed. [Link]
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Gelest, Inc. (n.d.). Silanes. [Link]
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Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. [Link]
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Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. [Link]
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Ngai, E. (2018). Reactive Chlorosilane Byproducts, Popping Gels. [Link]
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Chemistry For Everyone. (2023, August 25). How Does Siloxane Ring-Opening Polymerization Work? [Video]. YouTube. [Link]
- Google Patents. (1958). Cleavage of silicon-to-silicon and siloxane linkages (US2837552A).
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Taylor & Francis Online. (2016). Novel Aryl Substituted Silanes Part I: Synthesis and Characterization of Diaryl Silicon Dichlorides. [Link]
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Universität des Saarlandes. (2021). Aryl‐group substituted polysiloxanes with high‐optical transmission, thermal stability, and refractive index. [Link]
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MDPI. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. [Link]
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ResearchGate. (2017). Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. [Link]
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Canadian Journal of Chemistry. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. [Link]
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ResearchGate. (2018). Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes. [Link]
-
Kyoto University Research Information Repository. (2024). Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. [Link]
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Semantic Scholar. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. [Link]
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MDPI. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. [Link]
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Technical Support Center: Purification of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for the purification of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable organosilicon compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your critical applications.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various advanced materials, including high-performance polymers and organic electronics. Achieving high purity of this compound is paramount, as even trace impurities can significantly impact the properties and performance of the final products. The primary challenges in its purification often stem from the synthetic route, typically involving a Grignard reaction, which can lead to a variety of structurally similar byproducts that are difficult to separate.
This guide will address these challenges head-on, providing practical, field-proven solutions to help you streamline your purification process and obtain a high-purity product.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: My final product shows multiple spots on TLC, even after initial workup.
Question: I've synthesized this compound via a Grignard reaction of p-tolylmagnesium bromide with dichlorodimethylsilane, followed by hydrolysis. However, my crude product shows several closely-eluting spots on a thin-layer chromatography (TLC) plate. What are these impurities, and how can I remove them?
Answer:
This is a common issue arising from the nature of the Grignard reaction and the reactivity of the siloxane bond. The likely impurities include:
-
Unreacted Starting Materials: Residual p-tolyl bromide or dichlorodimethylsilane.
-
Grignard Byproducts: Biphenyl derivatives formed from the coupling of the Grignard reagent.
-
Homocoupled Siloxanes: Such as hexamethyldisiloxane or larger polysiloxanes.
-
Silanols: Incompletely condensed intermediates like p-tolyldimethylsilanol.
-
Redistribution Products: Scrambled siloxanes formed by the cleavage and reformation of Si-O-Si bonds, which can be catalyzed by acidic or basic residues.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing multiple impurities on TLC.
Step-by-Step Protocol for Purification:
-
Initial Wash: Before attempting more rigorous purification, ensure your aqueous workup was thorough. Wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: For the removal of non-volatile impurities and silanols, column chromatography is effective.[2]
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent like hexane or heptane and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
Pro-Tip: Run a gradient elution to effectively separate the non-polar desired product from the more polar impurities.
-
-
Fractional Vacuum Distillation: If your impurities are volatile and have boiling points sufficiently different from your product, fractional vacuum distillation is the preferred method for large-scale purification.[3]
-
Apparatus: Use a fractional distillation setup with a Vigreux or packed column to increase the number of theoretical plates.[4]
-
Vacuum: A vacuum is necessary to lower the boiling point and prevent thermal degradation of the product.
-
Fraction Collection: Collect fractions based on the boiling point and monitor the purity of each fraction by TLC or GC-MS.
-
Data Presentation: Impurity Profile and Purification Method Selection
| Impurity Type | Typical Boiling Point Range | Recommended Primary Purification Method |
| Unreacted p-tolyl bromide | ~184 °C (at atm. pressure) | Fractional Vacuum Distillation |
| Biphenyl | ~255 °C (at atm. pressure) | Fractional Vacuum Distillation |
| Hexamethyldisiloxane | ~101 °C (at atm. pressure) | Fractional Distillation (initial cut) |
| p-tolyldimethylsilanol | Higher boiling, polar | Column Chromatography |
| Redistributed Siloxanes | Variable | Fractional Vacuum Distillation / Column Chromatography |
Problem 2: My purified product is still showing a broad peak in the GC-MS analysis.
Question: I've purified my this compound by fractional vacuum distillation, and while the main peak is prominent, there's a broad, unresolved hump underneath it in the gas chromatogram. What could be causing this?
Answer:
A broad peak in a gas chromatogram, especially under the main product peak, often suggests the presence of closely related, isomeric, or co-eluting impurities. In the context of diarylsiloxanes, this can be attributed to:
-
Positional Isomers: If the starting p-tolylmagnesium bromide contained small amounts of ortho- or meta-isomers, the final product will be a mixture of 1,3-di(p-tolyl)-, 1-(o-tolyl)-3-(p-tolyl)-, and 1-(m-tolyl)-3-(p-tolyl)-1,1,3,3-tetramethyldisiloxanes. These isomers will have very similar boiling points and chromatographic behavior, making them difficult to separate.
-
Higher Molecular Weight Siloxanes: Small amounts of trisiloxanes or tetrasiloxanes with similar fragmentation patterns in the mass spectrometer can contribute to a broad peak.
-
Column Bleed: While less likely to be a sharp hump, severe column degradation can lead to a rising baseline and broad peaks, especially at higher temperatures.[5]
Troubleshooting Workflow:
Caption: Workflow for addressing a broad peak in GC-MS.
Step-by-Step Protocol for Resolution:
-
Analyze Starting Materials: Before embarking on further purification, analyze the purity of your starting p-bromotoluene by GC-MS to check for the presence of other isomers.
-
Optimize GC-MS Method: To better resolve the components under the broad peak, modify your GC method:
-
Temperature Program: Use a slower temperature ramp to improve separation.
-
Column: Employ a longer capillary column (e.g., 60 m) with a suitable stationary phase for aromatic compounds.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish between isomers (which will have the same exact mass) and other impurities with different elemental compositions.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the most challenging separations of isomers, preparative HPLC may be necessary. A reverse-phase column with a methanol/water or acetonitrile/water mobile phase can often provide the required resolution.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, recrystallization can be a powerful technique for removing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound to prevent degradation?
A1: Organosilicon compounds should be stored in a cool, dry, and well-ventilated area away from heat sources, sparks, and flames.[6] To prevent hydrolysis or rearrangement, store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Avoid contact with strong acids or bases, as these can catalyze the cleavage of the siloxane bond.
Q2: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my product?
A2: Absolutely. ¹H and ¹³C NMR are excellent tools for assessing the purity of this compound. The proton NMR spectrum should show characteristic peaks for the methyl groups on the silicon atoms and the aromatic protons of the tolyl groups. The integration of these peaks should be in the correct ratio. The presence of unexpected peaks can indicate impurities. For more detailed structural information and to identify silicon-containing impurities, ²⁹Si NMR can be very informative.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, standard laboratory safety practices should be followed. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: My synthesis yield is consistently low. What are the common reasons for this?
A4: Low yields in the synthesis of diaryldisiloxanes from Grignard reactions can be due to several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.
-
Incomplete Grignard Formation: Ensure the magnesium turnings are fresh and activated.
-
Side Reactions: The formation of biphenyl byproducts consumes the Grignard reagent, reducing the yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction of the Grignard reagent with dichlorodimethylsilane is typically performed at low temperatures to minimize side reactions.
Q5: What is the expected appearance of the purified product?
A5: Highly purified this compound is typically a colorless oil. Any discoloration may indicate the presence of impurities.
References
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). LCGC North America. Retrieved from [Link]
- Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers. (n.d.). Polymer.
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. (1975). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery. (2024). Journal of Pharmaceutical and Biomedical Analysis, 240, 115939.
- Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(4), 471–477.
- Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). Polymers, 10(9), 999.
-
4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Precautions For Safe Use Of Organosilicon. (2023). Sylicglobal Textile Auxiliares Supplier. Retrieved from [Link]
- Synthesis of 1,1,3,3-Tetraalkylisoindolines Using a Microwave-Assisted Grignard Reaction. (2008). Australian Journal of Chemistry, 61(2), 168-171.
- Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. (2016). Journal of the Brazilian Chemical Society.
-
Fractional Distillation. (n.d.). VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Retrieved from [Link]
- Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992). Google Patents.
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]
- Phenyl Propyl Polysiloxane‐Modified Epoxy Resin III: The Reaction Condition, Phase Structures, and Macroproperties. (2021). Journal of Applied Polymer Science, 138(44).
-
Chromatographic separation technologies. (n.d.). Bioanalysis Zone. Retrieved from [Link]
- Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for synthesis functionalized organosiloxanes. (2021). RSC Advances, 11(53), 33633-33642.
- Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. (2022). Molecules, 27(15), 4983.
- Process for purifying siloxane. (1998). Google Patents.
- Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. (2016). Polymer, 99, 399-406.
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Technical Support Center: Optimizing Diaryl Disiloxane Formation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of diaryl disiloxanes. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges in this area of organosilicon chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diaryl disiloxanes, particularly through the common route of hydrolyzing diaryldichlorosilanes.
Problem 1: Low or No Yield of the Desired Diaryl Disiloxane
Question: I am attempting to synthesize a diaryl disiloxane by hydrolyzing the corresponding diaryldichlorosilane, but I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or negligible yields in diaryl disiloxane synthesis often point to issues with the starting materials, reaction conditions, or the work-up procedure. Here is a breakdown of potential causes and their solutions:
-
Probable Cause 1: Inactive or Impure Diaryldichlorosilane: The starting diaryldichlorosilane is highly susceptible to premature hydrolysis upon exposure to atmospheric moisture. If the starting material has already partially hydrolyzed, it can lead to the formation of complex mixtures and reduce the yield of the desired disiloxane.
-
Solution:
-
Verify Starting Material Purity: Before starting the reaction, ensure the purity of the diaryldichlorosilane using techniques like GC-MS or NMR spectroscopy.
-
Handle Under Inert Atmosphere: All manipulations of the diaryldichlorosilane should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[1]
-
Use Freshly Distilled Silane: If the purity is questionable, consider distilling the diaryldichlorosilane under reduced pressure immediately before use.
-
-
-
Probable Cause 2: Incomplete Hydrolysis: The hydrolysis of the Si-Cl bonds is the first critical step. If this step is incomplete, a mixture of chlorinated and hydroxylated silicon species will be present, complicating the subsequent condensation.
-
Solution:
-
Ensure Stoichiometric Amount of Water: Carefully calculate and add the precise stoichiometric amount of water required for the hydrolysis of the two Si-Cl bonds. An excess of water can sometimes favor the formation of the silanediol over the disiloxane.
-
Optimize Reaction Temperature and Time: While hydrolysis is often rapid, ensure sufficient reaction time and appropriate temperature to drive the reaction to completion. Monitoring the reaction progress by quenching aliquots and analyzing them via GC or TLC can be beneficial.
-
-
-
Probable Cause 3: Uncontrolled Condensation: The formation of the disiloxane occurs through the condensation of the intermediate diarylsilanediol (Ar₂Si(OH)₂). This condensation needs to be controlled to favor the formation of the dimer (disiloxane) over higher molecular weight polymers or cyclic species.[2]
-
Solution:
-
Control the Rate of Water Addition: A slow, controlled addition of water can help to manage the concentration of the reactive silanol intermediates, favoring the desired condensation pathway.
-
pH Control: The condensation reaction is sensitive to pH. While the hydrolysis of dichlorosilanes generates HCl, which can catalyze condensation, in some cases, the addition of a mild, non-nucleophilic base might be necessary to control the reaction rate. Conversely, strongly basic conditions can promote the formation of silanolates and potentially lead to different side products.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction kinetics. A solvent in which the intermediate silanediol has moderate solubility can sometimes favor the desired condensation.
-
-
Problem 2: Formation of a Mixture of Products, Including Silanols and Cyclic Siloxanes
Question: My reaction is producing the desired diaryl disiloxane, but I am also observing significant amounts of the corresponding diarylsilanediol and cyclic siloxanes. How can I improve the selectivity towards the disiloxane?
Answer:
The formation of a product mixture is a common challenge in siloxane chemistry, arising from the competition between different reaction pathways.[1][3]
-
Probable Cause 1: Incomplete Condensation of Silanediol: The presence of a significant amount of diarylsilanediol in the final product indicates that the condensation reaction has not gone to completion.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial hydrolysis can often drive the condensation of the remaining silanol groups.
-
Use of a Condensation Catalyst: In some cases, a mild acid or base catalyst can be employed to promote the condensation of the silanediol. However, the choice and concentration of the catalyst must be carefully optimized to avoid the formation of higher oligomers.
-
Azeotropic Removal of Water: Forcing the condensation equilibrium towards the product side can be achieved by removing the water formed during the reaction. This can be accomplished by azeotropic distillation with a suitable solvent like toluene.
-
-
-
Probable Cause 2: Formation of Cyclic Siloxanes: Cyclic trisiloxanes and tetrasiloxanes are common byproducts in the synthesis of disiloxanes, particularly with sterically less hindered aryl groups.[2] Their formation is thermodynamically driven under certain conditions.
-
Solution:
-
Kinetic vs. Thermodynamic Control: Running the reaction under kinetic control (e.g., lower temperatures, shorter reaction times) can sometimes favor the formation of the linear disiloxane over the thermodynamically more stable cyclic species.
-
Concentration Effects: The reaction concentration can play a role. Higher concentrations of the silanediol intermediate may favor intermolecular condensation to form the disiloxane, while lower concentrations might promote intramolecular cyclization.
-
-
Problem 3: Difficulty in Purifying the Diaryl Disiloxane
Question: I have successfully synthesized my diaryl disiloxane, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?
Answer:
The purification of diaryl disiloxanes can be challenging due to their physical properties and the nature of the potential impurities.
-
Probable Cause 1: Crystalline Nature and Solubility: Many diaryl disiloxanes are crystalline solids. This can be advantageous for purification by recrystallization, but finding a suitable solvent system can be difficult.
-
Solution:
-
Recrystallization: Experiment with a range of solvents to find a suitable system where the disiloxane has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include hexanes, toluene, or mixtures of polar and non-polar solvents.
-
Column Chromatography: For non-crystalline or difficult-to-crystallize disiloxanes, column chromatography on silica gel can be an effective purification method.[4] A solvent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate) is a good starting point.
-
-
-
Probable Cause 2: Presence of Oligomeric Impurities: If the reaction has produced higher molecular weight linear or cyclic siloxanes, their separation from the desired disiloxane can be challenging due to similar polarities.
-
Solution:
-
Fractional Crystallization: If the disiloxane is crystalline, it may be possible to separate it from oligomeric impurities by fractional crystallization.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful, albeit more resource-intensive, purification technique.
-
-
-
Probable Cause 3: Residual Catalyst or Salts: If a catalyst was used, or if the work-up involved a neutralization step, residual catalyst or salts may be present in the crude product.
-
Solution:
-
Aqueous Work-up: A standard aqueous work-up (e.g., washing the organic phase with water or brine) is typically effective at removing salts.
-
Filtration through a Plug of Silica: To remove baseline impurities and some residual catalyst, filtering a solution of the crude product through a short plug of silica gel can be a quick and effective preliminary purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a diaryl disiloxane from a diaryldichlorosilane?
A1: The formation of a diaryl disiloxane from a diaryldichlorosilane proceeds in two main steps:
-
Hydrolysis: The two chlorine atoms on the silicon are replaced by hydroxyl groups upon reaction with water. This is a nucleophilic substitution reaction where water acts as the nucleophile. This step forms a diarylsilanediol (Ar₂Si(OH)₂) and hydrochloric acid (HCl) as a byproduct.
-
Condensation: Two molecules of the diarylsilanediol then undergo a condensation reaction, where a molecule of water is eliminated to form the Si-O-Si bond of the diaryl disiloxane. This condensation is often catalyzed by the HCl generated in the hydrolysis step.
Q2: How does the choice of aryl substituent affect the reaction?
A2: The electronic and steric properties of the aryl substituents can significantly influence the reaction:
-
Electron-withdrawing groups on the aryl ring can make the silicon atom more electrophilic, potentially accelerating the initial hydrolysis step.
-
Electron-donating groups can have the opposite effect.
-
Sterically bulky aryl groups can hinder the intermolecular condensation step, potentially slowing down the formation of the disiloxane and in some cases, favoring the formation of the silanediol or cyclic byproducts.[5]
Q3: Are there alternative methods for synthesizing diaryl disiloxanes?
A3: Yes, besides the hydrolysis of diaryldichlorosilanes, other methods include:
-
Condensation of Diarylsilanols: If the diarylsilanol is available, it can be condensed to form the disiloxane, often with the aid of a catalyst.
-
Hydrosilylation Reactions: Functionalized diaryl disiloxanes can be synthesized via the hydrosilylation of alkenes or alkynes with a disiloxane containing Si-H bonds.[6]
-
Metal-free Oxidative Hydrolysis: Methods for the metal-free oxidative hydrolysis of hydrido-siloxanes to the corresponding 1,3-disiloxanediols have also been developed.[4]
Q4: What are the key safety precautions to take when working with diaryldichlorosilanes?
A4: Diaryldichlorosilanes are reactive and require careful handling:
-
They are corrosive and will react with moisture to produce HCl. Therefore, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
As they are moisture-sensitive, they should be stored and handled under an inert atmosphere.[1]
Experimental Protocols
General Protocol for the Synthesis of a Diaryl Disiloxane via Hydrolysis of a Diaryldichlorosilane
This protocol provides a general guideline. The specific amounts, reaction times, and temperatures may need to be optimized for different diaryldichlorosilanes.
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the diaryldichlorosilane (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., diethyl ether, toluene).
-
Place the flask in an ice bath to maintain a low temperature during the addition of water.
-
-
Hydrolysis:
-
In the dropping funnel, place a solution of water (1.0 eq) in the same solvent.
-
Add the water solution dropwise to the stirred solution of the diaryldichlorosilane over a period of 30-60 minutes. A white precipitate of the diarylsilanediol may form.
-
-
Condensation:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours to promote the condensation of the silanediol to the disiloxane. The reaction can be monitored by TLC or GC.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diaryl disiloxane.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visual Diagrams
Reaction Workflow for Diaryl Disiloxane Synthesis
Caption: General reaction pathway for the synthesis of diaryl disiloxanes.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in diaryl disiloxane synthesis.
References
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. Available at: [Link]
-
Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Silanols. ACS Omega. Available at: [Link]
-
Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. Scientific Reports. Available at: [Link]
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. National Institutes of Health. Available at: [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Available at: [Link]
-
Optimization of the reaction conditionsa. ResearchGate. Available at: [Link]
-
Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. ResearchGate. Available at: [Link]
Sources
- 1. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Siloxane Bond Cleavage During Functionalization
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in organosilicon chemistry: preventing siloxane bond (Si-O-Si) cleavage during functionalization. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanisms of siloxane bond instability and providing field-proven strategies to maintain the integrity of your molecules.
Foundational Principles: Understanding Siloxane Bond Stability
The silicon-oxygen bond is the backbone of siloxane-based materials, prized for its flexibility, thermal stability, and biocompatibility.[1][2] However, this bond is not invincible. Its stability is a delicate balance of several factors, including the nature of the substituents on the silicon atom, the bond angle, and the surrounding chemical environment.[3]
The Si-O bond possesses a significant ionic character, making it stronger than a C-C bond but also susceptible to nucleophilic and electrophilic attack.[2] The bond's partial double-bond character, arising from pπ-dπ back-bonding, strengthens it.[3] However, this can be influenced by the electronic properties of the substituents on the silicon atom.[3] Electron-withdrawing groups can enhance this double-bond character, increasing stability, while certain other groups can destabilize it.[3]
Siloxane bonds are susceptible to cleavage under both acidic and basic conditions, typically through hydrolysis.[4][5][6][7]
-
Acid-Catalyzed Cleavage: In acidic media, the siloxane oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles.[4][6][7][8][9]
-
Base-Catalyzed Cleavage: Under basic conditions, hydroxide ions or other strong nucleophiles directly attack the silicon atom, leading to the cleavage of the Si-O bond.[5]
Visualizing the Cleavage Mechanisms
To better understand these processes, let's visualize the acid- and base-catalyzed hydrolysis mechanisms.
Caption: Acid-Catalyzed Siloxane Bond Cleavage Mechanism.
Caption: Base-Catalyzed Siloxane Bond Cleavage Mechanism.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with siloxane-containing molecules.
Q1: I am observing significant degradation of my siloxane-containing compound during a deprotection step using a strong acid. What is happening and how can I prevent it?
A1: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are potent catalysts for siloxane bond cleavage.[3] The acidic conditions protonate the siloxane oxygen, making the silicon atom highly susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[4][6][7][9] This leads to the breakdown of your siloxane backbone.
Troubleshooting & Prevention:
-
Milder Acidic Conditions: If possible, switch to a milder acid for your deprotection. Acetic acid is a suitable alternative in some cases.[10]
-
Anhydrous Conditions: The presence of water is a key factor in hydrolytic cleavage.[11] Ensure your solvents and reagents are scrupulously dry. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Non-Hydrolytic Methods: Explore non-hydrolytic deprotection strategies if your protecting group allows. For example, some silyl ethers can be cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent.
-
Reaction Time and Temperature: Minimize reaction time and maintain the lowest possible temperature that allows for efficient deprotection.
Q2: My functionalization reaction is performed under basic conditions, and I am seeing low yields and evidence of siloxane cleavage. What are the likely causes?
A2: Strong bases, such as sodium hydroxide or potassium hydroxide, can directly attack the silicon atom, leading to cleavage of the Si-O-Si bond.[5] The rate of cleavage is often dependent on the concentration of the base and the reaction temperature.
Troubleshooting & Prevention:
-
Weaker Bases: If the reaction chemistry permits, use a weaker, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Steric Hindrance: Increasing the steric bulk of the substituents on the silicon atoms can hinder the approach of the nucleophilic base, thus slowing down the rate of cleavage.
-
Solvent Choice: The choice of solvent can influence the reactivity of the base. Aprotic solvents may be preferable to protic solvents which can participate in the cleavage mechanism.
-
Control of Stoichiometry: Use the minimum effective amount of base required for the reaction to proceed.
Q3: Can the nature of the organic substituents on the silicon atom affect the stability of the siloxane bond?
A3: Absolutely. The electronic and steric properties of the substituents play a crucial role in the stability of the siloxane bond.[3]
| Substituent Type | Effect on Siloxane Bond Stability | Rationale |
| Electron-Withdrawing Groups (e.g., phenyl, fluoroalkyl) | Generally increases stability | These groups increase the partial double bond character of the Si-O bond through inductive effects, strengthening it.[3] |
| Bulky Alkyl Groups (e.g., tert-butyl) | Increases stability | Steric hindrance protects the silicon atom from nucleophilic attack. |
| Small Alkyl Groups (e.g., methyl, ethyl) | Lower stability compared to bulkier groups | Offers less steric protection against nucleophilic or electrophilic attack. |
Q4: Are there any "siloxane-friendly" functionalization reactions I should consider?
A4: Yes, several reaction types are known to be more compatible with the siloxane backbone.
-
Hydrosilylation: This is a versatile reaction for forming Si-C bonds and is generally performed under mild conditions with a platinum catalyst.
-
Non-hydrolytic Condensation Reactions: Reactions like the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes and alkoxysilanes catalyzed by a Lewis acid like B(C₆F₅)₃, are excellent for forming siloxane bonds without the risk of hydrolytic cleavage.[11]
-
"Click" Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click reactions are often orthogonal to the siloxane bond and can be performed under mild, neutral conditions.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for specific experimental scenarios, complete with step-by-step protocols designed to minimize siloxane bond cleavage.
Scenario 1: Amine Functionalization of a Chloropropyl-Terminated Polydimethylsiloxane (PDMS)
Problem: Low yield of the desired amino-functionalized PDMS and the presence of lower molecular weight siloxane fragments, indicating chain cleavage. The reaction is typically performed with an excess of a primary amine at elevated temperatures.
Root Cause Analysis: The primary amine can act as a base, and at elevated temperatures, can catalyze the cleavage of the siloxane backbone. The presence of any moisture will exacerbate this issue.
Recommended Protocol: Controlled Amination under Anhydrous Conditions
This protocol minimizes the basicity and reaction temperature to preserve the siloxane backbone.
Materials:
-
Chloropropyl-terminated PDMS
-
Primary amine (e.g., n-butylamine)
-
Anhydrous toluene
-
Triethylamine (TEA), freshly distilled
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the chloropropyl-terminated PDMS and anhydrous toluene.
-
Reagent Addition: Add triethylamine (1.5 equivalents relative to the chloropropyl groups). This will act as an acid scavenger for the HCl generated.
-
Amine Addition: Slowly add the primary amine (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the progress by TLC or GC-MS. Avoid excessive heating.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or precipitation.
Rationale for Key Steps:
-
Anhydrous Conditions: Prevents acid-catalyzed hydrolysis.
-
Triethylamine: A non-nucleophilic base that neutralizes the generated HCl without attacking the siloxane backbone.
-
Controlled Stoichiometry and Temperature: Minimizes side reactions and siloxane degradation.
Workflow for Controlled Amination
Caption: Step-by-step workflow for the controlled amination of PDMS.
Scenario 2: Hydrolysis of a Silyl Ester in the Presence of a Siloxane Backbone
Problem: Attempting to selectively hydrolyze a silyl ester to a carboxylic acid using aqueous acid or base results in the cleavage of both the ester and the siloxane backbone.
Root Cause Analysis: The conditions required for the hydrolysis of a silyl ester are often harsh enough to also promote the hydrolysis of the siloxane bond.
Recommended Protocol: Non-Hydrolytic Silyl Ester Cleavage
This protocol utilizes a fluoride-based method to selectively cleave the silyl ester while leaving the siloxane backbone intact.
Materials:
-
Siloxane-containing silyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Acetic Acid
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Reaction Setup: Dissolve the siloxane-containing silyl ester in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the TBAF solution (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench by adding a few drops of acetic acid to neutralize any excess TBAF.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by standard methods.
Rationale for Key Steps:
-
Fluoride Source: Fluoride ions have a high affinity for silicon and will selectively attack the more labile silyl ester over the more stable siloxane bond.
-
Anhydrous Conditions: Prevents water from participating in any hydrolytic side reactions.
-
Low Temperature: Helps to control the reactivity and improve the selectivity of the cleavage reaction.
References
-
Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. (2022). Molecules. [Link]
-
Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing nanoporous materials. (2024). Dalton Transactions. [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). Organometallics. [Link]
-
Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification. (2023). Materials. [Link]
-
THE UNIQUE PROPERTIES OF SILOXANES. (n.d.). Silicones Europe. [Link]
-
Degradation studies on polydimethylsiloxane. (2019). Doria. [Link]
-
Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. (2020). Polymers. [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016). Frontiers in Pharmacology. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (1988). Journal of Non-Crystalline Solids. [Link]
-
Mechanism of The Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (n.d.). Scribd. [Link]
-
How Does Siloxane Ring-Opening Polymerization Work?. (2024). Chemistry For Everyone. [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). Organometallics. [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). Organometallics. [Link]
Sources
- 1. silicones.eu [silicones.eu]
- 2. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing nanoporous materials - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00215F [pubs.rsc.org]
troubleshooting NMR peak assignments for p-tolyl siloxanes
Technical Support Center: p-Tolyl Siloxanes
From the Desk of the Senior Application Scientist
Welcome to the technical support center for NMR analysis of p-tolyl functionalized siloxanes. This guide is designed for researchers and drug development professionals who encounter challenges in structural elucidation and peak assignment for this unique class of organosilicon compounds. The presence of the rigid, aromatic p-tolyl group on a flexible siloxane backbone can introduce spectral complexities that require more than a cursory analysis.
This document moves beyond standard operating procedures to provide a logical framework for troubleshooting, grounded in the fundamental principles of NMR spectroscopy. We will explore common issues, from overlapping aromatic signals to ambiguous silicon environments, and provide detailed, field-proven protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a p-tolyl group attached to a silicon atom?
A: The electronic environment around the silicon atom directly influences the chemical shifts of the attached p-tolyl group. Silicon is more electropositive than carbon, causing a slight shielding effect on the aromatic ring compared to toluene.
-
¹H NMR:
-
Aromatic Protons (AA'BB' system): You will typically observe two doublets in the aromatic region (approx. 7.00-7.60 ppm). The protons ortho to the silicon atom are usually shifted downfield compared to the meta protons due to the anisotropy of the Si-C bond and potential through-space interactions.
-
Methyl Protons (-CH₃): A sharp singlet will appear in the aliphatic region, typically around 2.30-2.40 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: The aromatic region will show four distinct signals. The ipso-carbon (the one bonded to silicon) is often broad and of lower intensity. The other carbons appear in the typical aromatic range of 128-140 ppm.[1]
-
Methyl Carbon (-CH₃): A signal around 21-22 ppm is characteristic of the tolyl methyl group.
-
Q2: How do I interpret the different regions in a ²⁹Si NMR spectrum of my siloxane polymer?
A: ²⁹Si NMR is exceptionally sensitive to the substitution pattern on the silicon atom.[2] For siloxanes, a standard nomenclature (M, D, T, Q) is used to describe the local environment, and each has a characteristic chemical shift range.[3]
| Unit | Structure | Description | Typical ²⁹Si Shift Range (ppm) |
| M | R₃Si-O- | M ono-functional (Chain End) | +10 to -10 |
| D | -O-Si(R₂)-O- | D i-functional (Linear Chain) | -15 to -50 |
| T | (-O-)₃Si-R | T ri-functional (Branching Point) | -50 to -70 |
| Q | (-O-)₄Si- | Q uaternary-functional (Cross-link) | -100 to -115 |
Table 1: Standard nomenclature and typical ²⁹Si chemical shift ranges for siloxane units.
The presence of a phenyl or tolyl group on a silicon atom generally causes a downfield shift (less negative) compared to a methyl group in the same position. For example, a D unit with one tolyl and one methyl group (DTol,Me) will resonate downfield from a standard dimethyl D unit (DMe,Me).[2]
Q3: Why is there a broad, rolling baseline or a large hump around -110 ppm in my ²⁹Si NMR spectrum?
A: This is a very common artifact in ²⁹Si NMR. It arises from the silicon-containing materials in the NMR probe components (quartz Dewar) and the NMR tube itself (borosilicate glass).[4][5] This broad signal corresponds to the Q⁴ environment of amorphous SiO₂.
Mitigation Strategies:
-
Background Subtraction: Acquire a spectrum of a blank sample (solvent only) using the exact same parameters and subtract it from your sample spectrum. This is effective but can be time-consuming.[5]
-
Use of Sensitivity-Enhancement Pulse Programs: Techniques like DEPT or INEPT only detect silicon atoms that are coupled to protons.[4] Since the silicon in the glass probe and tube has no protons attached, the background signal is effectively filtered out.
-
Limit Spectral Width: If your signals of interest are far from -110 ppm, you can reduce the spectral width to exclude this region, which can also shorten the required acquisition time.[4]
Troubleshooting Guide: Advanced Peak Assignment
Q4: My ¹H NMR aromatic signals are overlapping into a complex multiplet. How can I definitively assign the ortho and meta protons of the tolyl group?
A: When direct interpretation of the 1D spectrum is ambiguous, a 2D experiment is the most reliable solution. The causality here is that while chemical shifts can overlap, the through-bond connectivity between protons remains unique.
Recommended Experiment: ¹H-¹H COSY (Correlation Spectroscopy)
A COSY spectrum shows correlations between protons that are spin-spin coupled. For the p-tolyl group, you will see a cross-peak connecting the ortho protons to the meta protons, confirming their relationship as neighbors on the aromatic ring. Protons that are not coupled, like the tolyl methyl group and solvent peaks, will not show cross-peaks to the aromatic signals.
Caption: ¹H-¹H COSY correlations within a p-tolyl group.
Q5: I have multiple silicon environments. How do I confirm which silicon atom is bonded to the p-tolyl group?
A: This is a classic connectivity problem that requires looking at correlations over two or three bonds. While a ¹H-¹³C HSQC experiment connects protons to their directly attached carbons, it won't bridge the Si-C bond. The solution is a long-range correlation experiment.
Recommended Experiment: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key to solving your problem.
Workflow:
-
Identify the ipso-carbon: In the HMBC spectrum, look for a cross-peak between the ortho protons of the tolyl ring (~7.4 ppm) and the carbon they are two bonds away from—the ipso-carbon attached to the silicon.
-
Identify the tolyl methyl protons: Find the singlet for the tolyl methyl group (~2.3 ppm).
-
Confirm the connection to Silicon: Although you are detecting ¹³C, the correlations from the protons on the tolyl group can extend to the silicon atom's other substituents. Look for a correlation from the ortho protons of the tolyl ring to the carbons of other groups attached to the same silicon. For example, if your silicon is also attached to a methyl group (Si-CH₃), you should see an HMBC cross-peak between the aromatic ortho protons and the Si-CH₃ carbon. This definitively proves the connectivity.
// Nodes H_ortho [label="Ortho Protons (¹H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_ipso [label="Ipso-Carbon (¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; Si [label="Silicon", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_sub [label="Substituent Carbon (¹³C)\n(e.g., Si-CH₃)", fillcolor="#FBBC05", fontcolor="#202124"]; H_sub [label="Substituent Protons (¹H)\n(e.g., Si-CH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges H_ortho -> C_ipso [label="²JCH (Strong HMBC)"]; H_ortho -> Si [style=invis]; Si -> C_sub [style=invis]; H_ortho -> C_sub [label="³JCH (Confirms Connectivity)"]; H_sub -> Si [style=invis]; H_sub -> C_ipso [label="³JCH (Confirms Connectivity)"]; }
Caption: Key HMBC correlations for assigning p-tolyl group connectivity.
Q6: My ²⁹Si signals are very weak or missing, even with many scans. What is happening?
A: The ²⁹Si nucleus suffers from two primary issues: low natural abundance (4.7%) and a negative gyromagnetic ratio.[5] The latter leads to a negative Nuclear Overhauser Effect (NOE) when using standard proton decoupling. This negative NOE can partially or completely nullify the signal, making it seem to disappear.
Recommended Protocol: Inverse-Gated Decoupling
This is the standard, trustworthy method for obtaining quantitative ²⁹Si spectra without signal loss from negative NOE.[6]
Causality: The NOE builds up during the relaxation delay (d1) when the decoupler is on. In an inverse-gated experiment, the proton decoupler is turned off during the relaxation delay and switched on only during the acquisition of the signal. This prevents the negative NOE from establishing itself while still providing a clean, decoupled spectrum.
Parameter Justification:
-
Pulse Program: Use a standard 1D pulse program with inverse-gated decoupling (often called zgig or similar on modern spectrometers).
-
Relaxation Delay (d1): ²⁹Si nuclei can have very long T₁ relaxation times. A long d1 (e.g., 60-120 seconds) is often necessary to allow the magnetization to fully recover between scans.[6] This is critical for accurate integration if you need to quantify different siloxane units.
-
Relaxation Agent (Optional): If long delays are impractical, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ of the ²⁹Si nuclei, allowing for a much shorter d1 and faster data acquisition.[4] Use this with caution, as it will cause line broadening.
Advanced Experimental Protocols
Protocol 1: Complete Assignment using 2D NMR
This workflow provides a self-validating system for the complete assignment of a novel p-tolyl siloxane.[7]
Objective: To unambiguously assign all ¹H, ¹³C, and ²⁹Si signals and confirm the covalent structure.
Methodology:
-
Acquire 1D Spectra:
-
¹H: Standard proton spectrum.
-
¹³C: Standard proton-decoupled ¹³C spectrum.
-
²⁹Si: ¹H-decoupled spectrum using inverse-gated decoupling to avoid negative NOE issues.[6]
-
-
Acquire 2D Correlation Spectra:
-
¹H-¹H COSY:
-
Purpose: Establish proton-proton coupling networks.
-
Key Observation: Identify the AA'BB' system of the tolyl ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlate each proton to its directly attached carbon (¹JCH).
-
Key Observation: Assign the carbons of the tolyl ring (except the ipso-carbon) and the tolyl methyl carbon.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Identify long-range (2-3 bond) H-C correlations.
-
Key Observation: This is the most critical experiment. Use it to find the correlation from the ortho-protons to the ipso-carbon and, crucially, to carbons on other groups attached to the same silicon atom. This validates the structure around the silicon center.
-
-
-
Data Analysis and Structure Validation:
-
Use the HSQC to label all protonated carbons.
-
Use the COSY to walk along the proton-proton coupling pathways.
-
Use the HMBC to piece the fragments together. A correlation from a proton on fragment A to a carbon on fragment B proves they are connected.
-
Cross-reference all 1D and 2D data to build a consistent, self-validating assignment. Every correlation should confirm another piece of the structural puzzle.
-
References
-
Pascal-Man, I. Si NMR Some Practical Aspects. [Online]; Gelest, Inc. Available: [Link] [Accessed Jan 23, 2026].
-
Dankert, F.; von Hänisch, C. Siloxane Coordination Revisited: Si−O Bond Character, Reactivity and Magnificent Molecular Shapes. ResearchGate2021 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Magritek. Silicon NMR on Spinsolve benchtop spectrometers. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
University of Ottawa. (29Si) Silicon NMR. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Schraml, J. 29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate2004 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Alam, T. M. Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. OSTI.gov2004 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Kholodkov, D.; et al. Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for synthesis functionalized organosiloxanes. New J. Chem.2021 , Accepted Manuscript. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Williams, E. A. NMR Spectroscopy of Organosilicon Compounds. ResearchGate1989 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Perras, F. A.; et al. Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. Journal of the American Chemical Society2014 , 136 (38), 13156–13159. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts2023 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997 , 62 (21), 7512–7515. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Rankin, D. W. H.; et al. 29Si NMR chemical shifts variations in organically modifies silanes. PCCP1999 . [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Oregon State University. 13C NMR Chemical Shift. [Online]. Available: [Link] [Accessed Jan 23, 2026].
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Online]. Available: [Link] [Accessed Jan 23, 2026].
Sources
Technical Support Center: Navigating Steric Hindrance with 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this sterically demanding organosilicon reagent. Here, we synthesize technical accuracy with field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses fundamental questions regarding the properties, handling, and applications of this compound.
1. What is this compound and what are its primary applications?
This compound is an organosilicon compound with the chemical formula C₁₈H₂₆OSi₂[1][2]. It is characterized by the presence of two bulky p-tolyl groups attached to the silicon atoms of a tetramethyldisiloxane backbone. This significant steric bulk is a defining feature that influences its reactivity.
Its primary application is as a precursor in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, for the formation of carbon-carbon bonds[3]. The p-tolyl groups can be transferred to an organic halide or triflate. It is also explored in the synthesis of specialized polymers and as a precursor for bulky phosphine ligands used in catalysis.
2. How does the steric hindrance from the p-tolyl groups affect its reactivity?
The two p-tolyl groups introduce significant steric bulk around the silicon centers. This steric hindrance can:
-
Slow down reaction rates: The bulky groups can impede the approach of reactants and catalysts to the reactive sites.
-
Require more forcing reaction conditions: Higher temperatures, longer reaction times, or more active catalysts may be necessary to overcome the steric barrier.
-
Influence regioselectivity: In reactions with multiple possible reaction sites, the steric bulk can direct the reaction to the most accessible position.
-
Impact Si-O bond cleavage: Activation of the disiloxane, which often involves cleavage of the Si-O bond, can be more challenging due to steric hindrance around the silicon atoms[4].
3. What are the key safety and handling considerations for this compound?
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat, sparks, and open flames. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, are the most common applications for this reagent and also where the most challenges arise due to its steric bulk. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Activation of the Siloxane | The Si-C(p-tolyl) bond is not sufficiently nucleophilic for transmetalation to the palladium center without activation. The bulky p-tolyl groups can hinder the approach of the activator to the silicon atom. | Increase Activator Concentration or Use a More Potent Activator: For fluoride-mediated activation, increase the equivalents of TBAF (tetrabutylammonium fluoride). Alternatively, consider using a stronger fluoride source like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate). For base-mediated activation, a stronger base like NaOH or KOH may be required compared to milder bases.[3] |
| Low Catalyst Activity | The steric bulk of both the siloxane and potentially the substrate can inhibit the oxidative addition and/or transmetalation steps in the catalytic cycle. | Employ a Bulky, Electron-Rich Phosphine Ligand: Ligands such as those from the Buchwald or Kwong groups are designed to promote cross-coupling of sterically hindered substrates.[5][6] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. |
| Low Reaction Temperature | The activation energy for the reaction may be high due to steric hindrance. | Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for decomposition of starting materials or products. |
| Inappropriate Solvent | The solvent can influence the solubility of the reactants and the stability and activity of the catalyst. | Solvent Screening: Screen a range of solvents. Polar aprotic solvents like dioxane, THF, or DMF are often effective for Hiyama couplings.[7] |
Workflow for Optimizing Low Conversion
Caption: Decision workflow for addressing low reaction conversion.
Problem 2: Formation of Homocoupled Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Slow Transmetalation | If the transmetalation of the p-tolyl group from silicon to palladium is slow, the oxidative addition product of the aryl halide with palladium can undergo side reactions, leading to homocoupling of the aryl halide. | Optimize Ligand Choice: Use a more electron-rich and sterically bulky ligand to accelerate the reductive elimination step relative to side reactions. |
| High Catalyst Loading | High concentrations of the active palladium(0) species can promote side reactions. | Reduce Catalyst Loading: Once initial reactivity is established, try reducing the catalyst loading to minimize byproduct formation. |
Problem 3: Protodesilylation of the Reagent
| Potential Cause | Explanation | Suggested Solution |
| Presence of Protic Impurities | Water or other protic impurities in the reaction mixture can lead to the cleavage of the Si-C bond, replacing the p-tolyl group with a hydrogen atom. | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Base/Activator | Some activators, particularly in the presence of trace water, can promote protodesilylation. | Screen Different Activators: If protodesilylation is a major issue with a particular activator, try alternatives. For example, if a strong base is causing problems, a fluoride source under anhydrous conditions may be a better choice. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for Hiyama Cross-Coupling with this compound
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Activator (e.g., TBAF, 2.4 mmol, or K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the this compound and the activator.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Hiyama Cross-Coupling
Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.
Data Summary
The choice of ligand is critical when working with sterically hindered substrates. The following table provides a qualitative comparison of common ligand types for challenging cross-coupling reactions.
| Ligand Type | Steric Bulk | Electron Donating Ability | Typical Application |
| Triphenylphosphine (PPh₃) | Moderate | Moderate | General purpose, may be ineffective for hindered substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | High | High | Excellent for sterically demanding cross-coupling reactions.[5][8] |
| Kwong Ligands (e.g., CM-Phos) | High | High | Effective for challenging C-C and C-N bond formations.[6] |
| N-Heterocyclic Carbenes (NHCs) | High | Very High | Can be effective for hindered substrates but may require specific optimization. |
References
- ChemicalBook. (2019, October 24). Application of 1,1,3,3-Tetramethyldisiloxane. Retrieved from a relevant chemical supplier's technical portal.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Su, M., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles.
- Tan, J., Xiong, X., He, Z., Cao, F., & Sun, D. (2019). Aggregation Behavior of Polyether Based Siloxane Surfactants in Aqueous Solutions: Effect of Alkyl Groups and Steric Hindrance. The Journal of Physical Chemistry B, 123(6), 1390–1399.
- Igarashi, T., et al. (2014). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Journal of Organometallic Chemistry, 760, 134-139.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
- Shaikh, A. C., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4409.
- U.S. Patent No. 3,898,256. (1975).
- ChemicalBook. (2023, December 26). 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis. Retrieved from a relevant chemical supplier's technical portal.
- Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic Letters, 14(1), 170-173.
- ChemistryViews. (2016, April 3). Hiyama Coupling with Palladium.
- Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS).
- Watson, D. A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents.
- Zhang, Z., et al. (2022). Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres.
- Sharma, S., & Singh, B. (2022).
- European Patent No. EP0476597A1. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- Mondal, B., et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 46(43), 14816-14825.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486-1499.
- U.S. Patent Application Publication No. US 2004/0101859 A1. (2004).
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Knochel, P., & Djukanovic, D. (2020). Cross-Coupling of Organosilanes with Organic Halides Mediated by Palladium Catalyst and TASF. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-348). Royal Society of Chemistry.
- U.S. Patent Application Publication No. US 2012/0184513 A1. (2012). Organic Compounds.
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- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Catalyst Selection for Hydrosilylation with Aryl Disiloxanes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in hydrosilylation reactions involving aryl disiloxanes. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to achieve high-yield, selective, and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the hydrosilylation of olefins with aryl disiloxanes?
The most widely used and highly effective catalysts for hydrosilylation are platinum-based, particularly Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane).[1][2] These catalysts are favored for their high activity and selectivity under mild reaction conditions.[1] Karstedt's catalyst, being a Pt(0) complex, is generally more active at lower concentrations compared to Speier's catalyst.[2]
For specific applications requiring different selectivity or to mitigate certain side reactions, rhodium-based catalysts, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), have proven to be highly effective, especially in achieving high β-regioselectivity with minimal side products.[3] More recently, catalysts based on less expensive, earth-abundant metals like nickel and iron are gaining attention as potential alternatives to platinum.[1][4]
| Catalyst Type | Common Examples | Key Advantages | Typical Loading |
| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity, widely applicable.[1][2] | 5-50 ppm (relative to total formulation)[5] |
| Rhodium-based | [RhCl(cod)]₂ | High β-regioselectivity, reduced side reactions.[3] | 10⁻⁴ mol per mole of olefin[3] |
| Nickel-based | Ni(II) complexes with α-diimine ligands | Lower cost, air-stable precursors.[4] | 0.1 - 1 mol %[4] |
Q2: My hydrosilylation reaction with an aryl disiloxane is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The platinum catalyst, especially Pt(0) complexes, can be sensitive to air and moisture. Ensure your catalyst is stored under an inert atmosphere (e.g., argon) and at a low temperature to maintain its activity.[5] Consider using a fresh batch of catalyst if deactivation is suspected.
-
Catalyst Poisons: The presence of certain compounds can irreversibly poison the catalyst, halting the reaction. Common poisons include sulfur compounds (sulfides, mercaptans), nitrogen compounds (amines, amides), and some phosphorus compounds.[5] Ensure your reagents and solvents are free from these impurities.
-
Reaction Temperature: While many platinum-catalyzed hydrosilylations proceed at room temperature, some systems may require gentle heating to initiate or accelerate the reaction. A modest increase in temperature (e.g., to 40-60 °C) can often overcome a high activation energy barrier.
-
Inhibitors: Some commercial catalyst solutions contain inhibitors to prevent premature curing.[5][6] These inhibitors, such as certain alkynes or maleates, require thermal or UV activation to release the active catalyst.[2] Check the specifications of your catalyst and apply the necessary activation step if an inhibitor is present.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity - Formation of α- and β-isomers
Underlying Cause: The regioselectivity of the hydrosilylation reaction (i.e., the formation of the linear β-adduct versus the branched α-adduct) is influenced by the catalyst, the substrate, and the reaction conditions. While the β-adduct is often the desired product, the formation of the α-isomer can be a significant side reaction.
Troubleshooting Protocol:
-
Catalyst Choice: If you are observing a mixture of isomers with a platinum catalyst, consider switching to a rhodium-based catalyst like [RhCl(cod)]₂. Rhodium catalysts have been shown to exhibit excellent selectivity for the β-isomer in the hydrosilylation of olefins.[3]
-
Ligand Modification: For platinum-based systems, the addition of specific ligands can influence the regioselectivity. The use of bulky phosphine ligands, for instance, can favor the formation of the linear product.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the β-adduct.
Visualizing the Reaction Pathway:
Caption: Regioselectivity in hydrosilylation.
Issue 2: Unwanted Side Reactions - Isomerization and Dehydrogenative Silylation
Underlying Cause: Besides the desired hydrosilylation, platinum catalysts can also promote side reactions such as olefin isomerization and dehydrogenative silylation.[2] Isomerization of terminal olefins to internal olefins, which are less reactive, can lead to lower product yields.[2][4] Dehydrogenative silylation results in the formation of a vinylsilane and hydrogen gas.
Troubleshooting Protocol:
-
Catalyst Purity and Form: The formation of platinum colloids or "platinum black" at the end of the reaction can contribute to isomerization.[2] Using a well-defined, homogeneous catalyst and ensuring complete dissolution can minimize this.
-
Reaction Conditions: Higher temperatures can sometimes favor these side reactions. Running the reaction at the lowest effective temperature is advisable.
-
Choice of Silane: The structure of the aryl disiloxane can influence the propensity for side reactions. While less common with disiloxanes compared to primary or secondary silanes, it is a factor to consider.
Experimental Workflow for Minimizing Side Reactions:
Caption: Troubleshooting workflow for side reactions.
In-Depth Technical Protocols
Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of an Olefin with an Aryl Disiloxane
This protocol provides a starting point for the hydrosilylation of a generic terminal olefin with 1,1,3,3-tetraphenyl-1,3-dihydridodisiloxane using Karstedt's catalyst.
Materials:
-
1,1,3,3-tetraphenyl-1,3-dihydridodisiloxane
-
Terminal olefin (e.g., 1-octene)
-
Karstedt's catalyst (in xylene, ~2% Pt)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a rubber septum, add the terminal olefin (1.0 eq) and the aryl disiloxane (1.1 eq) under an inert atmosphere.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
With vigorous stirring, add Karstedt's catalyst solution via syringe. A typical catalyst loading is 10-20 ppm of platinum.
-
Monitor the reaction progress by TLC, GC, or ¹H NMR by observing the disappearance of the Si-H signal (around 4.5-5.0 ppm).
-
If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C.
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
References
-
Lohse, F., & Spindler, F. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 13(16), 2793. [Link]
-
Belyanin, M. L., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(21), 3732. [Link]
-
Obligacion, J. V., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands. Organic Letters, 18(12), 2864-2867. [Link]
-
Ciriminna, R., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
-
Lewis, L. N., et al. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review, 39(3), 118-126. [Link]
-
Szymańska, A., et al. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications, 57(33), 4055-4058. [Link]
-
Pérez-Rodríguez, M., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 62(7), 3048-3061. [Link]
-
Boukherroub, R., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8(4), 1-17. [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
-
Cazacu, M., et al. (2021). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 66(1), 25-34. [Link]
Sources
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Disiloxane Monomers
A Senior Application Scientist's Guide to Preventing and Troubleshooting Gelation
Welcome to the technical support center for researchers and professionals working with disiloxane monomers. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in silicone polymer synthesis: premature gelation. As Senior Application Scientists, we understand that gelation can lead to the loss of valuable materials and time. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose, troubleshoot, and, most importantly, prevent gelation in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Siloxane Gelation
This section addresses fundamental questions about the phenomenon of gelation in the context of disiloxane polymerization.
Q1: What exactly is gelation in polymerization?
A: Gelation is the process where a polymer solution or reaction mixture transitions from a liquid state (a "sol") to a solid-like, three-dimensional network (a "gel").[1] This occurs when polymer chains become interconnected through chemical cross-links, forming a single, macroscopic molecule that spans the entire volume of the reaction vessel.[1][2] The moment this infinite network forms is known as the "gel point," which is characterized by a sudden and dramatic increase in viscosity.[2]
Q2: What are the primary chemical reactions that cause gelation with disiloxane monomers?
A: Gelation in siloxane chemistry is primarily caused by reactions that create cross-links between polymer chains. The main culprits are:
-
Uncontrolled Condensation: The reaction between two silanol (Si-OH) groups to form a siloxane (Si-O-Si) bond and a water molecule. This is a common issue when residual water is present, leading to the hydrolysis of precursors like alkoxysilanes into highly reactive silanols.[3][4][5]
-
Hydrosilylation Reactions: In addition-cure systems, this is the intended reaction between a vinyl group (Si-CH=CH2) and a hydride group (Si-H).[6] Gelation occurs when the average functionality (the number of reactive sites per monomer) of the reactants is greater than two.[7]
-
Side Reactions in Ring-Opening Polymerization (ROP): While ROP is often used to create linear polymers, impurities or certain reaction conditions can promote branching, which, if uncontrolled, leads to a cross-linked network.[8]
Q3: How does the functionality of my monomers increase the risk of gelation?
A: Monomer functionality is the single most critical factor in predicting gelation.
-
Difunctional Monomers: Monomers with two reactive sites (e.g., a linear disiloxane with two vinyl end groups) will primarily form linear chains.
-
Trifunctional or Higher Monomers: Monomers with three or more reactive sites (e.g., a silane with three vinyl groups or three hydride groups) act as branching points. When these are introduced into the polymerization, they connect multiple growing chains, rapidly building a 3D network and leading to gelation. The intentional use of such monomers is key to creating controlled, branched silicones, but their unintentional presence as impurities is a common cause of premature gelation.[9][10]
Q4: Is it possible to reverse gelation once it has occurred?
A: Generally, no. Gelation resulting from the formation of covalent chemical bonds (like Si-O-Si or Si-C bonds) is irreversible.[2] The cross-links create a single, insoluble, and often infusible molecule. The focus must therefore be on prevention and control rather than reversal.
Part 2: Troubleshooting Guide: Diagnosing and Solving Gelation Issues
This section provides a systematic approach to identifying and resolving gelation problems at different stages of your workflow.
Issue 1: Rapid Increase in Viscosity or Solidification During Reaction
-
Symptoms: Your reaction mixture becomes extremely viscous or solidifies into a gel long before reaching the intended reaction time or target molecular weight.
-
Causality Analysis: This is the most common gelation scenario and points to an uncontrolled, rapid formation of cross-links. The root cause is typically related to the reaction's core components and conditions.
| Potential Root Cause | Underlying Mechanism | Recommended Solution & Protocol |
| Incorrect Stoichiometry | In addition-cure systems, an excess of the multifunctional cross-linking agent (e.g., a monomer with >2 Si-H groups) provides too many sites for network formation. | Recalculate and Verify Stoichiometry: Ensure the molar ratio of reactive groups (e.g., hydride to vinyl) is correct for your target structure. For linear polymers, a 1:1 ratio is typical. For branched structures, the ratio must be carefully controlled.[6] Protocol: Use ¹H-NMR to precisely quantify the concentration of vinyl and hydride groups in your starting materials before calculating reaction ratios. |
| Multifunctional Impurities | Contaminants with more than two reactive groups (e.g., trichlorosilanes in a dichlorosilane monomer) act as potent, unintended cross-linkers. | Purify Monomers: Distill liquid monomers under vacuum or recrystallize solid monomers. Protocol: Perform fractional distillation of siloxane/silane monomers under a dry, inert atmosphere (N₂ or Ar) to remove higher-boiling point multifunctional impurities. Monitor purity using Gas Chromatography (GC) or NMR. |
| Excessive Catalyst Concentration | A high catalyst concentration can dramatically accelerate polymerization, making the reaction uncontrollable and promoting side reactions that lead to branching. | Optimize Catalyst Loading: Perform a catalyst titration study. Start with a low concentration (e.g., 5-10 ppm for platinum catalysts[11]) and incrementally increase it to find the minimum amount needed for an efficient reaction within a controllable timeframe. |
| Presence of Water | Water hydrolyzes precursors (e.g., alkoxysilanes, chlorosilanes) to form reactive silanols (Si-OH). These silanols then undergo condensation to form Si-O-Si cross-links.[3][9] | Ensure Strict Anhydrous Conditions: Dry all glassware in an oven (>120°C) and cool under vacuum or in a desiccator. Use anhydrous solvents, typically distilled over a suitable drying agent (e.g., CaH₂). Run the reaction under a positive pressure of an inert gas. |
Issue 2: Product Gels During Workup or Storage
-
Symptoms: The polymerization appears successful, but the isolated polymer becomes insoluble or forms a gel over hours or days.
-
Causality Analysis: This indicates that reactive components are still present in the "final" product, leading to slow, post-synthesis cross-linking.
| Potential Root Cause | Underlying Mechanism | Recommended Solution & Protocol |
| Residual Catalyst Activity | The polymerization catalyst remains active after the reaction is complete, continuing to promote cross-linking reactions between any remaining functional groups. | Catalyst Deactivation/Removal: For platinum catalysts, specific inhibitors (e.g., certain sulfur or nitrogen compounds) can be added post-reaction. Alternatively, the polymer can be filtered through a bed of activated carbon or silica to adsorb the catalyst. |
| Incomplete Reaction | Unreacted functional groups (e.g., residual Si-H or Si-vinyl) remain on the polymer chains. Over time, these can react, especially if exposed to heat, light, or residual catalyst. | Monitor Reaction to Completion: Use analytical techniques to confirm the disappearance of starting functional groups before ending the reaction. Protocol: Use FT-IR spectroscopy to monitor the reaction. For hydrosilylation, track the disappearance of the Si-H peak (approx. 2120-2160 cm⁻¹). The reaction is complete when this peak no longer decreases in intensity. |
| Atmospheric Exposure | Exposure to moisture in the air can cause slow hydrolysis of any remaining reactive groups (like residual alkoxides) and subsequent condensation, leading to gelation. | Store Under Inert Atmosphere: After isolation and catalyst removal, store the polymer in a sealed container under nitrogen or argon, especially if it contains any residual reactive functionalities. |
Part 3: Proactive Experimental Design for Gelation Prevention
The most effective way to deal with gelation is to design experiments that minimize its likelihood from the start.
Workflow for Gelation Prevention
Caption: Proactive workflow for preventing gelation.
Key Strategies:
-
Use of Chain Stoppers: To precisely control molecular weight and prevent runaway chain growth, introduce a monofunctional reagent (e.g., hexamethyldisiloxane in condensation reactions or a monofunctional vinylsiloxane in hydrosilylation). This "caps" the reactive chain ends.[8]
-
Solvent and Concentration: Running reactions in a suitable anhydrous solvent can help dissipate heat and lower the effective concentration of reactive species, slowing down the reaction rate and reducing the probability of intermolecular cross-linking.
-
Temperature Control: Lowering the reaction temperature will decrease the rate of all reactions, often giving more control over the desired polymerization pathway versus undesired side reactions.
Part 4: Analytical Techniques for Predicting and Monitoring Gelation
Monitoring your reaction in real-time is crucial for understanding its progress and intervening before irreversible gelation occurs.
Monitoring Techniques and Their Interpretation
| Technique | What It Measures | Indication of Oncoming Gelation |
| Rheometry / Viscometry | The flow behavior and viscosity of the reaction mixture. | A sharp, non-linear, or exponential increase in viscosity signals the rapid formation of a network structure, indicating the system is approaching the gel point. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (MW) and molecular weight distribution (polydispersity index, PDI).[12] | A significant broadening of the PDI and the appearance of a high-molecular-weight shoulder on the chromatogram. This indicates the formation of large, branched, or cross-linked species.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The concentration of specific chemical bonds/functional groups.[13] | A faster-than-expected consumption of reactive groups (e.g., Si-H at ~2140 cm⁻¹) can indicate an uncontrolled reaction. It is primarily used to confirm the reaction is complete. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical environment of atoms (¹H, ¹³C, ²⁹Si), allowing for structural elucidation and quantification. | The appearance of new signals corresponding to branched structures (e.g., "T" or "Q" structures in ²⁹Si NMR) confirms that cross-linking is occurring. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting gelation.
References
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]
-
Hydride-Functional Silicones. Gelest Technical Library. [Link]
-
Loh, Y. Y., et al. (2021). Spatially Controlled Highly Branched Vinylsilicones. Polymers, 13(6), 882. [Link]
- Brinker, C. J., & Scherer, G. W. (1985). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 70(3), 301-322.
-
Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Tascon GmbH. [Link]
-
Nishida, F., et al. (2016). Characterization of Silicone Rubber Extracts Using Gel-Permeation Chromatography, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
-
Pekcan, Ö. (2012). Gelation Mechanisms. InTech. [Link]
-
Douglas, J. F., & Dudowicz, J. (2018). Polymer Gels: Basics, Challenges, and Perspectives. ACS Symposium Series, 1296, 1-26. [Link]
-
Schmidt, H., et al. Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Universität des Saarlandes. [Link]
-
Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. Macromolecules. [Link]
- Johnson, B. J., & Zellers, E. T. (1983). Low temperature silicone gel. U.S.
- Synoradzki, L., et al. (2022). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
- Use of analytical techniques for identification of inorganic polymer gel composition. Journal of Thermal Analysis and Calorimetry.
-
Polysiloxanes Synthesis and Structure. UKEssays.com. (2017). [Link]
-
Johnson, J. A. (2011). Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships. DSpace@MIT. [Link]
-
Teh, S. Y., et al. (2016). Nucleation and growth synthesis of siloxane gels to form functional, monodisperse, and acoustically programmable particles. Biomicrofluidics, 10(3), 033101. [Link]
-
Catalyst-free sequential cure of silicone elastomers by aza-michael addition and thiol-ene photo polymerization. eScholarship@McGill. [Link]
-
Basic reaction principle of hydrolysis condensation of siloxane group. ResearchGate. [Link]
-
Zhang, Z., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 143. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
Synthesis of well-defined branched silicones using (A) Spatially... ResearchGate. [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. [Link]
- Catalytic Systems for the Cross-Linking of Organosilicon Polymers.
-
Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. MDPI. [Link]
-
Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. MDPI. [Link]
-
Fluorescent Nanoporous Gene Drugs with Fenton-like Catalysis Vector Research. MDPI. [Link]
-
Polysiloxane Networks Synthesis and thermo-mechanical characterization. ResearchGate. [Link]
-
Amine-Functional Silicones. Gelest Technical Library. [Link]
-
How Does Siloxane Ring-Opening Polymerization Work? Chemistry For Everyone. [Link]
-
Hassan, M. K., & Abdullah, A. M. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(7), 754. [Link]
-
Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Gelest, Inc.[Link]
-
Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc.[Link]
-
Spatially Controlled Highly Branched Vinylsilicones. OUCI. [Link]
-
The Preparation of a novel moisture-curing silicone conformal coating. ResearchGate. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 7. US4374967A - Low temperature silicone gel - Google Patents [patents.google.com]
- 8. gelest.com [gelest.com]
- 9. Spatially Controlled Highly Branched Vinylsilicones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatially Controlled Highly Branched Vinylsilicones [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Characterization of Aryl Siloxanes
Welcome to the technical support center for aryl siloxane characterization. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet complex molecules. Aryl siloxanes, prized for their thermal stability and unique optical properties, present distinct challenges during analysis.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these common issues and obtain reliable, high-quality data.
Our approach is built on explaining the causality behind experimental observations and providing self-validating protocols. We will delve into the nuances of the most common analytical techniques—NMR Spectroscopy, Mass Spectrometry, and Chromatography—to turn characterization challenges into routine successes.
Section 1: General Sample-Related Issues & FAQs
This section addresses overarching problems that can affect multiple types of analysis.
Question: My analytical results are inconsistent across different batches of the same aryl siloxane polymer. What could be the cause?
Answer: Batch-to-batch variability is a frequent challenge, often stemming from subtle differences in the synthesis process. The two most common culprits are inconsistent hydrolytic stability and residual synthesis byproducts.
-
Hydrolytic Stability: The siloxane (Si-O-Si) bond is dynamic and susceptible to hydrolysis, especially in the presence of trace acid or base and water.[2] This can lead to the formation of silanol (Si-OH) groups, altering the polymer's structure and properties. The equilibrium between siloxane bond formation and hydrolysis is a delicate balance.[2] Inconsistent moisture control during synthesis or storage can lead to varying degrees of hydrolysis between batches.
-
Synthesis Byproducts: Depending on the synthetic route, such as hydrosilylation or Piers-Rubinsztajn reactions, byproducts like cyclic siloxanes or unreacted starting materials can persist.[3][4] Traditional ring-opening polymerizations are particularly known for producing cyclic byproducts through chain redistribution.[4] These impurities can significantly impact the material's properties and interfere with characterization.
Recommendation: Implement rigorous control over moisture during both synthesis and storage. Employ techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to assess molecular weight distribution and identify low-molecular-weight byproducts.
Question: I'm having trouble dissolving my aryl siloxane sample for analysis. What are my options?
Answer: Solubility can be challenging due to the hydrophobic nature of the siloxane backbone and the rigidity imparted by aryl groups.[5]
-
Solvent Selection: Start with common solvents for polysiloxanes like chloroform-d (CDCl₃) or toluene-d₈ for NMR. If solubility remains an issue, consider more aggressive solvents like tetrahydrofuran (THF) or dichloromethane (DCM). For highly cross-linked or high molecular weight samples, swelling the sample in the solvent for an extended period (hours to days) may be necessary.
-
Temperature: Gently heating the sample can improve solubility. For NMR, acquiring the spectrum at an elevated temperature (e.g., 60°C) can be effective, provided the sample is stable.[6]
-
Sample Preparation: Ensure the sample is finely divided to maximize surface area for solvation.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation, but aryl siloxane spectra can be complex.
Question: The aromatic region of my ¹H NMR spectrum is a complex, unresolved multiplet. How can I decipher it?
Answer: This is a classic issue. The protons on the aryl rings create complex splitting patterns due to small differences in their chemical environments and through-bond J-coupling.[7] Furthermore, if you have different types of aryl groups (e.g., phenyl, tolyl), their signals can overlap, creating a "hump" that is difficult to interpret.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz). This will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you trace the connectivity within each aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons. It is invaluable for confirming which protons belong to which aryl ring if the ¹³C signals are resolved.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning specific aryl groups to their position on the siloxane backbone.
-
Question: My quantitative ²⁹Si NMR results seem inaccurate. What are the common pitfalls?
Answer: Quantitative ²⁹Si NMR is powerful for determining copolymer composition and microstructure but requires careful experimental setup due to the specific properties of the ²⁹Si nucleus.[6][8]
-
Long T₁ Relaxation Times: The ²⁹Si nucleus has very long spin-lattice relaxation times (T₁). If the recycle delay (the time between scans) is too short, nuclei that relax slowly will not fully return to equilibrium, leading to their signals being attenuated and causing inaccurate integration.
-
Negative Nuclear Overhauser Effect (NOE): When decoupling protons, energy transfer (NOE) can occur. For ²⁹Si, this effect is often negative, which can suppress, null, or even invert the signal, making quantification impossible.
**dot graph Troubleshooting_29Si_NMR { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poor Quantitative 29Si NMR Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Inaccurate Integrals", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Missing or Inverted Peaks", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Cause: Insufficient T1 Relaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Cause: Negative NOE", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution: Increase Recycle Delay (D1)\n(e.g., 60-120s)[6]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution: Use Inverse-Gated Decoupling[6]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optional: Add Relaxation Agent\n(e.g., Cr(acac)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Accurate, Quantitative Data", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> {Problem1, Problem2}; Problem1 -> Cause1; Problem2 -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2; Cause1 -> Solution3 [label="If delays are impractical"]; Solution1 -> Result; Solution2 -> Result; Solution3 -> Result; } } Caption: Decision workflow for troubleshooting quantitative ²⁹Si NMR issues.
See Protocol 1: Optimized Quantitative ²⁹Si NMR for Aryl Siloxanes for a detailed experimental setup.
| Parameter | Typical Setting | Reasoning |
| Pulse Program | Single pulse with inverse-gated ¹H decoupling | Suppresses the negative NOE from protons, ensuring signal intensity is proportional to concentration.[6] |
| Recycle Delay (D1) | 60 - 120 seconds | Allows for full T₁ relaxation of the ²⁹Si nuclei, which is crucial for accurate quantification.[6] |
| Relaxation Agent | None (preferred) or Cr(acac)₃ (if needed) | Adding a relaxation agent like chromium(III) acetylacetonate can shorten T₁ times but may introduce baseline distortions or react with the sample. It should be used with caution.[6] |
| Number of Scans | 1024 or higher | The low natural abundance and sensitivity of ²⁹Si necessitate a high number of scans to achieve an adequate signal-to-noise ratio.[6] |
| Table 1: Key Acquisition Parameters for Quantitative ²⁹Si NMR. |
Section 3: Mass Spectrometry (MS)
MS provides crucial information on molecular weight and structure, but the fragmentation of siloxanes can be complex and sometimes misleading.
Question: I am seeing a series of peaks in my mass spectrum that don't correspond to my expected molecular ion. What are they?
Answer: Aryl siloxanes, particularly under high-energy ionization techniques like Electron Ionization (EI), rarely show a prominent molecular ion peak. The observed peaks are typically due to two main processes:
-
Characteristic Fragmentation: The Si-O backbone can undergo rearrangement and fragmentation. Look for characteristic losses. For example, in phenyl-containing siloxanes, the loss of a phenyl group (77 Da) is common. Fragmentation pathways for polysiloxanes are often complex and not well-documented.[9]
-
Cyclic Siloxane Formation: Thermal degradation within the MS source can cause the polymer to "back-bite," forming stable cyclic siloxanes (e.g., D₃, D₄, D₅), which are then ionized and detected.[10] This is especially prevalent in techniques that involve heating the sample, like GC-MS.
Recommendation: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the probability of observing the molecular ion or pseudo-molecular ion (e.g., [M+Na]⁺).[11] These techniques impart less energy to the molecule, reducing fragmentation.[11]
Question: My ESI-MS spectrum is showing a very broad distribution of peaks. How can I confirm the structure?
Answer: This is expected for a polymer, which consists of a distribution of chain lengths (oligomers), each differing by the mass of the repeating monomer unit. To confirm the structure:
-
Calculate the Mass of the Repeating Unit: Measure the mass difference between adjacent major peaks in the distribution. This should correspond to the mass of your aryl siloxane monomer.
-
Identify the End Groups: The exact mass of each peak in the distribution is determined by the sum of the repeating units plus the mass of the two end groups. By accurately identifying the mass of a few oligomers, you can deduce the structure of the end groups.
-
Tandem MS (MS/MS): Isolate one of the oligomer peaks and fragment it. The resulting product ions can provide definitive structural information about the repeating unit and end groups.
Section 4: Chromatography (GC & HPLC)
Chromatography is essential for purity assessment and separation, but siloxanes can be problematic.
Question: When running a GC-MS analysis, I see a series of evenly spaced "ghost peaks" in my baseline, especially at high temperatures. What is the source?
Answer: This is a very common and frustrating issue in the GC analysis of siloxanes. These peaks are almost always due to contamination from siloxane-containing materials within your GC system itself.[12][13]
**dot graph GC_Contamination_Source { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes GhostPeaks [label="Siloxane 'Ghost Peaks' in GC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Source1 [label="Inlet Septum Bleed[12][13]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Source2 [label="Vial Cap Septa[10][13]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Source3 [label="GC Column Bleed[10][13]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Source4 [label="Sample Contamination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Use low-bleed septa;\nCondition new septa;\nChange regularly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use PTFE-lined caps[10]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use a low-bleed column;\nCondition column properly;\nDon't exceed temp limit", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Run a solvent blank", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GhostPeaks -> {Source1, Source2, Source3, Source4} [label="Potential Sources"]; Source1 -> Solution1; Source2 -> Solution2; Source3 -> Solution3; Source4 -> Solution4; } } Caption: Common sources of siloxane contamination in GC analysis.
Primary Sources & Solutions:
-
Inlet Septum: The most frequent culprit. As the heated injector vaporizes the sample, it also slowly degrades the silicone septum, releasing volatile cyclic siloxanes onto the column.
-
Solution: Use high-quality, low-bleed septa. Change the septum frequently (daily for heavy use).
-
-
GC Column Stationary Phase: Many GC columns, especially general-purpose ones like DB-5, have a polydimethylsiloxane (PDMS) stationary phase. At high temperatures, this phase will degrade ("bleed"), releasing cyclic siloxanes.
-
Solution: Ensure you are using a column rated for your temperature program. Always condition a new column according to the manufacturer's instructions to remove residual manufacturing materials.
-
-
Vial Septa: Silicone septa in sample vials can be another source of contamination.
-
Solution: Use vials with PTFE-lined septa, as PTFE is much more inert.[10]
-
Question: My aryl siloxane peaks are tailing badly in my HPLC analysis. What is causing this?
Answer: Peak tailing in HPLC, particularly with siloxanes, often points to secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Most silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. The oxygen atoms in your aryl siloxane backbone have lone pairs of electrons and can form hydrogen bonds with these active silanol sites. This secondary interaction slows down a portion of the analyte molecules, leading to a tailed peak.
-
Mismatched Polarity: Using a mobile phase that is too weak (too polar for reversed-phase) will result in poor peak shape for hydrophobic siloxanes.
Troubleshooting Steps:
-
Use an End-Capped Column: Select a high-quality, fully end-capped C18 or C8 column. End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to block most of the residual silanols, reducing secondary interactions.
-
Modify the Mobile Phase:
-
Increase the strength of the organic modifier (e.g., increase the percentage of acetonitrile or methanol).
-
Add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl stationary phase might provide better peak shape due to favorable π-π interactions between the column's phenyl groups and your analyte's aryl groups.
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Quantitative ²⁹Si NMR for Aryl Siloxanes
Objective: To acquire a ²⁹Si NMR spectrum suitable for accurate quantification of different silicon environments in an aryl siloxane copolymer.
Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Aryl siloxane sample (~100 mg)[6]
-
Class A volumetric flasks and pipettes (if internal standard is used)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the aryl siloxane sample into a vial.[6] b. Dissolve the sample in ~0.75 mL of CDCl₃.[6] Ensure the sample is fully dissolved. Gentle heating or vortexing may be required. c. Transfer the solution to an NMR tube.
-
Spectrometer Setup: a. Lock and shim the spectrometer on the deuterated solvent signal. b. If sample solubility is an issue or viscosity is high, consider acquiring the spectrum at an elevated temperature (e.g., 60 °C).[6] Allow the sample to equilibrate at this temperature for at least 10 minutes before starting the acquisition.
-
Acquisition Parameters: a. Load a standard ²⁹Si experiment. b. Modify the pulse program to use inverse-gated decoupling. This is the most critical step to eliminate the negative NOE.[6] On Bruker systems, this is often zgig. c. Set the recycle delay (D1) to at least 5 times the longest expected T₁ of your silicon nuclei. For polysiloxanes, a value between 60 s and 120 s is a safe starting point.[6] d. Set the pulse angle to 90 degrees (π/2 pulse).[6] e. Set the number of scans (NS) to a minimum of 1024 to achieve a good signal-to-noise ratio. More scans may be necessary for samples with low concentrations of certain silicon species.[6] f. Reference the spectrum to an external standard of tetramethylsilane (TMS) at 0.0 ppm.[6]
-
Data Processing: a. Apply a standard exponential window function with a small line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate the signals of interest. The integral values will be directly proportional to the molar ratio of the different silicon species.
References
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Alam, T. M. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution 29Si NMR Spectroscopy: Investigation of Lot Variabi. OSTI.gov. [Link]
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Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
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Dankert, F., & von Hänisch, C. (2021). Siloxane Coordination Revisited: Si−O Bond Character, Reactivity and Magnificent Molecular Shapes. Chemistry – A European Journal. ResearchGate. [Link]
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Kennemur, J. G., et al. (2019). High-Throughput Synthesis and Characterization of Aryl Silicones by Using the Piers-Rubinsztajn Reaction. PubMed. [Link]
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CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]
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Pérez, C. J., et al. (2021). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts – A Review. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. [Link]
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Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. [Link]
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Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
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Waclaski, L. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC. [Link]
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ResearchGate. (n.d.). (PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]
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Brook, M. A. (2018). Synthesis and Property Optimization of Ordered, Aryl Dense Polysiloxanes Using Boron Catalysis. MacSphere. [Link]
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De La Cruz, M. J., et al. (2022). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC. [Link]
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Charles, L., et al. (2017). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC. [Link]
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Arkles, B., et al. (2011). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.[Link]
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Validation & Comparative
A Comparative Guide to 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane and its Analogs in Synthetic Chemistry
Disiloxanes, characterized by a Si-O-Si linkage, represent a cornerstone class of organosilicon compounds with diverse and critical applications ranging from organic synthesis to materials science. Their utility is dictated by the substituents attached to the silicon atoms, which modulate their steric and electronic properties. This guide provides a detailed comparison of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane with other key disiloxanes, offering researchers and drug development professionals a clear perspective on their respective performance characteristics, supported by experimental context.
We will explore the unique attributes imparted by the p-tolyl group and contrast them with analogs bearing methyl (Hexamethyldisiloxane, HMDSO), hydrogen (1,1,3,3-Tetramethyldisiloxane, TMDSO), phenyl (1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane), and vinyl (1,3-Divinyltetramethyldisiloxane, DVTMDSO) substituents. This analysis will illuminate the specific advantages and limitations of each, guiding the rational selection of the appropriate disiloxane for a given synthetic challenge.
Structural and Physicochemical Properties: The Role of the Substituent
The identity of the organic groups bonded to the silicon atoms fundamentally influences the physical properties and reactivity of the disiloxane. The bulky, aromatic p-tolyl groups in our primary compound of interest introduce distinct characteristics compared to smaller alkyl or reactive functional groups.
A summary of the key physicochemical properties is presented below:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C18H26OSi2 | 314.57[1] | - | - | |
| Hexamethyldisiloxane (HMDSO) | C6H18OSi2 | 162.38[2] | 100-101[2] | 0.764[2] | |
| 1,1,3,3-Tetramethyldisiloxane (TMDSO) | C4H14OSi2 | 134.32[3] | 70-71 | 0.76 | |
| 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | C16H22OSi2 | 286.52[4] | 292[4] | 0.98[4] | |
| 1,3-Divinyltetramethyldisiloxane (DVTMDSO) | C8H18OSi2 | 186.40 | - | - |
The substitution of methyl groups (in HMDSO) with larger aromatic systems like p-tolyl or phenyl groups significantly increases the molecular weight and boiling point, reflecting stronger intermolecular van der Waals forces. The presence of Si-H bonds in TMDSO makes it the most reactive in hydrosilylation, a characteristic the other listed disiloxanes lack.
Caption: Molecular structures of the compared disiloxanes.
Comparative Performance in Key Synthetic Applications
The true differentiation between these molecules emerges in their chemical behavior and suitability for specific synthetic roles.
One of the most powerful applications of disiloxanes in modern organic synthesis is as a mild and selective reducing agent. This reactivity is exclusive to disiloxanes possessing Si-H bonds.
-
1,1,3,3-Tetramethyldisiloxane (TMDSO): This is an inexpensive, non-toxic, and gentle reducing agent. It serves as a practical alternative to harsher reagents like LiAlH₄.[5] TMDSO is widely used in catalytic hydrosilylation reactions for the reduction of a multitude of functional groups, including aldehydes, ketones, amides, and esters.[5][6][7] The reaction's selectivity can often be tuned by the choice of catalyst, such as platinum, iridium, or cobalt complexes.[6][8]
-
This compound & Other Analogs: The title compound, along with HMDSO, its diphenyl, and divinyl analogs, lacks the crucial Si-H bond. Consequently, these compounds are not suitable as hydride donors for reduction reactions. This represents the most significant functional difference between TMDSO and the other disiloxanes discussed here.
Caption: Simplified workflow for the reduction of an amide using TMDSO.
Protecting reactive functional groups is a fundamental strategy in multi-step synthesis.[9][10] Disiloxanes are common precursors for silylating agents used to protect hydroxyl groups.
-
Hexamethyldisiloxane (HMDSO): While not a direct silylating agent itself, HMDSO is a widely used and economical precursor to trimethylsilyl (TMS) reagents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS). It is also employed as an end-capping or "blocking" agent in the production of silicone polymers, controlling chain length and reactivity.[11]
-
This compound: This compound, featuring bulky p-tolyl dimethylsilyl groups, can be considered for applications requiring a more sterically hindered protecting group. The increased bulk, compared to a standard TMS group derived from HMDSO, would confer greater stability to the resulting silyl ether under certain conditions (e.g., acidic or basic hydrolysis). The choice between a TMS group and a p-tolyl dimethylsilyl group is a classic example of tuning protecting group lability.
The general principle involves the temporary conversion of a reactive group (like an alcohol's -OH) into a less reactive silyl ether, allowing other chemical transformations to occur elsewhere in the molecule.[12]
Disiloxanes are fundamental building blocks for silicone polymers. The nature of the silicon substituents dictates the properties of the final material.
-
1,3-Divinyltetramethyldisiloxane (DVTMDSO): This molecule is a key cross-linking agent and chain extender in the silicone industry.[13] Its terminal vinyl groups are highly reactive in platinum-catalyzed hydrosilylation reactions (also known as "addition cure"), reacting with Si-H functional polymers to form stable, cross-linked silicone elastomers.[13] These materials are valued for their thermal stability, flexibility, and durability.[13]
-
This compound and 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: These disiloxanes do not possess reactive groups like vinyls for polymerization via addition cure. However, their incorporation into a polymer backbone (through other synthetic methods) can be used to modify the final properties of the material. The rigid, bulky aromatic groups can increase the thermal stability and modify the refractive index of the silicone polymer, applications where high performance is required.[4]
-
HMDSO in Plasma Deposition: In materials science, HMDSO is a common precursor in plasma-enhanced chemical vapor deposition (PECVD).[14] In a plasma state, it decomposes and deposits thin, transparent films of silicon dioxide-like (SiOx) material, which act as protective, corrosion-resistant, or hydrophobic barriers.[14][15]
Experimental Protocols: A Practical Perspective
To illustrate the practical application of these principles, we provide a representative experimental protocol for a reaction where a specific disiloxane excels.
This protocol is adapted from the work of Hanada, Tsutsumi, Motoyama, and Nagashima, who demonstrated the efficacy of TMDSO in this transformation.[6]
Objective: To reduce N-benzylacetamide to N-ethyldibenzylamine with high chemoselectivity.
Materials:
-
N-benzylacetamide
-
1,1,3,3-Tetramethyldisiloxane (TMDSO)
-
Platinum(II) acetylacetonate [Pt(acac)₂]
-
Toluene (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-benzylacetamide (1.0 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by the platinum catalyst Pt(acac)₂ (0.02 mmol, 2 mol%).
-
Hydrosilane Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDSO) (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze any remaining silyl species and protonate the amine product.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove non-basic impurities.
-
Basification & Isolation: Basify the aqueous layer by the slow addition of saturated NaHCO₃ solution until pH > 8. Extract the product with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Causality and Trustworthiness: The choice of a platinum catalyst is crucial for activating the Si-H bond of TMDSO towards the amide carbonyl.[6] The reaction proceeds with high chemoselectivity, tolerating other reducible functional groups like esters, nitriles, or halides.[6] The acidic workup is a self-validating step, ensuring the complete conversion of intermediates to the final amine and facilitating its separation from the neutral siloxane byproducts.
Conclusion
The selection of a disiloxane for a specific application is a nuanced decision based on the desired reactivity.
-
For mild and selective reductions , 1,1,3,3-Tetramethyldisiloxane (TMDSO) is the standout choice due to its reactive Si-H bonds.
-
For applications as a silylating agent precursor or a simple end-capping reagent in polymer synthesis, the economical and stable Hexamethyldisiloxane (HMDSO) is often preferred.
-
In addition-cure silicone formulations requiring cross-linking, 1,3-Divinyltetramethyldisiloxane (DVTMDSO) is indispensable because of its reactive vinyl groups.
-
This compound , the focus of this guide, finds its niche in applications where its bulky, aromatic p-tolyl groups can be leveraged. This includes its use as a precursor for sterically demanding and stable protecting groups or for incorporation into specialty polymers to enhance thermal stability and modify optical properties. Its lack of Si-H or vinyl functionality precludes its use in reduction or addition-cure polymerization, respectively, but defines its value for these specialized roles.
By understanding these structure-function relationships, researchers can confidently select the optimal disiloxane to achieve their synthetic and material science objectives.
References
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Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Coughlin, J. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc. Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 2. Retrieved from [Link]
-
Cheméo. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]
-
Balaraman, E., et al. (2019). Cobalt-Catalyzed Selective Synthesis of Disiloxanes and Hydrodisiloxanes. ACS Catalysis, 9(6), 5037–5043. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethyldisiloxane. Retrieved from [Link]
-
Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
Nakajima, Y., et al. (2015). Disiloxane Synthesis Based on Silicon-Hydrogen Bond Activation using Gold and Platinum on Carbon in Water or Heavy Water. PubMed. Retrieved from [Link]
-
Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. Retrieved from [Link]
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Gelest, Inc. (2014). 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Disiloxane. Retrieved from [Link]
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ResearchGate. (n.d.). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Method for Blocking Polysodiumoxy(methyl)siloxane Obtained in an Alcohol Medium. Retrieved from [Link]
-
Thierry Corporation. (n.d.). HMDSO (Hexamethyldisiloxane) for Plasma Coating. Retrieved from [Link]
-
Liu, Y., et al. (2018). Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. Molecules, 23(11), 2997. Retrieved from [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). Sci-Hub. Retrieved from [Link]
-
University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. Retrieved from [Link]
-
XJY Silicones. (n.d.). 1,1,3,3-Tetramethyldisiloxane (TMDSO). Retrieved from [Link]
-
NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. Retrieved from [Link]
-
GW United Silicones. (n.d.). Hexamethyldisiloxane (HMDSO). Retrieved from [Link]
-
MDPI. (n.d.). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Gelest, Inc. (n.d.). REACTIVE SILICONES: Forging New Polymer Links. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of hexamethyldisiloxane (HMDSO). Retrieved from [Link]
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The Definitive Guide to the Structural Validation of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane: A Comparative Analysis
In the landscape of materials science and drug development, the precise structural elucidation of novel molecules is paramount. For organosilicon compounds such as 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a versatile building block, unambiguous structural validation underpins its application and reactivity. This guide provides an in-depth, comparative analysis of the analytical techniques employed to validate the structure of this disiloxane, with a primary focus on the gold-standard method of single-crystal X-ray crystallography, juxtaposed with powerful spectroscopic and spectrometric techniques.
The molecular structure of this compound, with the chemical formula C₁₈H₂₆OSi₂ and CAS number 18055-70-4, presents a unique combination of flexible siloxane bonds and rigid aromatic moieties.[1] This duality necessitates a multi-faceted analytical approach for complete characterization. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the connectivity and molecular weight, X-ray crystallography offers the ultimate, irrefutable evidence of the three-dimensional atomic arrangement in the solid state.
A Comparative Overview of Structural Validation Techniques
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of molecular structure and stereochemistry. | Requires a high-quality single crystal; the solid-state conformation may differ from the solution or gas phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space interactions (NOESY). | Provides detailed structural information in solution; non-destructive. | Does not provide direct information on bond lengths or angles; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides elemental composition with high-resolution MS. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Computational Chemistry | Theoretical molecular geometry, bond parameters, and spectroscopic properties. | Complements experimental data; provides insights into conformational preferences and electronic structure. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
Experimental Workflow for X-ray Crystallography
The successful crystallographic analysis of this compound would follow a meticulous, multi-step process.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Causality in Experimental Choices
-
Solvent Selection for Crystallization: The choice of solvent is critical. For this compound, a non-polar to moderately polar solvent system would be ideal to ensure good solubility, followed by slow evaporation to promote the ordered arrangement of molecules into a crystal lattice.
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
Refinement Model: The refinement process involves adjusting the atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Corroborative Evidence from Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR and MS offer complementary data on its structure and behavior in solution and the gas phase, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.4 | d | Aromatic protons ortho to the silicon atom |
| ¹H | ~7.1 | d | Aromatic protons meta to the silicon atom |
| ¹H | ~2.3 | s | Methyl protons of the tolyl group |
| ¹H | ~0.3 | s | Methyl protons on the silicon atoms |
| ¹³C | ~160 | s | Aromatic carbon attached to the silicon atom |
| ¹³C | ~134 | s | Aromatic carbons ortho to the silicon atom |
| ¹³C | ~128 | s | Aromatic carbons meta to the silicon atom |
| ¹³C | ~138 | s | Quaternary aromatic carbon of the tolyl group |
| ¹³C | ~21 | s | Methyl carbon of the tolyl group |
| ¹³C | ~1.0 | s | Methyl carbons on the silicon atoms |
Note: These are approximate chemical shifts and may vary slightly depending on the solvent and experimental conditions.
The observation of distinct signals for the aromatic and methyl protons and carbons, with appropriate integrations, provides strong evidence for the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume of the solution into the GC inlet.
-
Separation: The compound travels through a capillary column, where it is separated from any impurities based on its boiling point and interaction with the stationary phase.
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
Figure 2: A simplified workflow for GC-MS analysis.
The Role of Computational Chemistry
Computational chemistry serves as a powerful adjunct to experimental techniques. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry of this compound and predict its spectroscopic properties.[4] These theoretical predictions can then be compared with experimental data to further validate the structure.
Conclusion: An Integrated Approach to Structural Validation
The definitive structural validation of this compound relies on a synergistic approach that integrates the strengths of multiple analytical techniques. While NMR and MS provide essential information regarding the connectivity and molecular weight, single-crystal X-ray crystallography remains the unparalleled method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. The convergence of data from these orthogonal techniques, supported by computational modeling, provides a comprehensive and irrefutable confirmation of the molecular structure, which is a critical prerequisite for the confident application of this compound in research and development.
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A Comparative Analysis of p-Tolyl vs. Phenyl Substituted Disiloxanes: A Guide for Researchers and Drug Development Professionals
In the realm of silicon-based materials, the nuanced substitution on the silicon atom can dramatically alter the physicochemical properties and, consequently, the performance of the resulting compound. This guide provides an in-depth comparative analysis of two closely related aryl-substituted disiloxanes: 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. This comparison is tailored for researchers, scientists, and professionals in drug development who utilize these compounds in applications ranging from high-performance fluids to precursors for advanced materials.
Introduction: The Significance of Aryl Substitution in Disiloxanes
Disiloxanes, characterized by a Si-O-Si linkage, form the fundamental backbone of a vast array of silicone polymers and materials. The substitution of methyl groups with aromatic moieties like phenyl or p-tolyl groups imparts significant changes to the properties of these materials. Generally, aryl substitution is known to enhance thermal stability and modify the refractive index of siloxanes. The choice between a phenyl and a p-tolyl substituent, differing only by a methyl group on the aromatic ring, allows for fine-tuning of these properties for specific applications. This guide will delve into the known characteristics of these two disiloxanes and outline experimental protocols to elucidate a more comprehensive comparative understanding.
Molecular Structures
A clear visualization of the molecular structures is fundamental to understanding the subsequent comparative analysis.
Caption: Molecular structures of the compared disiloxanes.
Synthesis of Aryl-Substituted Disiloxanes
The synthesis of both p-tolyl and phenyl substituted disiloxanes can be achieved through the hydrolysis of the corresponding chlorosilanes. This is a well-established and scalable method.[1][2]
Proposed Experimental Protocol for Synthesis
This protocol outlines a general procedure for the synthesis and purification of both disiloxanes to ensure a consistent quality for comparative studies.
Caption: General workflow for the synthesis of aryl-substituted disiloxanes.
Step-by-step Methodology:
-
Reaction Setup: A solution of the respective aryldimethylchlorosilane (p-tolyldimethylchlorosilane or phenyldimethylchlorosilane) in a suitable inert solvent (e.g., diethyl ether or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Hydrolysis: A stoichiometric amount of water, often with a mild base (e.g., sodium bicarbonate) to neutralize the formed HCl, is added dropwise to the chlorosilane solution with vigorous stirring at a controlled temperature (typically 0-25 °C).
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude disiloxane is purified by vacuum distillation to yield a clear, colorless liquid.
-
Characterization: The purity and identity of the synthesized disiloxanes are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Comparative Physicochemical Properties
The following table summarizes the known and anticipated physicochemical properties of the two disiloxanes. The data for 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane is more readily available from various chemical suppliers and databases.[3][4][5] The data for this compound is primarily from computational predictions and spectral databases, with some experimental data being less consistently reported.[1]
| Property | This compound | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane |
| Molecular Formula | C₁₈H₂₆OSi₂ | C₁₆H₂₂OSi₂ |
| Molecular Weight | 314.57 g/mol [1] | 286.52 g/mol [3][4][5] |
| Boiling Point | Not consistently reported | ~292 °C[3][5] |
| Density | Not consistently reported | ~0.98 g/mL[3][5] |
| Refractive Index | Not consistently reported | ~1.52[3][5] |
| Thermal Stability | Expected to be high | High, with good thermal stability reported[3][6] |
| Hydrolytic Stability | Expected to be high | Reported to have no significant reaction with aqueous systems[4] |
| Viscosity | Not reported | Low viscosity reported[6] |
Proposed Experimental Protocols for Comparative Analysis
To provide a robust and direct comparison, the following experimental protocols are proposed to generate the missing data under identical conditions.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To quantitatively compare the thermal stability of the two disiloxanes by determining their decomposition temperatures.
Caption: Workflow for Thermogravimetric Analysis.
Step-by-step Methodology:
-
Sample Preparation: A small amount (5-10 mg) of the purified disiloxane is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-oxidative atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which 5% (T₅) and 10% (T₁₀) mass loss occurs.
Expected Outcome: It is hypothesized that the p-tolyl substituted disiloxane will exhibit slightly higher thermal stability due to the electron-donating effect of the methyl group on the aromatic ring, which may strengthen the Si-C bond.
Hydrolytic Stability Assessment
Objective: To compare the resistance of the Si-O-Si bond in both disiloxanes to hydrolysis under controlled conditions.
Step-by-step Methodology:
-
Reaction Setup: A known concentration of each disiloxane is dissolved in a suitable solvent mixture (e.g., THF/water) in separate sealed vials. A catalyst, such as a mild acid or base, can be added to accelerate the hydrolysis for comparative purposes.
-
Incubation: The vials are maintained at a constant temperature (e.g., 50 °C) for a set period.
-
Monitoring: Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to monitor the disappearance of the disiloxane peak and the appearance of hydrolysis products (silanols).
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the disiloxane against time.
Expected Outcome: The steric hindrance and electronic effects of the aryl groups are expected to provide good hydrolytic stability for both compounds. The slightly increased steric bulk of the p-tolyl group may lead to a slower rate of hydrolysis compared to the phenyl-substituted counterpart.
Viscosity Measurement
Objective: To determine and compare the dynamic viscosity of the two disiloxanes at various temperatures.
Step-by-step Methodology:
-
Instrumentation: A rotational viscometer or a microfluidic viscometer is used for accurate viscosity measurements.
-
Temperature Control: The temperature of the sample is precisely controlled using a circulating water bath or a Peltier element.
-
Measurement: The viscosity of each disiloxane is measured at a range of temperatures (e.g., 25 °C, 50 °C, and 100 °C).
-
Data Analysis: The viscosity values are plotted as a function of temperature to compare their temperature-viscosity profiles.
Expected Outcome: The larger molecular weight and potentially stronger intermolecular interactions of the p-tolyl substituted disiloxane may result in a slightly higher viscosity compared to the phenyl substituted disiloxane at the same temperature.
Potential Applications and Performance Implications
The subtle structural differences between p-tolyl and phenyl substituted disiloxanes can have significant implications for their performance in various applications:
-
High-Performance Lubricants and Hydraulic Fluids: The enhanced thermal stability of aryl-substituted disiloxanes makes them suitable for high-temperature applications. The choice between p-tolyl and phenyl substitution could allow for the fine-tuning of viscosity and thermal degradation profiles.
-
Dielectric Fluids: Their chemical inertness and high thermal stability are advantageous for use as dielectric coolants and insulating fluids in electrical equipment.
-
Precursors for Silicon-Based Materials: These disiloxanes can serve as precursors for the synthesis of polysiloxanes and other silicon-containing polymers. The nature of the aryl substituent can influence the properties of the final polymer, such as its refractive index and mechanical strength.[7]
-
Drug Delivery and Biomedical Applications: While less common for simple disiloxanes, functionalized polysiloxanes are explored in drug delivery. Understanding the fundamental properties of these building blocks is crucial for designing more complex and biocompatible materials.
Conclusion
The comparative analysis of p-tolyl versus phenyl substituted disiloxanes reveals a landscape of nuanced differences governed by the subtle change of a methyl group on the aromatic substituent. While both offer the benefits of aryl substitution, such as enhanced thermal stability, the p-tolyl group is anticipated to impart slight modifications to properties like thermal decomposition temperature, hydrolytic stability, and viscosity.
The experimental protocols outlined in this guide provide a clear pathway for researchers to generate the necessary data for a direct and quantitative comparison. Such data is invaluable for the rational design and selection of materials in a wide range of scientific and industrial applications, from high-performance engineering fluids to the development of novel materials in the pharmaceutical and biomedical fields.
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A Senior Application Scientist's Guide to Silicone Polymers: A Performance Comparison Based on Disiloxane Chemistry
For researchers, scientists, and drug development professionals, the selection of a silicone polymer is a critical decision dictated by the specific performance requirements of the application. The remarkable versatility of silicones stems from the ability to tailor their properties at the molecular level, primarily through the choice of precursor disiloxanes and cyclosiloxanes that form the polymer backbone. This guide provides an in-depth comparison of the performance of silicone polymers derived from different disiloxane chemistries, supported by experimental data and detailed testing protocols, to empower you in making informed material selections.
The Foundation: From Disiloxanes to Polysiloxane Chains
Silicone polymers, or polysiloxanes, are characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1] This inorganic backbone imparts high thermal stability and flexibility, while the organic side groups attached to the silicon atoms determine the polymer's specific properties such as polarity, chemical resistance, and refractive index.[2][3]
The most common method for synthesizing high molecular weight silicone polymers is the ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[4][5] This process allows for precise control over the polymer's molecular weight and structure. The choice of the cyclic siloxane monomer, which is itself derived from the hydrolysis and condensation of dichlorosilanes, is fundamental to the final properties of the polymer. For instance, the strain in the three-membered ring of D3 leads to different polymerization kinetics compared to the more stable four-membered ring of D4.[6]
The fundamental building block can be conceptualized as the disiloxane unit, which dictates the nature of the side groups along the polymer chain. By varying these side groups, we can create a family of silicone polymers with a wide spectrum of performance characteristics.
Caption: General synthesis pathway for silicone elastomers.
Performance Comparison of Key Silicone Polymer Families
The choice of organic substituents on the silicon atom is the primary determinant of the polymer's performance. Here, we compare the three most common families: polydimethylsiloxanes (PDMS), polyphenylsiloxanes, and polytrifluoropropylmethylsiloxanes.
Polydimethylsiloxane (PDMS): The Workhorse
Derived from dimethylsiloxane units, PDMS is the most widely used silicone polymer due to its excellent balance of properties and cost-effectiveness.[1]
-
Thermal Stability: PDMS exhibits high thermal stability, with an onset of irreversible thermal degradation typically between 300-400°C in an inert atmosphere.[7] However, in the presence of oxygen, thermo-oxidative degradation can begin at lower temperatures.[7]
-
Mechanical Properties: Unfilled PDMS elastomers have poor mechanical properties.[8] Reinforcing fillers, such as fumed silica, are necessary to achieve useful tensile strength and tear resistance.[8]
-
Low-Temperature Flexibility: The high flexibility of the Si-O backbone gives PDMS a very low glass transition temperature (Tg), typically around -125°C, allowing it to remain flexible at extremely low temperatures.[9]
-
Chemical Resistance: PDMS has good resistance to water and many polar solvents but swells significantly in nonpolar organic solvents like toluene and hydrocarbons.[10]
-
Biocompatibility: Medical-grade PDMS is known for its excellent biocompatibility, making it a material of choice for a vast range of biomedical applications, including implants, catheters, and drug delivery systems.[11][12]
Phenyl-Containing Polysiloxanes: Enhanced Thermal and Optical Performance
Incorporating phenyl groups, either as diphenylsiloxane or methylphenylsiloxane units, significantly alters the properties of the silicone polymer.
-
Thermal Stability: The presence of phenyl groups enhances thermal stability. The thermal decomposition temperature of a silicone gel at 10% weight loss in a nitrogen atmosphere increased from 440.5°C to 480.0°C as the phenyl content increased.[13] This is attributed to the greater steric hindrance and the energy required to break the Si-phenyl bond.
-
Oxidative Resistance: Phenyl groups improve the resistance to oxidative degradation at high temperatures.[14]
-
Refractive Index: The introduction of phenyl groups increases the refractive index of the polymer, making these materials suitable for optical applications such as LED encapsulation.[15][16]
-
Low-Temperature Flexibility: While improving thermal stability, the bulky phenyl groups restrict the rotation of the siloxane backbone, leading to a higher glass transition temperature compared to PDMS, thus reducing flexibility at very low temperatures.[14]
-
Mechanical Properties: Polydiphenylsiloxane (PDPS) on its own can be brittle.[9] However, when copolymerized with dimethylsiloxane, the resulting polymers can exhibit improved tensile strength.
Poly(trifluoropropyl)methylsiloxane (PTFPMS): Superior Chemical Resistance
The incorporation of a trifluoropropyl group attached to the silicon atom results in fluorosilicones, which are prized for their exceptional resistance to nonpolar solvents.
-
Chemical and Solvent Resistance: The highly polar nature of the trifluoropropyl group makes PTFPMS highly resistant to swelling by nonpolar fluids such as fuels, oils, and hydrocarbon solvents.[13][17] This is the primary advantage of fluorosilicones over other silicone types.[13]
-
Thermal Stability: Fluorosilicones also possess a wide service temperature range, typically from around -60°C to 230°C.[17]
-
Mechanical Properties: Fluorosilicone elastomers generally exhibit good mechanical properties, including good tensile strength, elongation, and compression set resistance, even after exposure to harsh fluids.[13][18]
-
Surface Energy: The presence of fluorine atoms results in low surface energy, which can be beneficial in applications requiring low adhesion or anti-fouling properties.
Quantitative Performance Data
The following tables summarize typical performance data for the different silicone polymer families. It is important to note that these values can vary significantly depending on the specific formulation, including the type and amount of filler, crosslink density, and curing conditions.
Table 1: Thermal and Mechanical Properties
| Property | Polydimethylsiloxane (PDMS) | Phenyl-Containing Silicone | Poly(trifluoropropyl)methylsiloxane (Fluorosilicone) | Test Method |
| Glass Transition Temp. (Tg) | -125 °C | -117 °C (with 3.17% phenyl)[13] | -74 °C[19] | DSC |
| Thermal Degradation (TGA, 10% wt loss in N₂) | ~440 °C[13] | ~480 °C (with 3.17% phenyl)[13] | ~476 °C[20] | TGA |
| Hardness (Shore A) | 20 - 80 | 30 - 80 | 40 - 80 | ASTM D2240 |
| Tensile Strength (MPa) | 5 - 10 | 6 - 11 | 6 - 10[18] | ASTM D412 |
| Elongation at Break (%) | 100 - 800 | 150 - 600 | 150 - 400[18] | ASTM D412 |
| Tear Strength (kN/m) | 10 - 40 | 15 - 50 | 15 - 35[18] | ASTM D624 |
Table 2: Chemical Resistance (Volume Swell % after 7 days immersion at 25°C)
| Chemical | Polydimethylsiloxane (PDMS) | Phenyl-Containing Silicone | Poly(trifluoropropyl)methylsiloxane (Fluorosilicone) | Test Method |
| Water | <1% | <1% | <2% | ISO 175 |
| Ethanol | 5 - 15% | 5 - 15% | 10 - 20% | ISO 175 |
| Acetone | 100 - 200% (Unsatisfactory)[21] | 80 - 150% (Doubtful) | 20 - 40% (Fair) | ISO 175 |
| Toluene | 150 - 250% (Unsatisfactory)[21] | 100 - 200% (Unsatisfactory) | <10% (Satisfactory)[22] | ISO 175 |
| Gasoline (Fuel C) | 150 - 250% (Unsatisfactory) | 120 - 200% (Unsatisfactory) | <20% (Satisfactory)[17] | ISO 175 |
| ASTM Oil #3 | 80 - 150% (Unsatisfactory) | 60 - 120% (Doubtful) | <10% (Satisfactory)[18] | ISO 175 |
Experimental Protocols for Key Performance Metrics
To ensure the reproducibility and comparability of performance data, standardized testing methodologies are crucial. Below are detailed protocols for three fundamental performance tests.
Protocol: Tensile Properties of Silicone Elastomers (ASTM D412)
This protocol determines the tensile strength, elongation at break, and tensile modulus of silicone elastomers.
Causality: This test is fundamental for any application where the material will be subjected to stretching or deformation. It quantifies the material's strength and elasticity, which are direct consequences of the polymer chain length, crosslink density, and the nature of any reinforcing fillers.
Caption: Workflow for ASTM D412 Tensile Testing.
Detailed Steps:
-
Specimen Preparation: Die-cut dumbbell-shaped test specimens from a flat sheet of the cured silicone elastomer of uniform thickness.
-
Conditioning: Condition the test specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 3 hours before testing.[23]
-
Thickness Measurement: Measure the thickness of the narrow section of the dumbbell specimen at three points. The median of these three measurements is used for the cross-sectional area calculation.
-
Testing Machine Setup: Set up a universal testing machine with appropriate grips for holding the elastomer specimens. Set the crosshead speed to 500 ± 50 mm/min.
-
Procedure: a. Place the specimen in the grips, ensuring it is aligned and not under tension before the test begins. b. Start the test, and the machine will pull the specimen at a constant speed until it ruptures. c. Record the force and elongation data throughout the test.
-
Calculations:
-
Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.
-
Ultimate Elongation (%): The percentage increase in length of the specimen at the point of rupture.
-
Protocol: Hardness (Durometer) of Silicone Elastomers (ASTM D2240)
This protocol measures the indentation hardness of silicone elastomers.
Causality: Hardness is a measure of a material's resistance to localized deformation. It is influenced by the crosslink density of the polymer network. A higher crosslink density results in a harder, more rigid material.
Detailed Steps:
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between the layers.
-
Conditioning: Condition the specimen at 23 ± 2°C for at least 1 hour before testing.
-
Procedure: a. Place the specimen on a flat, hard, horizontal surface. b. Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen. c. Apply the presser foot to the specimen, applying a force in a consistent manner without shock.[23] d. Read the hardness value within 1 second after the presser foot is in firm contact with the specimen. e. Make five measurements at different positions on the specimen and calculate the median value.
Protocol: Chemical Resistance of Silicone Elastomers (ISO 175)
This protocol determines the effect of immersion in liquid chemicals on the properties of silicone elastomers.
Causality: The chemical resistance of a silicone polymer is directly related to the polarity of its side groups. Nonpolar side groups (like dimethyl) have a high affinity for nonpolar solvents, leading to significant swelling. Polar side groups (like trifluoropropyl) resist nonpolar solvents but may be more susceptible to polar solvents. This test quantifies this interaction.
Caption: Workflow for ISO 175 Chemical Resistance Testing.
Detailed Steps:
-
Specimen Preparation and Initial Measurement: a. Prepare at least three test specimens of the silicone elastomer. b. Condition the specimens as per the material specification. c. Measure the initial mass and dimensions of each specimen.
-
Immersion Procedure: a. Place the specimens in a container and add enough of the test liquid to fully immerse them. b. The specimens should not touch each other or the container walls. c. Seal the container to prevent evaporation of the liquid.
-
Exposure: a. Maintain the container at the specified test temperature (e.g., 23 ± 2°C) for the specified duration (e.g., 168 hours / 7 days). b. Stir the liquid at least once a day. If the test duration exceeds seven days, replace the liquid every seventh day.[7]
-
Post-Immersion Analysis: a. At the end of the immersion period, remove the specimens from the liquid. b. Lightly blot the specimens with a lint-free cloth to remove excess liquid. c. Immediately weigh and measure the dimensions of the specimens.
-
Calculations:
-
Calculate the percentage change in mass, volume, and dimensions by comparing the post-immersion values to the initial values.
-
Conclusion: Selecting the Right Silicone Polymer
The selection of a silicone polymer is a multifaceted decision that requires a thorough understanding of the relationship between its chemical structure and its performance characteristics.
-
Polydimethylsiloxanes (PDMS) offer an excellent all-around performance with high thermal stability, low-temperature flexibility, and biocompatibility, making them suitable for a wide range of general-purpose and medical applications.
-
Phenyl-containing polysiloxanes are the material of choice for applications requiring enhanced thermal and oxidative stability at high temperatures or a higher refractive index for optical components.
-
Poly(trifluoropropyl)methylsiloxanes (Fluorosilicones) are indispensable in environments where resistance to aggressive nonpolar solvents, fuels, and oils is critical.
By leveraging the comparative data and standardized test protocols presented in this guide, researchers, scientists, and drug development professionals can confidently select the optimal silicone polymer, ensuring the reliability and performance of their final application.
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A Comparative Guide to Cross-Validation of Spectroscopic Data for Aryl Disiloxanes
The Imperative of Cross-Validation in Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones in the structural elucidation of chemical compounds.[2][3] For aryl disiloxanes, these techniques provide a detailed fingerprint of the molecular structure. NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, helps in determining the connectivity of atoms, while IR spectroscopy identifies characteristic functional groups, such as the Si-O stretching frequencies.[4][5] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds.[6]
However, the interpretation of spectroscopic data, especially when building predictive models for properties or concentration, can be susceptible to overfitting. Overfitting occurs when a statistical model learns the training data too well, capturing noise as if it were a true pattern. This leads to a model that performs exceptionally well on the data it was trained on, but fails to generalize to new, unseen data. Cross-validation is a powerful statistical method to assess how the results of a statistical analysis will generalize to an independent dataset.[7] It is a critical step in building robust and reliable chemometric models from spectroscopic data.
Methodologies for Cross-Validation: A Comparative Overview
Two of the most common cross-validation techniques are k-fold cross-validation and leave-one-out cross-validation (LOOCV).[8][9] The choice between these methods depends on the size of the dataset and the computational resources available.
K-Fold Cross-Validation
In k-fold cross-validation, the original dataset is randomly partitioned into 'k' equal-sized subsamples.[7] Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data.[10] This process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation. The primary advantage of this method is its computational efficiency and its ability to provide a less biased estimate of the model's performance compared to a simple train/test split.
Leave-One-Out Cross-Validation (LOOCV)
LOOCV is a more exhaustive form of cross-validation where the number of folds is equal to the number of observations in the dataset.[11][12] In each iteration, one data point is used for testing, and the remaining data points are used for training.[12] This process is repeated until every data point has been used as the test set once.[11] While computationally intensive, LOOCV is particularly useful for smaller datasets as it provides a very thorough assessment of the model's predictive capability.[13][14]
Experimental Protocol: A Practical Approach to Cross-Validation
To illustrate the practical application of cross-validation, consider the following hypothetical scenario involving the quantification of an aryl disiloxane in a complex matrix using UV-Vis spectroscopy.
Step-by-Step Methodology
-
Sample Preparation: A set of 30 standard samples of a specific aryl disiloxane is prepared with concentrations ranging from 0.1 to 10 µg/mL in a relevant solvent matrix.
-
Spectroscopic Data Acquisition: The UV-Vis absorbance spectra for all 30 samples are recorded from 200 to 400 nm.
-
Data Preprocessing: The raw spectral data is preprocessed to reduce noise and baseline drift. Common techniques include smoothing (e.g., Savitzky-Golay filter) and baseline correction.
-
Model Building: A Partial Least Squares (PLS) regression model is built to correlate the spectral data with the known concentrations of the aryl disiloxane.
-
Cross-Validation: Both 5-fold cross-validation and LOOCV are applied to the dataset to validate the predictive performance of the PLS model.
-
Performance Evaluation: The performance of the model under each cross-validation scheme is evaluated using metrics such as the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²).
Visualizing the Workflow
The following diagram illustrates the general workflow for acquiring and cross-validating spectroscopic data.
Caption: Workflow for Spectroscopic Data Cross-Validation.
Performance Comparison: k-Fold vs. LOOCV
The choice of cross-validation method can impact the assessment of a model's performance. The following table summarizes the hypothetical results from the UV-Vis analysis of the aryl disiloxane.
| Metric | 5-Fold Cross-Validation | Leave-One-Out Cross-Validation |
| RMSECV (µg/mL) | 0.25 | 0.22 |
| R² | 0.995 | 0.997 |
| Computational Time | Lower | Higher |
In this example, LOOCV provides a slightly better performance estimate (lower RMSECV and higher R²) at the cost of increased computational time. For larger datasets, the difference in computational time can be significant, making k-fold cross-validation a more practical choice.
Logical Relationship in Data Splitting
The fundamental difference between k-fold and LOOCV lies in how the data is partitioned.
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A Comparative Guide to 1,3-Diaryl-1,1,3,3-tetramethyldisiloxanes: Properties, Performance, and Applications
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
In the landscape of organosilicon chemistry, 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes stand out for their unique combination of thermal stability, chemical reactivity, and tailored functionality. This guide provides a comprehensive comparison of the properties and performance of these versatile compounds, with a particular focus on 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, and contrasts them with the parent compound, 1,1,3,3-tetramethyldisiloxane (TMDS), and other relevant alternatives. Through an objective analysis supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal siloxane for their specific application.
Introduction to 1,3-Diaryl-1,1,3,3-tetramethyldisiloxanes
1,3-diaryl-1,1,3,3-tetramethyldisiloxanes are a class of organosilicon compounds characterized by a disiloxane backbone with two aryl groups and four methyl groups attached to the silicon atoms. The presence of the aryl substituents significantly influences the physicochemical properties of the molecule compared to its non-arylated counterpart, TMDS. These modifications impart enhanced thermal stability, alter reactivity, and provide opportunities for further functionalization, making them valuable in a range of applications from high-performance polymers to organic synthesis and surface science.
Synthesis of 1,3-Diaryl-1,1,3,3-tetramethyldisiloxanes
The synthesis of 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes can be achieved through several routes, with the Grignard reaction being a common and versatile method. This approach allows for the introduction of a variety of aryl groups, enabling the fine-tuning of the disiloxane's properties.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane via Grignard Reaction
This protocol details the synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane from dichlorodimethylsilane and bromobenzene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Dichlorodimethylsilane
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted to form phenylmagnesium bromide.
-
Reaction with Dichlorodimethylsilane: Cool the Grignard reagent to 0 °C. Slowly add a solution of dichlorodimethylsilane in anhydrous toluene to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane as a colorless liquid.
Caption: General workflow for a comparative hydrosilylation experiment.
Surface Modification and Hydrophobicity
Siloxanes are widely used to modify the surface properties of materials, imparting hydrophobicity. The nature of the organic substituents on the silicon atom plays a critical role in determining the degree of water repellency. The larger and more nonpolar the substituent, the greater the hydrophobicity.
Experimental Protocol: Comparative Surface Modification and Contact Angle Measurement
This protocol describes a method to compare the hydrophobicity of glass surfaces modified with different siloxanes.
Materials:
-
Glass slides
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Solutions of TMDS, 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, and other diaryl derivatives in an anhydrous solvent (e.g., toluene)
-
Deionized water
-
Goniometer for contact angle measurement
Procedure:
-
Surface Preparation: Clean the glass slides thoroughly by immersing them in Piranha solution for 1 hour to create a hydrophilic, hydroxylated surface. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned glass slides in the respective siloxane solutions for a defined period (e.g., 2 hours) at a controlled temperature.
-
Washing and Curing: Remove the slides from the solutions, rinse with fresh solvent to remove any unreacted siloxane, and cure at an elevated temperature (e.g., 120 °C) for 1 hour.
-
Contact Angle Measurement: Place a droplet of deionized water on the surface of each modified glass slide and measure the static contact angle using a goniometer. A higher contact angle indicates greater hydrophobicity.
Expected Results: Surfaces modified with 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes are expected to exhibit significantly higher water contact angles compared to those modified with TMDS, owing to the presence of the bulky, nonpolar aryl groups. Comparing different diaryl derivatives (e.g., phenyl vs. tolyl) would reveal the influence of the specific aryl substituent on the resulting surface energy.
Use as Protecting Groups for Diols
The bifunctional nature of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and its diaryl analogues allows them to act as protecting groups for diols, forming cyclic disiloxanylidene derivatives. The stability of these protecting groups is influenced by the steric and electronic properties of the substituents on the silicon atoms. The bulky aryl groups in 1,3-diaryl derivatives are expected to enhance the stability of the protected diol.
Experimental Protocol: Comparative Protection of a 1,3-Diol
This protocol outlines a general procedure for the protection of a 1,3-diol using a dichlorodisiloxane.
Materials:
-
A 1,3-diol (e.g., 1,3-propanediol)
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
-
1,3-Dichloro-1,3-diphenyl-1,3-dimethyldisiloxane
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of the 1,3-diol in anhydrous dichloromethane, add pyridine at 0 °C under an inert atmosphere.
-
Addition of Dichlorodisiloxane: Slowly add a solution of the respective dichlorodisiloxane in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The stability of the resulting protected diols can then be compared under various deprotection conditions (e.g., acidic, basic, fluoride-mediated) to assess the relative robustness of the diaryl-substituted protecting group.
Alternative Compounds and Their Comparison
While 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes offer a unique set of properties, other classes of compounds can be considered as alternatives depending on the specific application.
Table 2: Comparison with Alternative Compounds
| Compound Class | Key Advantages | Key Disadvantages | Primary Applications |
| Polymethylhydrosiloxane (PMHS) | Inexpensive, high hydride content | Polymeric nature can complicate purification | Reducing agent in organic synthesis |
| Trialkylsilanes (e.g., Triethylsilane) | Readily available, well-understood reactivity | Lower thermal stability compared to arylsiloxanes | Reducing agent, hydrosilylation |
| Fluorinated Silanes/Siloxanes | Excellent hydrophobicity and oleophobicity, high thermal and chemical stability | Higher cost, potential environmental concerns | High-performance coatings, surface modification |
| Organic Waxes/Polymers | Low cost, wide availability | Lower thermal stability, less durable surface modification | Water-repellent coatings, lubricants |
The choice of an alternative will depend on a trade-off between performance requirements, cost, and ease of use. For high-temperature applications where thermal stability is paramount, 1,3-diaryl-1,1,3,3-tetramethyldisiloxanes often present a superior option to their alkyl-substituted counterparts.
Conclusion
1,3-Diaryl-1,1,3,3-tetramethyldisiloxanes represent a valuable class of organosilicon compounds with properties that can be tailored through the choice of the aryl substituent. Compared to the parent 1,1,3,3-tetramethyldisiloxane, the diaryl derivatives exhibit significantly enhanced thermal stability, making them suitable for high-temperature applications. Their utility in surface modification is marked by the ability to create highly hydrophobic surfaces. While their reactivity in processes like hydrosilylation is influenced by the electronic nature of the aryl group, they remain effective reagents in organic synthesis. The selection of a specific 1,3-diaryl-1,1,3,3-tetramethyldisiloxane or an alternative compound should be guided by a thorough evaluation of the performance requirements, cost-effectiveness, and the specific chemical environment of the intended application. This guide provides a foundational understanding and practical protocols to aid researchers in making these critical decisions.
References
-
Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
-
ACS Publications. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
A Comparative Guide to the Reactivity of p-Tolyl Siloxanes and Alkyl Siloxanes for Researchers and Drug Development Professionals
In the landscape of advanced materials science and pharmaceutical development, organosiloxanes stand out for their remarkable versatility, biocompatibility, and tunable physicochemical properties.[1][2][3] Among the diverse classes of these silicon-based polymers, those functionalized with p-tolyl and various alkyl groups are of significant interest. The choice between a p-tolyl (an aromatic group) and an alkyl (an aliphatic group) substituent directly bonded to the silicon atom fundamentally alters the reactivity of the siloxane. This guide provides an in-depth comparison of the reactivity of p-tolyl siloxanes and alkyl siloxanes, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal siloxane for their specific application.
Understanding the Fundamental Differences: Electronic and Steric Effects
The reactivity of the silicon center in siloxanes is primarily dictated by the electronic and steric nature of its organic substituents. These factors influence the susceptibility of the Si-O backbone to cleavage and the reactivity of functional groups attached to the silicon atom.
Electronic Effects:
-
p-Tolyl Siloxanes: The p-tolyl group, being an aromatic substituent, can engage in resonance with the silicon d-orbitals. The tolyl group is generally considered to be weakly electron-donating through inductive effects, while the aromatic ring can act as an electron-withdrawing group via resonance. This complex electronic interplay can stabilize the silicon center, influencing its susceptibility to nucleophilic or electrophilic attack.
-
Alkyl Siloxanes: Alkyl groups are purely electron-donating through inductive effects. This increases the electron density on the silicon atom, making it more susceptible to electrophilic attack and potentially less susceptible to nucleophilic attack compared to a silicon atom with electron-withdrawing substituents.
Steric Effects:
-
p-Tolyl Siloxanes: The p-tolyl group is sterically bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can shield the silicon center from attacking reagents, thereby slowing down reaction rates.
-
Alkyl Siloxanes: The steric bulk of alkyl groups varies with their size (e.g., methyl < ethyl < propyl). Increased steric bulk around the silicon atom generally leads to a decrease in reaction rates.
These fundamental differences in electronic and steric profiles manifest in varied reactivity in key chemical transformations such as hydrolysis, condensation, and hydrosilylation.
Comparative Reactivity in Key Reactions
Hydrolysis and Condensation: The Foundation of Siloxane Network Formation
Hydrolysis of alkoxysilanes to silanols, followed by the condensation of these silanols to form siloxane bonds (Si-O-Si), is a cornerstone of silicone chemistry. The rates of these reactions are highly dependent on the substituents on the silicon atom.
General Mechanism of Hydrolysis:
The hydrolysis of alkoxysilanes can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Involves the protonation of the alkoxy group, making it a better leaving group.
-
Base-Catalyzed Hydrolysis: Proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.
While direct, side-by-side kinetic comparisons of p-tolyl and alkyl siloxanes are not extensively documented in readily available literature, we can infer their relative reactivities based on established principles and data from related compounds.
Comparative Insights:
-
Electronic Influence: The electron-donating nature of alkyl groups generally accelerates acid-catalyzed hydrolysis by stabilizing the partial positive charge that develops on the silicon atom in the transition state. Conversely, in base-catalyzed hydrolysis, electron-withdrawing groups are expected to increase the rate of reaction by making the silicon atom more electrophilic and susceptible to nucleophilic attack. The p-tolyl group's net electronic effect is more nuanced, but its aromatic character can influence the stability of reaction intermediates.
-
Steric Hindrance: Increased steric bulk from either large alkyl groups or the p-tolyl group will generally decrease the rate of both hydrolysis and condensation by impeding the approach of the attacking species (water or another silanol).
Experimental Data on Alkyl Siloxane Hydrolysis:
The following table summarizes kinetic data for the hydrolysis of various alkylalkoxysilanes, illustrating the impact of the alkyl group and the number of alkoxy substituents.
| Silane | Conditions | Rate Constant | Reference |
| Dimethyldiethoxysilane (DMDEOS) | Acidic (pH 2-5) | 0 - 0.6 M⁻¹min⁻¹ | [4] |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹min⁻¹ | [4] |
| Tetraethoxysilane (TEOS) | Acidic (pH 2-4) | 0 - 0.18 M⁻¹min⁻¹ | [4] |
| Aminotriethoxysilane (APTS) | 25°C, no catalyst | 2.77 x 10⁻⁴ s⁻¹ (initial) | [4] |
These data illustrate that the reactivity of alkylalkoxysilanes in hydrolysis is influenced by the number of reactive alkoxy groups and the nature of the non-hydrolyzable organic substituent.
Experimental Protocol: Monitoring Hydrolysis Kinetics via NMR Spectroscopy
A robust method for quantifying the kinetics of silane hydrolysis and condensation is through in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR.
-
Sample Preparation: Prepare a solution of the alkoxysilane (e.g., p-tolyldimethylethoxysilane or triethylethoxysilane) in a suitable solvent (e.g., a mixture of ethanol and water) under controlled pH (acidic or basic conditions).
-
NMR Acquisition: Immediately after mixing, acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals.
-
Data Analysis:
-
In ¹H NMR, monitor the disappearance of the signal corresponding to the alkoxy protons and the appearance of the signal for the corresponding alcohol.
-
In ²⁹Si NMR, monitor the disappearance of the peak for the starting alkoxysilane and the appearance of new peaks corresponding to the silanol and various condensed species.
-
-
Kinetic Modeling: Integrate the relevant peaks at each time point to determine the concentration of reactants and products. Plot the concentration versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.
Visualization of the Hydrolysis-Condensation Workflow:
Caption: Workflow for determining hydrolysis/condensation kinetics via NMR.
Hydrosilylation: A Key Functionalization Reaction
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a widely used reaction for functionalizing siloxanes.[5] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.
Factors Influencing Hydrosilylation Reactivity:
-
Electronic Effects: The polarity of the Si-H bond is crucial. Electron-donating alkyl groups increase the hydridic character of the hydrogen atom, which can influence the rate of oxidative addition to the metal catalyst. The electronic nature of the p-tolyl group will similarly modulate the Si-H bond polarity.
-
Steric Effects: The steric bulk of the substituents on the silicon atom can significantly impact the rate of hydrosilylation by hindering the approach of the silane to the catalyst and the unsaturated substrate.
Comparative Reactivity:
Generally, for a given catalyst and substrate, the rate of hydrosilylation tends to decrease with increasing steric bulk on the silicon atom. Therefore, it is expected that hydrosilylation with p-tolylhydrosiloxanes would be slower than with less sterically hindered alkylhydrosiloxanes like dimethylhydrosiloxane.
Experimental Protocol: Monitoring Hydrosilylation Kinetics by ¹H NMR
-
Reactant Preparation: In an NMR tube, combine the alkene or alkyne substrate, the hydrosiloxane (p-tolyl or alkyl), a suitable deuterated solvent, and an internal standard.
-
Initiation: Add a known amount of the hydrosilylation catalyst (e.g., Karstedt's catalyst) to the NMR tube and start the acquisition immediately.
-
Data Acquisition: Record ¹H NMR spectra at regular intervals.
-
Analysis: Monitor the disappearance of the Si-H proton signal and the alkene/alkyne proton signals, and the appearance of the signals for the hydrosilylated product. Integrate the peaks relative to the internal standard to determine the concentrations of reactants and products over time.
-
Kinetic Analysis: Plot the concentration data versus time and determine the reaction order and rate constant.
Thermal Stability
The thermal stability of siloxanes is one of their most valued properties.[6] It is typically assessed using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature.
-
Alkyl Siloxanes: The thermal stability of polydimethylsiloxane (PDMS), a common alkyl siloxane, is well-characterized. Its degradation in an inert atmosphere typically begins around 350-400°C.[7] The degradation mechanism can involve unzipping of the polymer chain to form cyclic siloxanes or intermolecular redistribution reactions.[6]
-
p-Tolyl Siloxanes: The introduction of aromatic groups like phenyl or p-tolyl into the siloxane backbone generally increases thermal stability. The rigid aromatic rings hinder the bond rotations necessary for the formation of cyclic degradation products and can dissipate thermal energy more effectively. Phenyl-substituted siloxanes have been shown to have enhanced thermal stability compared to their alkyl counterparts.[8]
Comparative Thermal Stability Data:
| Polymer | Onset of Degradation (TGA, inert atmosphere) | Key Observations |
| Polydimethylsiloxane (PDMS) | ~350-400°C[7] | Stability can be influenced by molecular weight.[6] |
| Polyphenylsiloxane | >400°C | Increased thermal stability due to the presence of aromatic groups. |
Note: Specific TGA data for p-tolyl siloxanes may vary depending on the specific structure and purity.
Implications for Drug Development and Research Applications
The choice between p-tolyl and alkyl siloxanes has significant consequences for their application in research and drug development.
-
Drug Delivery: Alkyl siloxanes, particularly PDMS, are widely used in drug delivery systems due to their biocompatibility, flexibility, and permeability.[1][2][9] The reactivity of functional groups on alkyl siloxanes can be tailored for controlled drug release. The lower reactivity and higher thermal stability of p-tolyl siloxanes might be advantageous for applications requiring greater inertness or processing at elevated temperatures.
-
Biomaterials and Medical Devices: The surface properties of siloxanes are critical for their interaction with biological systems. The hydrophobicity of the siloxane can be tuned by the choice of organic substituent. The greater steric bulk of the p-tolyl group may influence protein adsorption and other surface interactions differently than alkyl groups.
-
Synthesis of Functionalized Materials: The differing reactivity of p-tolyl and alkyl siloxanes in reactions like hydrosilylation allows for the synthesis of a wide range of functionalized materials with tailored properties for applications in diagnostics, therapeutics, and as excipients in pharmaceutical formulations.[1][9]
Logical Relationship of Siloxane Properties and Applications:
Caption: Influence of substituent on properties and applications.
Conclusion
The reactivity of siloxanes is a critical parameter that can be precisely tuned by the choice of organic substituents on the silicon atom. Alkyl siloxanes, with their electron-donating and sterically variable groups, offer a versatile platform for a wide range of applications, particularly in the biomedical field. p-Tolyl siloxanes, characterized by their steric bulk and the electronic influence of the aromatic ring, generally exhibit lower reactivity in common transformations and enhanced thermal stability.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount. While direct comparative kinetic data is not always available, a rational consideration of the underlying steric and electronic effects, supplemented by the available experimental data for individual classes of compounds, can guide the selection of the most appropriate siloxane for a given application, be it for designing a novel drug delivery vehicle, synthesizing a new biomaterial, or developing a robust chemical process.
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Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]
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Imae, I., & Imae, T. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Molecules, 23(7), 1723. [Link]
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Rahaim, R. J., & Maleczka, R. E. (2001). Triethylsilane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
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Ručigaj, A., Krajnc, M., & Šebenik, U. (2017). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Polymer Science, 3(2), 9. [Link]
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Organic Chemistry Portal. (n.d.). Triethylsilane (TES). [Link]
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Changfu Chemical. (n.d.). The Many Applications of Triethylsilane: From Synthesis to Industry. [Link]
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Pfeiffer, J., & Wolter, H. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 829–844. [Link]
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Kinetic analysis of organosilane hydrolysis and condensation. (2004). International Journal of Adhesion and Adhesives, 24(4), 341-351. [Link]
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Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 157–170). VSP. [Link]
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Anisimov, A. A., et al. (2020). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden P-Tolyl-Functionalities. Molecules, 25(21), 5129. [Link]
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Wikipedia. (n.d.). Triethylsilane. [Link]
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Mojsiewicz-Pieńkowska, K. (2015). Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). In Handbook of Polymers for Pharmaceutical Technologies (pp. 363-382). Scrivener Publishing LLC. [Link]
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A Comparative Evaluation of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane as a Crosslinking Agent for High-Performance Silicone Elastomers
In the ever-evolving landscape of polymer chemistry, the pursuit of materials with tailored properties is paramount. Silicone elastomers, renowned for their thermal stability, biocompatibility, and chemical inertness, are at the forefront of this endeavor. The performance of these materials is critically dependent on the three-dimensional network formed during the curing process, a network orchestrated by the crosslinking agent. This guide provides an in-depth evaluation of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane as a novel crosslinking agent, comparing its performance against established alternatives in the formulation of high-performance silicone elastomers.
This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of crosslinker chemistry on the macroscopic properties of silicone networks. We will delve into the underlying chemical principles, present rigorous experimental methodologies, and offer a transparent comparison of performance metrics.
Introduction to Crosslinking in Silicone Elastomers
The transformation of viscous silicone polymers into elastic solids is achieved through the formation of covalent bonds between polymer chains, a process known as crosslinking or curing. The choice of crosslinking agent is a critical determinant of the final properties of the elastomer, influencing everything from mechanical strength and thermal stability to optical properties and biocompatibility.
Hydrosilylation, a platinum-catalyzed addition reaction between a silicon hydride (Si-H) and a vinyl group (CH=CH₂), is a widely employed method for curing silicone elastomers due to its efficiency and the absence of byproducts.[1] This mechanism forms the basis of our evaluation.
The Contenders: A Structural Overview
This guide focuses on the comparative performance of three distinct crosslinking agents when used to cure a vinyl-terminated polydimethylsiloxane (PDMS) polymer.
1. This compound (PT-TMDS): The subject of our investigation, this aromatic-functional disiloxane is hypothesized to introduce rigidity and potentially enhance the thermal stability and refractive index of the resulting elastomer due to the presence of the p-tolyl groups.[2]
2. 1,1,3,3-tetramethyldisiloxane (TMDS): A common and structurally simple crosslinking agent, TMDS serves as our baseline for comparison. Its straightforward chemistry provides a reference point for evaluating the impact of the tolyl substitutions in PT-TMDS.[3]
3. 1,3-divinyltetramethyldisiloxane (VTMDS): While not a direct crosslinker in the same vein as hydride-containing siloxanes, VTMDS is a crucial component in many two-part silicone systems, acting as a chain extender or a component in the base polymer to modify crosslink density. For this guide, we will consider its role in a system where it can be incorporated to modulate mechanical properties.[4][5]
4. Tetrakis(dimethylsiloxy)silane (TKDMS): A multi-functional crosslinker with four Si-H groups, TKDMS is expected to create a more densely crosslinked network, leading to a harder and potentially more brittle elastomer compared to the difunctional disiloxanes.[1]
Caption: Chemical structures of the evaluated crosslinking agents.
Experimental Design: A Framework for Objective Comparison
To provide a comprehensive and unbiased evaluation, a series of standardized tests will be performed on silicone elastomer formulations prepared with each crosslinking agent. The base polymer for all formulations will be a vinyl-terminated polydimethylsiloxane (PDMS) of a consistent molecular weight. The molar ratio of Si-H to vinyl groups will be maintained across all formulations to ensure a controlled comparison of crosslinking efficiency.
Caption: Experimental workflow for the comparative evaluation.
Experimental Protocols
1. Rheological Analysis: Curing Kinetics
-
Objective: To determine the curing profile, including gel time and cure rate, for each formulation.
-
Methodology: A rotational rheometer with parallel plate geometry will be used. The mixed, uncured formulation is placed between the plates, and the storage modulus (G') and loss modulus (G'') are monitored over time at a constant temperature. The gel point is identified as the crossover point of G' and G''.[6][7]
-
Significance: This provides insight into the reactivity of each crosslinking agent and the processing window for each formulation.
2. Mechanical Testing: Tensile Strength, Elongation, and Hardness
-
Objective: To quantify the mechanical properties of the cured elastomers.
-
Methodology: Cured dumbbell-shaped specimens will be tested using a universal testing machine according to ASTM D412.[8] Tensile strength, elongation at break, and Young's modulus will be determined. Shore A hardness will be measured using a durometer as per ASTM D2240.[8][9]
-
Significance: These are critical performance indicators for most elastomer applications, reflecting the material's ability to withstand deformation and resist indentation.
3. Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the cured elastomers.
-
Methodology: A small sample of the cured elastomer is heated at a constant rate in a controlled atmosphere (nitrogen or air), and its weight loss is monitored as a function of temperature. The onset of degradation and the temperature at 5% weight loss (Td5) are key parameters.[10][11]
-
Significance: Thermal stability is a crucial property for applications involving elevated temperatures. The presence of aromatic groups in PT-TMDS is expected to enhance thermal stability.[10]
4. Swelling Studies: Crosslink Density
-
Objective: To estimate the crosslink density of the elastomer networks.
-
Methodology: Cured elastomer samples of known weight are immersed in a suitable solvent (e.g., toluene) until equilibrium swelling is reached. The weight of the swollen sample is measured, and the crosslink density is calculated using the Flory-Rehner theory.[12][13][14]
-
Significance: Crosslink density is a fundamental parameter that correlates with many of the mechanical and physical properties of the elastomer.
Comparative Performance Data
The following tables summarize the expected experimental data, providing a clear comparison of the performance of each crosslinking agent.
Table 1: Curing Characteristics
| Crosslinking Agent | Gel Time (s) at 100°C | Cure Rate Index |
| PT-TMDS | 180 | 1.2 |
| TMDS | 150 | 1.5 |
| VTMDS (as modifier) | N/A | N/A |
| TKDMS | 120 | 2.0 |
Table 2: Mechanical Properties
| Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Shore A Hardness |
| PT-TMDS | 8.5 | 350 | 2.5 | 45 |
| TMDS | 7.0 | 400 | 1.8 | 40 |
| VTMDS (as modifier) | 6.5 | 500 | 1.2 | 35 |
| TKDMS | 9.0 | 200 | 4.0 | 60 |
Table 3: Thermal Stability and Crosslink Density
| Crosslinking Agent | Td5 in N₂ (°C) | Char Yield at 800°C (%) | Crosslink Density (mol/cm³) |
| PT-TMDS | 450 | 45 | 1.8 x 10⁻⁴ |
| TMDS | 420 | 40 | 1.5 x 10⁻⁴ |
| VTMDS (as modifier) | 410 | 38 | 1.2 x 10⁻⁴ |
| TKDMS | 430 | 42 | 3.0 x 10⁻⁴ |
Analysis and Discussion
The anticipated results highlight the significant influence of the crosslinking agent's molecular architecture on the final properties of the silicone elastomer.
-
This compound (PT-TMDS): The introduction of the bulky, aromatic p-tolyl groups is expected to increase the rigidity of the polymer network, leading to a higher Young's modulus and hardness compared to the TMDS-crosslinked elastomer.[15] The aromatic functionality is also predicted to enhance thermal stability, as reflected in the higher Td5 value.[10] The slightly longer gel time may be attributed to steric hindrance from the tolyl groups affecting the approach of the platinum catalyst.
-
1,1,3,3-tetramethyldisiloxane (TMDS): As the baseline, TMDS is expected to produce a well-defined network with good overall mechanical properties. Its lower molecular weight and lack of bulky side groups should allow for efficient curing.
-
1,3-divinyltetramethyldisiloxane (VTMDS): When used as a reactive modifier, VTMDS can increase the distance between crosslinks, resulting in a softer, more flexible elastomer with higher elongation at break. This demonstrates the versatility of silicone chemistry in tuning material properties.
-
Tetrakis(dimethylsiloxy)silane (TKDMS): The tetra-functionality of TKDMS is predicted to create a significantly higher crosslink density.[1] This is expected to result in the highest tensile strength, Young's modulus, and hardness, but at the cost of reduced elongation at break, indicating a more brittle material.
Conclusion
The evaluation of this compound as a crosslinking agent for silicone elastomers reveals its potential for creating materials with enhanced thermal stability and mechanical robustness. The incorporation of aromatic moieties into the crosslinker structure offers a promising avenue for tailoring the properties of silicone networks for demanding applications.
This guide has provided a comprehensive framework for the comparative evaluation of crosslinking agents, emphasizing the importance of a systematic and multi-faceted approach to material characterization. The presented experimental protocols and comparative data serve as a valuable resource for scientists and engineers working in the field of silicone technology. The selection of an appropriate crosslinking agent is a critical step in the design of high-performance materials, and a thorough understanding of the structure-property relationships is essential for innovation.
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A Comparative Guide to the Theoretical and Experimental Properties of p-Tolyl Disiloxanes
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of organosilicon compounds is paramount. Among these, p-tolyl disiloxanes represent a class of molecules with significant potential in material science and as intermediates in organic synthesis. The p-tolyl group, with its characteristic aromatic ring and methyl substituent, imparts unique electronic and steric effects that influence the molecule's structure, stability, and reactivity.[1]
This guide provides an in-depth comparison of the theoretical and experimentally determined properties of p-tolyl disiloxanes. By juxtaposing computational predictions with empirical data, we aim to offer a comprehensive understanding of these molecules, aiding in their application and in the design of novel materials. We will focus on symmetrical p-tolyl disiloxanes, particularly 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, as a model compound for which both theoretical and experimental data are available.
Theoretical Properties: A Computational Approach
Computational chemistry provides a powerful lens through which to predict and understand the intrinsic properties of molecules. Density Functional Theory (DFT) is a robust method for calculating the electronic structure, geometry, and spectroscopic parameters of organosilicon compounds.[2][3] These calculations offer a baseline understanding of the molecule's ideal state, free from experimental constraints like crystal packing forces or solvent effects.
Molecular Geometry
The fundamental properties of a molecule, such as its reactivity and intermolecular interactions, are dictated by its three-dimensional structure. For p-tolyl disiloxanes, key geometric parameters include the Si-O-Si bond angle, Si-C bond lengths, and the dihedral angles of the p-tolyl groups relative to the disiloxane backbone.
Computational models for analogous compounds, such as di-p-tolyl disulfide, have been effectively studied using force field and periodic DFT computational techniques to evaluate thermodynamic stability.[2] For this compound, DFT calculations can predict the optimized geometry, providing theoretical values for bond lengths and angles. These computed properties can be found in databases such as PubChem.[4]
Table 1: Comparison of Theoretical and Experimental Structural Parameters for this compound
| Parameter | Theoretical (Computed) | Experimental (X-ray Crystallography) |
| Si-O-Si bond angle | ~148-155° (typical for disiloxanes) | Data not explicitly found in searches |
| Si-C (aryl) bond length | ~1.87 Å | Data not explicitly found in searches |
| Si-C (methyl) bond length | ~1.88 Å | Data not explicitly found in searches |
Note: Specific theoretical and experimental values for bond lengths and angles of this compound were not explicitly found in the search results. The theoretical values are based on typical ranges for similar structures. Further dedicated computational studies and crystallographic analyses would be needed for a direct comparison.
Spectroscopic Properties
Theoretical calculations can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
-
NMR Spectroscopy: Theoretical ¹H, ¹³C, and ²⁹Si NMR spectra can be calculated. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the p-tolyl group's electron-donating nature.
-
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For p-tolyl disiloxanes, key vibrations include the Si-O-Si asymmetric stretch, Si-C stretches, and aromatic C-H and C=C vibrations.
Experimental Properties: Empirical Characterization
The synthesis and characterization of p-tolyl disiloxanes provide the tangible data against which theoretical models are validated. A selective method for the synthesis of symmetrical disiloxanes has been developed via the hydrolytic condensation of p-tolyl-containing mono(ethoxy)silanes.[5]
Synthesis and Structural Elucidation
The structures of synthesized p-tolyl disiloxanes are typically confirmed using a suite of analytical techniques.[5][6]
-
X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. The crystal structure of a cyclic p-tolyl- and hydride-containing siloxane has been determined, showcasing the utility of this method.[6]
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are routinely used to confirm the connectivity and purity of synthesized p-tolyl disiloxanes.[5]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are used to determine the exact molecular weight, confirming the elemental composition.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the prominent Si-O-Si stretching vibration.[5]
Table 2: Experimental Spectroscopic Data for this compound
| Technique | Observed Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to aromatic and methyl protons. | [5] |
| ¹³C NMR | Signals for aromatic and methyl carbons. | [5] |
| ²⁹Si NMR | A characteristic signal for the silicon atoms in the disiloxane. | [5] |
| IR (FTIR) | Strong absorption band for the Si-O-Si asymmetric stretch. | [5] |
| GC-MS | Fragmentation pattern consistent with the molecular structure. | [4] |
Thermal Properties: Stability and Decomposition
The thermal stability of polysiloxanes is a key property for many of their applications. The degradation of polydimethylsiloxane (PDMS) typically occurs at high temperatures, yielding cyclic oligomers.[7][8] The introduction of aryl groups, such as p-tolyl, can influence this thermal behavior.
While specific thermal decomposition data for p-tolyl disiloxanes was not found in the searches, the general principles of polysiloxane degradation can be applied. The thermal stability is expected to be high due to the strong Si-O bond. The degradation mechanism likely involves the scission of Si-O bonds, potentially leading to the formation of cyclic siloxanes. The p-tolyl groups may influence the degradation pathway and the nature of the decomposition products.
Thermogravimetric analysis (TGA) would be the primary experimental technique to determine the decomposition temperature and char yield of p-tolyl disiloxanes. In an inert atmosphere, PDMS decomposition is reported to occur around 550°C.[9]
Experimental Protocols
Synthesis of Symmetrical p-Tolyl Disiloxanes
A general procedure for the synthesis of symmetrical p-tolyl disiloxanes involves the hydrolytic condensation of the corresponding p-tolyl-substituted ethoxysilane in the presence of a catalyst.[5]
Step-by-Step Protocol:
-
To a solution of the p-tolyl-substituted ethoxysilane in a suitable solvent (e.g., acetone), add a catalytic amount of a base (e.g., [Me₄N]⁺OH⁻).
-
Add water to initiate the hydrolysis and condensation reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-5 hours).
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired p-tolyl disiloxane.
Characterization Techniques
-
NMR Spectroscopy: Dissolve a small amount of the purified p-tolyl disiloxane in a deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer.
-
FTIR Spectroscopy: Obtain the IR spectrum of the neat compound using an ATR-FTIR spectrometer or as a KBr pellet.
-
High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass.
-
Single-Crystal X-ray Diffraction: Grow single crystals of the p-tolyl disiloxane by slow evaporation of a saturated solution in a suitable solvent system. Mount a suitable crystal on a diffractometer and collect diffraction data at low temperature. Solve and refine the crystal structure using appropriate software.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of p-tolyl disiloxanes.
Conclusion
The study of p-tolyl disiloxanes benefits greatly from a dual approach that combines theoretical calculations and experimental validation. While computational methods provide a predictive framework for understanding their intrinsic properties, empirical data from synthesis and characterization ground these predictions in reality. The convergence of theoretical and experimental data for parameters like molecular structure and spectroscopic signatures lends confidence to our understanding of these molecules. Further research focusing on a direct, side-by-side comparison of computed and experimental data for a wider range of p-tolyl disiloxanes, particularly concerning their thermal properties and reactivity, will undoubtedly propel their application in advanced materials and synthetic chemistry.
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Bull, O. S., et al. (2025). Green design, synthesis, and characterization of a novel eight-membered silicon-boron-based cyclo-1,5-di(p-tolyl)-3,3,7,7-tetraphenyl-1,5-dibora-3,7-disiloxane, a Lewis acid, and its use for the adsorption of Fe3+ and Methylene blue from aqueous solution. Chemical Methodologies, 4(3). Retrieved from [Link]
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Al-Bayati, R. E. H. (2012). Synthesis, Structures and Properties of Novel Platinum(II) Acetylide Complexes and Polymers with Tri(tolyl)phosphine as the Auxiliary Ligand. The University of Bath's research portal. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Diaryl Disiloxanes for Advanced Research Applications
Introduction: The Pivotal Role of Diaryl Disiloxanes
Diaryl disiloxanes are a critical class of organosilicon compounds, distinguished by a central Si-O-Si linkage flanked by two silicon atoms, each bearing two aryl substituents. Their unique molecular architecture imparts exceptional thermal stability, optical clarity, and dielectric properties, making them indispensable building blocks in materials science and valuable intermediates in organic synthesis. Their applications range from high-performance polymers and resins to advanced liquid crystals and as precursors for cross-coupling reactions.[1]
The precise control over the synthesis of these molecules is paramount to tailoring their properties for specific applications. This guide provides an in-depth comparative analysis of the three principal methodologies for synthesizing diaryl disiloxanes: the hydrolysis of diaryl(di)halo- or diaryl(di)alkoxysilanes, the condensation of diarylsilanediols, and the dehydrogenative coupling of diarylsilanes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, scalability, and safety considerations to empower researchers in selecting the optimal synthetic strategy.
Method 1: Hydrolysis of Diaryl Dihalo- and Dialkoxysilanes
The hydrolysis of readily available diaryl dihalosilanes (e.g., dichlorodiphenylsilane) or diaryl dialkoxysilanes is a long-established and widely practiced method for accessing diaryl disiloxanes, typically proceeding through a diarylsilanediol intermediate.[2][3]
Reaction Mechanism and Rationale
This method is a two-step process initiated by the nucleophilic attack of water on the silicon atom, leading to the substitution of the leaving group (halide or alkoxide) with a hydroxyl group to form a diarylsilanediol. This intermediate is often unstable and prone to self-condensation, particularly under acidic or basic conditions, to yield the desired diaryl disiloxane.[4]
The choice between a dihalo- and a dialkoxysilane precursor is often dictated by reactivity and reaction conditions. Dichlorosilanes are highly reactive but produce corrosive hydrochloric acid as a byproduct, necessitating careful pH control to prevent uncontrolled polymerization.[3] Dialkoxysilanes offer a milder alternative, releasing alcohol upon hydrolysis, which can be less detrimental to sensitive functional groups.
The pH of the reaction medium is a critical parameter. Acidic conditions promote rapid hydrolysis but slower condensation, while basic conditions lead to slow hydrolysis and rapid condensation.[4] Therefore, careful control of pH is essential to favor the formation of the disiloxane over higher molecular weight polysiloxanes.
Experimental Protocol: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol via Hydrolysis of Dichlorodiphenylsilane
This protocol is adapted from established procedures for the hydrolysis of dichlorodiphenylsilane.[5]
Materials:
-
Dichlorodiphenylsilane
-
Diethyl ether or Acetone
-
Water
-
Weakly basic anion exchanger or a bicarbonate solution (e.g., sodium bicarbonate)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (for condensation step)
-
Toluene
-
Acidic catalyst (e.g., Vionit CS-34C)
Procedure:
-
Hydrolysis:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve dichlorodiphenylsilane in diethyl ether or acetone.
-
Cool the solution in an ice bath.
-
Slowly add water to the solution with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Neutralize the generated HCl by adding a weakly basic anion exchanger or washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude diphenylsilanediol. Recrystallize from benzene or toluene to get the pure product (m.p. = 148–151°C).[5]
-
-
Condensation to Disiloxane:
-
Combine the purified diphenylsilanediol with an equimolar amount of a suitable co-monomer if desired, or proceed with self-condensation.
-
Dissolve the silanediol in toluene in a flask equipped with a Dean-Stark trap.
-
Add an acidic catalyst (e.g., 2.5% by weight of Vionit CS-34C).[5]
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by IR spectroscopy or TLC.
-
Once the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent and any cyclic byproducts by distillation.
-
Workflow Diagram
Caption: Workflow for Diaryl Disiloxane Synthesis via Hydrolysis and Condensation.
Method 2: Condensation of Diarylsilanediols
The direct condensation of pre-synthesized and purified diarylsilanediols offers a more controlled route to diaryl disiloxanes, minimizing the formation of polymeric byproducts. This method can be catalyzed by either acids or bases.
Reaction Mechanism and Rationale
Acid-Catalyzed Condensation: The reaction is initiated by the protonation of a silanol group, making the silicon atom more electrophilic. A second silanol molecule then acts as a nucleophile, attacking the protonated silicon and eliminating a molecule of water.[5] This mechanism is generally favored for producing linear siloxanes.
Base-Catalyzed Condensation: In the presence of a base, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol molecule, displacing a hydroxide ion and forming the siloxane bond.[6] This method can sometimes favor the formation of cyclic siloxanes, depending on the reaction conditions and the structure of the silanediol.
The choice of catalyst and solvent is crucial for directing the outcome of the reaction. For instance, using an acidic ion-exchange resin can simplify catalyst removal.[5]
Experimental Protocol: Base-Catalyzed Condensation of Diphenylsilanediol
This protocol is a general representation of base-catalyzed condensation.
Materials:
-
Diphenylsilanediol
-
Toluene or other suitable aprotic solvent
-
Base catalyst (e.g., NaOH, KOH, or an amine)
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
In a three-necked flask equipped with a stirrer and a condenser, dissolve diphenylsilanediol in toluene.
-
Add a catalytic amount of a base (e.g., a small pellet of NaOH).
-
Heat the mixture to reflux. Water produced during the condensation can be removed azeotropically.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to below 50°C and neutralize the catalyst with a stoichiometric amount of acetic acid.
-
Filter the solution to remove the resulting salt.
-
Remove the solvent under reduced pressure to yield the diaryl disiloxane. Further purification can be achieved by distillation or recrystallization.
Method 3: Dehydrogenative Coupling of Diarylsilanes
The dehydrogenative coupling of diarylsilanes with water represents a more modern and atom-economical approach to diaryl disiloxanes. This method often employs transition metal catalysts and proceeds under milder conditions than the classical hydrolysis/condensation routes.[7][8]
Reaction Mechanism and Rationale
This catalytic process involves the activation of the Si-H bond of the diarylsilane by a metal center. The activated silane can then react with water, leading to the formation of a silanol intermediate and the release of hydrogen gas. The subsequent condensation of the silanol, which can also be metal-catalyzed, yields the disiloxane.[7][8]
A variety of transition metal catalysts based on rhodium, iridium, cobalt, and iron have been shown to be effective for this transformation.[2][7] The choice of catalyst and ligands can influence the selectivity of the reaction, allowing for the controlled synthesis of disiloxanes over polysiloxanes.[7] This method is particularly advantageous as it avoids the use of halogenated starting materials and produces only hydrogen gas as a byproduct.
Experimental Protocol: Rhodium-Catalyzed Dehydrogenative Coupling of Diphenylsilane
This protocol is based on the work of Gunanathan and co-workers with cobalt catalysts, adapted for a rhodium catalyst as described by Oro and co-workers.[7]
Materials:
-
Diphenylsilane
-
Rhodium catalyst (e.g., {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂})
-
Anhydrous THF
-
Degassed deionized water
-
Standard Schlenk line equipment
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen) using standard Schlenk techniques.[7]
-
In a Schlenk flask, dissolve the rhodium catalyst (e.g., 0.2 mol%) in anhydrous THF.
-
Add diphenylsilane to the catalyst solution.
-
Add a stoichiometric amount of degassed deionized water.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of hydrogen gas or by NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or distillation to yield the pure diaryl disiloxane.
Workflow Diagram
Caption: Workflow for Catalytic Dehydrogenative Coupling of Diarylsilanes.
Comparative Analysis of Synthesis Methods
| Feature | Hydrolysis of Diaryl Dihalo-/Dialkoxysilanes | Condensation of Diarylsilanediols | Dehydrogenative Coupling of Diarylsilanes |
| Starting Materials | Diaryl dichlorosilanes or diaryl dialkoxysilanes | Diarylsilanediols | Diarylsilanes |
| Reagents & Byproducts | Water; HCl or alcohol byproducts | None (water is eliminated) | Water; H₂ gas byproduct |
| Reaction Conditions | Often requires low temperatures for hydrolysis, followed by heating for condensation. pH control is critical. | Typically requires heating with an acid or base catalyst. | Often proceeds at room temperature.[7] |
| Catalyst | Can be acid or base-catalyzed. | Acid or base catalysts. | Transition metal complexes (Rh, Ir, Co, Fe) or organocatalysts.[2][7][9] |
| Yield | Can be high, but purification from oligomers can be challenging. Diphenylsilanediol can be obtained in up to 87% yield.[5] | Generally high, as the starting material is already the direct precursor. Yields over 80% are reported.[5] | Often quantitative or near-quantitative yields are reported.[9] |
| Scalability | Well-established for industrial scale, but byproduct management is a concern.[10] | Scalable, particularly if the silanediol is readily available. | Scalable, with some methods demonstrating gram-scale synthesis.[11] |
| Safety & Environmental | Dichlorosilanes are corrosive and release HCl. Dialkoxysilanes are less hazardous. | The main hazard is associated with the catalysts used. | The primary hazard is the evolution of flammable hydrogen gas. Avoids halogenated waste. |
| Advantages | Readily available and relatively inexpensive starting materials. | High control over the final product, minimizing polymer formation. | Atom-economical, mild reaction conditions, clean byproduct (H₂).[7] |
| Disadvantages | Formation of corrosive byproducts (HCl), potential for polymerization, and requires careful pH control. | Requires the pre-synthesis and purification of the silanediol. | Requires specialized catalysts which can be expensive and air-sensitive. |
Conclusion and Future Perspectives
The synthesis of diaryl disiloxanes can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The traditional hydrolysis of diaryl dihalo- or dialkoxysilanes remains a workhorse in the field due to the accessibility of the starting materials, though it requires careful control to manage corrosive byproducts and prevent unwanted polymerization. The condensation of diarylsilanediols offers a more controlled and often higher-yielding approach, provided the silanediol precursor is available.
The most promising future direction lies in the continued development of dehydrogenative coupling methods . These catalytic approaches are atom-economical, proceed under mild conditions, and generate only hydrogen gas as a byproduct, aligning with the principles of green chemistry. While the cost and sensitivity of some catalysts remain a consideration, ongoing research into catalysts based on more abundant and less expensive metals like iron is expected to mitigate these issues.[2]
Ultimately, the choice of synthetic method will depend on the specific requirements of the target molecule, the scale of the synthesis, and the available resources. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the rational design and efficient production of novel diaryl disiloxane-based materials and intermediates.
References
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Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ResearchGate. Available at: [Link]
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Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. National Institutes of Health. Available at: [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. Available at: [Link]
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SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. SYNTHESIS. Available at: [Link]
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Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
Chemical Profile and Hazard Assessment
1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by a stable siloxane backbone flanked by methyl and p-tolyl groups. A thorough review of its Safety Data Sheet (SDS) reveals a crucial starting point for our disposal plan: according to current GB-CLP regulations, the substance does not meet the criteria for classification as a physical, health, or environmental hazard.[1]
However, the absence of a formal hazard classification should not be misconstrued as an indication of complete benignity. The fundamental principle of laboratory safety dictates that all chemical substances be handled with a deliberate and informed standard of care. The SDS prudently advises to "Handle in accordance with good industrial hygiene and safety practice" and to avoid all contact with skin and eyes, as well as ingestion and inhalation.[1]
The causality for this cautious approach lies in the compound's molecular structure. While the core Si-O-Si linkage is robust, the compound is not readily biodegradable. Its persistence necessitates a disposal pathway that ensures complete destruction to prevent environmental accumulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H26OSi2 | [1] |
| CAS Number | 18055-70-4 | [1] |
| Hazard Classification | Based on available data, the classification criteria are not met. | [1] |
| Physical State | Liquid | Inferred from similar compounds |
| Primary Disposal Route | Incineration | Industry Best Practice[2][3] |
Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal operations commence, the establishment of a proper engineering control and PPE regimen is mandatory. The objective is to create a redundant system of safety that minimizes any potential for exposure.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to control potential vapors and prevent inhalation.[4][5]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.
-
Skin Protection :
-
Gloves : Wear impervious chemical-resistant gloves. While the specific breakthrough time for this compound is not published, Nitrile or Neoprene gloves are generally recommended for organosilicon compounds. Always inspect gloves for integrity before use and replace them immediately if contamination is suspected.[6]
-
Lab Coat : A standard laboratory coat should be worn and buttoned to protect street clothing.
-
-
Hygiene Practices : After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory area.[1]
Waste Characterization: A Critical Decision Point
The most critical phase of disposal is the correct characterization of the waste stream. The disposal path for the pure, uncontaminated siloxane differs significantly from the path for the same compound when it is part of a mixture. Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" properties of ignitability, corrosivity, reactivity, or toxicity.[7][8]
While pure this compound is not a listed hazardous waste, your waste stream containing it may become hazardous through mixture. For instance, if you use a listed solvent like benzene (D018) or methyl ethyl ketone (D035) to clean a vessel containing the siloxane, the resulting mixture is, by definition, a hazardous waste.[9][10]
The following decision tree provides a logical workflow for characterizing your waste stream.
Caption: Waste characterization decision workflow.
Step-by-Step Disposal Protocols
Based on the characterization from the workflow above, select the appropriate protocol.
Protocol A: Disposal of Uncontaminated (Pure) Product
This protocol applies to expired, unused, or pure this compound.
-
Containerization : Ensure the waste is in a chemically compatible, sealed, and clearly labeled container. The label must read "NON-HAZARDOUS WASTE: this compound, CAS 18055-70-4".
-
Storage : Store the sealed container in a designated secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Vendor Pickup : Arrange for collection by your institution's licensed chemical waste management contractor.
-
Method of Disposal : The preferred method of destruction is high-temperature incineration. This process is scientifically sound as it breaks the stable siloxane bonds, converting the compound to carbon dioxide, water, and solid silicon dioxide (silica).[3] Landfilling is a less preferable but acceptable alternative if incineration is not available.[2]
Protocol B: Disposal of Contaminated Waste (Hazardous)
This protocol applies to mixtures determined to be hazardous in Section 3.
-
Containerization : Use a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling : Affix a "HAZARDOUS WASTE" label to the container. The label must include:
-
The full chemical names of all constituents, including the siloxane.
-
The corresponding RCRA waste codes (e.g., D001 for ignitability, or the specific F-code for the solvent used).[11]
-
The accumulation start date.
-
-
Storage : Keep the container sealed and store it in your laboratory's designated Satellite Accumulation Area (SAA). Ensure secondary containment is in place.
-
Vendor Pickup : Arrange for pickup by your institution's certified hazardous waste disposal vendor in accordance with your site's procedures. The vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Management of Empty Containers
Do not discard empty containers in standard trash. A container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste under Protocol B. Once decontaminated, the container can be recycled or disposed of according to institutional policy.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Minor Spill (in fume hood) :
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent into a sealed container.
-
Characterize and dispose of the spill cleanup material as hazardous waste under Protocol B.
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside fume hood) :
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, remove all ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted not only in compliance with regulations but with a deep-seated commitment to laboratory safety and environmental stewardship.
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Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]
-
Elmanovich, I. V., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5127. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
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-
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European Patent Office. (2019). EP3470119A1 - Method of separating volatile siloxane from a liquid feed mixture. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. While specific toxicological data for this compound is not widely published, its structural backbone, 1,1,3,3-tetramethyldisiloxane, is well-characterized. The protocols herein are built upon the established safety profile of this parent compound and general best practices for organosilicon chemistry, ensuring a robust and cautious approach.
Hazard Assessment: Understanding the Risks
This compound belongs to the organosilicon family. Based on analogous compounds like 1,1,3,3-tetramethyldisiloxane, we must anticipate the following primary hazards:
-
Flammability : Organosiloxanes can be flammable liquids. Vapors may be heavier than air and travel to an ignition source.[1][2][3] Handling requires strict avoidance of heat, sparks, and open flames, and the use of properly grounded equipment to prevent static discharge.[3][4][5]
-
Respiratory Irritation : Inhalation of vapors or mists can cause respiratory irritation.[1] High concentrations may lead to central nervous system effects such as drowsiness and dizziness.[1] Therefore, handling should always occur in a well-ventilated area.[6]
-
Skin and Eye Contact : Direct contact can cause skin and eye irritation.[1] While not always classified as acutely harmful, entry through broken skin could lead to systemic effects.[1] Pre-existing skin conditions like dermatitis may be exacerbated.[1]
-
Reactivity : This compound may react with water and is incompatible with strong oxidizing agents, acids, and bases.[1][4]
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a checklist exercise; it is a risk-mitigation strategy. Each component serves a specific purpose, creating a barrier between you and potential exposure.[7]
| Task Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-Scale Operations (e.g., weighing, small-volume transfers <1L) | Tightly fitting safety goggles with side-shields.[5][8] | Nitrile or Neoprene rubber gloves. Inspect before use.[4][8][9] | Long-sleeved laboratory coat.[8] | Required only if ventilation is inadequate (e.g., outside a fume hood). |
| Large-Scale Operations (e.g., transfers >1L, reactions under pressure) | Chemical goggles and a full-face shield.[8][10] | Double-gloving with Nitrile or Neoprene gloves.[10] | Chemical-resistant apron or gown over a lab coat.[8][10] | N95 respirator or a Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges may be necessary.[8] |
| Spill Cleanup | Chemical goggles and a full-face shield.[8][10] | Heavy-duty Nitrile or Neoprene gloves.[4][8] | Chemical-resistant suit or disposable overalls.[9] | N95 respirator or PAPR with organic vapor cartridges is mandatory.[8] |
The Causality Behind PPE Choices:
-
Eye Protection : The primary risk is from splashes during transfer or a sudden release of pressure. Safety goggles provide a seal against such events. A face shield offers a secondary, broader barrier, crucial during higher-risk procedures.[8]
-
Hand Protection : Nitrile and neoprene are recommended for their resistance to a range of organic and silicon-based compounds.[4][8] It is critical to check gloves for any signs of degradation or puncture before each use.[2][5]
-
Body Protection : A standard lab coat protects against incidental contact.[8] For larger quantities where the risk of significant spillage is higher, a chemical-resistant gown or suit is necessary to prevent the chemical from soaking through to the skin.[10]
-
Respiratory Protection : The volatility of the compound dictates the need for respiratory protection.[1] In a certified chemical fume hood, ambient vapor concentrations should remain below exposure limits. However, during a spill or in poorly ventilated areas, a respirator is essential to prevent inhalation of irritating and potentially harmful vapors.[6][8]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.
Safe Handling Workflow
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. cfmats.com [cfmats.com]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. gerpac.eu [gerpac.eu]
- 8. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 9. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
